molecular formula C17H26N6O4S B12424061 Enpp-1-IN-5

Enpp-1-IN-5

Cat. No.: B12424061
M. Wt: 410.5 g/mol
InChI Key: HXYGEHWQWCYBGY-UHFFFAOYSA-N
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Description

Enpp-1-IN-5 is a useful research compound. Its molecular formula is C17H26N6O4S and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H26N6O4S

Molecular Weight

410.5 g/mol

IUPAC Name

2-amino-6,7-dimethoxy-4-[4-[2-(sulfamoylamino)ethyl]piperidin-1-yl]quinazoline

InChI

InChI=1S/C17H26N6O4S/c1-26-14-9-12-13(10-15(14)27-2)21-17(18)22-16(12)23-7-4-11(5-8-23)3-6-20-28(19,24)25/h9-11,20H,3-8H2,1-2H3,(H2,18,21,22)(H2,19,24,25)

InChI Key

HXYGEHWQWCYBGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N)N3CCC(CC3)CCNS(=O)(=O)N)OC

Origin of Product

United States

Foundational & Exploratory

Enpp-1-IN-5: A Technical Guide to its Mechanism of Action in Immuno-oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system, primarily through its hydrolysis of the cyclic dinucleotide 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). cGAMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a key signaling cascade in the host anti-tumor immune response. By degrading extracellular cGAMP, ENPP1 effectively dampens STING-mediated anti-cancer immunity.[1][2] Enpp-1-IN-5 is a potent, small molecule inhibitor of ENPP1, designed to block its enzymatic activity and restore cGAMP levels in the tumor microenvironment, thereby unleashing a robust anti-tumor immune response. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of the key biological pathways and experimental workflows.

The Role of ENPP1 in Immune Evasion

ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and insulin signaling.[2] In the context of oncology, ENPP1 is frequently overexpressed in tumor cells and the tumor microenvironment. Its primary immuno-suppressive function stems from its potent phosphodiesterase activity, which efficiently hydrolyzes extracellular cGAMP.[1][2][3]

The cGAS-STING pathway is a critical component of the innate immune system's ability to detect cytosolic DNA, a hallmark of cellular stress, damage, or viral infection, often present in cancer cells. Upon binding to cytosolic DNA, cyclic GMP-AMP synthase (cGAS) synthesizes cGAMP. This second messenger then binds to and activates STING, an endoplasmic reticulum-resident protein. STING activation initiates a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. These cytokines are instrumental in recruiting and activating immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), which are essential for mounting an effective anti-tumor response.

By degrading extracellular cGAMP, ENPP1 curtails this paracrine signaling, preventing the activation of STING in neighboring immune cells and thereby fostering an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance.

Mechanism of Action of this compound

This compound is a potent inhibitor of the ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1) enzyme.[4][5][6] The primary mechanism of action of this compound is the direct inhibition of the phosphodiesterase activity of ENPP1. By binding to the enzyme, this compound prevents the hydrolysis of extracellular 2'3'-cGAMP.[4][5][6] This leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING (Stimulator of Interferon Genes) pathway in surrounding immune cells, particularly dendritic cells.[1][3]

The resulting activation of the STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T lymphocytes and other immune cells that can recognize and eliminate cancer cells. Therefore, this compound acts as an immuno-oncology agent by reversing a key mechanism of tumor immune evasion.

Information available in the public domain, primarily from patent literature (WO2019046778A1 and WO2021203772A1), identifies this compound as "compound 1" and describes it as a potent ENPP1 inhibitor for potential use in cancer and infectious diseases.[4][6]

Quantitative Data

While specific quantitative data for this compound is not publicly available in peer-reviewed literature, data from other potent and selective ENPP1 inhibitors serve as a strong proxy for its expected activity.

Table 1: In Vitro Enzymatic Inhibition of ENPP1

CompoundTargetAssay SubstrateIC50 / KiReference
ISM5939 ENPP1Not SpecifiedIC50: 0.63 nM[7]
LCB33 ENPP1 inhibitor ENPP1pNP-TMPIC50: 0.9 pM[8]
LCB33 ENPP1 inhibitor ENPP1cGAMPIC50: 1 nM[8]
Enpp-1-IN-12 ENPP1Not SpecifiedKi: 41 nM

Table 2: Cellular Activity of ENPP1 Inhibitors

CompoundCell LineAssayEndpointEC50 / ActivityReference
ISM5939 MDA-MB-231cGAMP ELISAENPP1 InhibitionEC50: 330 nM[7]
LCB33 ENPP1 inhibitor THP-1 dual reporterSTING activationType I IFN releasePotent induction[8]

Table 3: In Vivo Anti-Tumor Efficacy of ENPP1 Inhibitors

CompoundTumor ModelDosingMonotherapy TGICombination TGI (with anti-PD-L1)Reference
ISM5939 MC-38 syngeneic30 mg/kg, p.o. BID67%Synergistic effect[7]
LCB33 ENPP1 inhibitor CT-26 syngeneic5 mg/kg, oral39%72%[8]
Unnamed ENPP1 inhibitor CT-26 syngeneic25 mg/kg, oral39%86%[9]

TGI: Tumor Growth Inhibition

Signaling Pathways and Experimental Workflows

ENPP1-STING Signaling Pathway

The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway and how its inhibition by this compound can restore anti-tumor immunity.

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out Export ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING Uptake & Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Enpp1_IN_5 This compound Enpp1_IN_5->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN1 Type I Interferons IRF3->IFN1 Immune_Activation Anti-tumor Immunity IFN1->Immune_Activation

Caption: ENPP1-STING signaling pathway and the mechanism of this compound.

Experimental Workflow for ENPP1 Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing novel ENPP1 inhibitors like this compound.

Inhibitor_Screening_Workflow start Compound Library hts High-Throughput Screening (Biochemical Assay) start->hts hit_id Hit Identification (Potent Inhibitors) hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response cell_based Cell-Based Assays (e.g., cGAMP stabilization, STING activation) dose_response->cell_based in_vivo In Vivo Efficacy Studies (Syngeneic Tumor Models) cell_based->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: Workflow for the discovery and development of ENPP1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of ENPP1 inhibitors. Below are representative protocols for key experiments.

ENPP1 Enzymatic Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of ENPP1.

Objective: To determine the IC50 value of this compound against recombinant human ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1 substrate: 2'3'-cGAMP or a fluorogenic substrate like p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1% DMSO, 0.01% Brij-35)

  • This compound (or other test compounds) serially diluted in DMSO

  • 96-well or 384-well microplates

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add a fixed concentration of recombinant ENPP1 enzyme to each well of the microplate.

  • Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the ENPP1 substrate (e.g., cGAMP or pNP-TMP) to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a stop solution like EDTA or by heating).

  • Measure the product formation. For pNP-TMP, this can be done by measuring the absorbance of the p-nitrophenolate product at 405 nm. For cGAMP, the remaining substrate or the AMP/GMP product can be quantified using methods like HPLC-MS or a coupled enzyme assay.[10]

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STING Activation Assay

This assay assesses the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context.

Objective: To measure the potentiation of cGAMP-induced STING activation by this compound in a reporter cell line.

Materials:

  • THP-1 dual reporter cells (expressing a secreted luciferase under the control of an IRF-inducible promoter)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 2'3'-cGAMP

  • This compound

  • Luciferase detection reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed THP-1 dual reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control for a short pre-incubation period (e.g., 1 hour).

  • Stimulate the cells with a sub-maximal concentration of exogenous 2'3'-cGAMP.

  • Incubate the cells for a specified time (e.g., 18-24 hours) to allow for STING activation and reporter gene expression.

  • Collect the cell culture supernatant.

  • Add the luciferase detection reagent to the supernatant according to the manufacturer's instructions.

  • Measure the luminescence using a plate luminometer.

  • Normalize the results to untreated or vehicle-treated cells and plot the fold-induction of reporter activity against the concentration of this compound.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical syngeneic mouse model to evaluate the anti-tumor efficacy of an ENPP1 inhibitor.

Objective: To assess the in vivo anti-tumor activity of this compound as a monotherapy and in combination with an immune checkpoint inhibitor.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

  • Murine cancer cell line compatible with the mouse strain (e.g., CT26 colon carcinoma for BALB/c, MC38 colon adenocarcinoma for C57BL/6)

  • This compound formulated for in vivo administration (e.g., oral gavage)

  • Immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody)

  • Calipers for tumor measurement

  • Sterile PBS and syringes

Procedure:

  • Subcutaneously implant a defined number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-L1 monotherapy, this compound + anti-PD-L1 combination).

  • Administer the treatments according to a pre-defined schedule. For example, this compound might be given daily by oral gavage, while the anti-PD-L1 antibody is administered intraperitoneally twice a week.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study (when tumors in the control group reach a pre-determined size), euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

  • Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.

Conclusion

This compound represents a promising therapeutic strategy in immuno-oncology by targeting a key mechanism of tumor immune evasion. By inhibiting ENPP1, this compound is designed to restore and amplify the endogenous anti-tumor immune response mediated by the cGAS-STING pathway. The data from analogous compounds strongly support the potential for potent in vitro and in vivo activity. The experimental protocols provided herein offer a framework for the continued investigation and development of this and other ENPP1 inhibitors as novel cancer therapeutics. Further research into the specific properties of this compound is warranted to fully elucidate its clinical potential.

References

Enpp-1-IN-5 and its Role in the cGAS-STING Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. This pathway is a key target in cancer immunotherapy due to its ability to promote anti-tumor immunity. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of the cGAS-STING pathway. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the immune response, allowing tumors to evade immune surveillance. Consequently, the development of ENPP1 inhibitors has emerged as a promising strategy to enhance STING-mediated anti-cancer immunity. This technical guide provides an in-depth overview of the function of ENPP1 in the cGAS-STING pathway and the role of ENPP1 inhibitors, with a focus on the inhibitor designated as Enpp-1-IN-5. While specific quantitative potency data for this compound is not publicly available, this guide will detail its mechanism of action and provide comparative data from other well-characterized ENPP1 inhibitors.

The cGAS-STING Pathway: A Sentinel of Innate Immunity

The cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infection, as well as cellular damage and genomic instability characteristic of cancer cells.

Pathway Activation:

  • cGAS Activation: Cytosolic dsDNA binds to and activates the enzyme cGAS.

  • cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.

  • STING Activation: cGAMP binds to the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane. This binding induces a conformational change in STING.

  • Translocation and Signaling: Activated STING translocates from the ER to the Golgi apparatus. This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).

  • IRF3 and NF-κB Activation: TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β). Concurrently, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.

The production of type I interferons is crucial for orchestrating an effective anti-tumor immune response, including the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs).

Figure 1. Overview of the cGAS-STING signaling pathway.

ENPP1: The Gatekeeper of Extracellular cGAMP

ENPP1 is a type II transmembrane glycoprotein with ecto-nucleotide pyrophosphatase/phosphodiesterase activity. It plays a crucial role in various physiological processes, including bone mineralization and insulin signaling.[1] In the context of the cGAS-STING pathway, ENPP1 acts as a primary negative regulator by hydrolyzing extracellular 2'3'-cGAMP.[1]

Cancer cells, characterized by genomic instability, often produce and release cGAMP into the tumor microenvironment. This extracellular cGAMP can be taken up by neighboring immune cells, leading to paracrine activation of the STING pathway and subsequent anti-tumor immune responses. However, ENPP1 present on the surface of cancer cells and other cells within the tumor microenvironment can degrade this extracellular cGAMP, effectively shutting down this crucial anti-tumor signaling pathway.[2]

The hydrolysis of 2'3'-cGAMP by ENPP1 proceeds in two steps: first, the 2'-5' phosphodiester bond is cleaved to produce 5'-pApG, which is then further hydrolyzed to AMP and GMP.[1] This enzymatic activity prevents cGAMP from reaching and activating STING in immune cells, thereby promoting immune evasion by tumors.[3]

Mechanism of ENPP1 Inhibition cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell cGAMP 2'3'-cGAMP ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzes STING STING cGAMP->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP Enpp1_IN_5 This compound Enpp1_IN_5->ENPP1 inhibits Immune_Response Anti-tumor Immune Response STING->Immune_Response initiates

Figure 2. this compound inhibits ENPP1, preventing cGAMP degradation.

This compound and Other ENPP1 Inhibitors: Restoring Anti-Tumor Immunity

This compound is a potent inhibitor of ENPP1.[1] By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to increased levels of this STING agonist in the tumor microenvironment. This, in turn, enhances the activation of the STING pathway in immune cells, promoting a robust anti-tumor immune response.

Quantitative Data for Selected ENPP1 Inhibitors

The following tables summarize the inhibitory potency of several well-characterized ENPP1 inhibitors. This data provides a benchmark for the level of potency required for effective ENPP1 inhibition.

InhibitorAssay TypeIC50Reference
ENPP1 Inhibitor CCell-free0.26 µM[4]
Enpp-1-IN-20Biochemical0.09 nM[5]
Enpp-1-IN-20Cell-based8.8 nM[5]
ISM5939Enzymatic0.63 nM[6]
Compound [I]Enzymatic1.2 nM[7]

Table 1: Half-maximal Inhibitory Concentration (IC50) of Selected ENPP1 Inhibitors

InhibitorAssay TypeEC50Reference
ISM5939Cellular (MDA-MB-231)330 nM[6]

Table 2: Half-maximal Effective Concentration (EC50) of Selected ENPP1 Inhibitors

Note: IC50 (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives a response halfway between the baseline and maximum response.

Experimental Protocols

The evaluation of ENPP1 inhibitors like this compound involves a series of biochemical and cell-based assays to determine their potency, selectivity, and efficacy in activating the cGAS-STING pathway.

Biochemical Assay for ENPP1 Inhibitory Activity

This protocol describes a common method to determine the IC50 of an ENPP1 inhibitor using a fluorogenic substrate.

Materials:

  • Recombinant human ENPP1

  • ENPP1-specific fluorogenic substrate (e.g., Tokyo Green™-mAMP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1 mg/mL BSA)

  • ENPP1 inhibitor (e.g., this compound)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the ENPP1 inhibitor in assay buffer.

  • In a 96-well plate, add the ENPP1 inhibitor dilutions.

  • Add a fixed concentration of recombinant human ENPP1 to each well.

  • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Tokyo Green™).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biochemical Assay Workflow Start Start Prep_Inhibitor Prepare serial dilutions of this compound Start->Prep_Inhibitor Add_Inhibitor Add inhibitor to 96-well plate Prep_Inhibitor->Add_Inhibitor Add_ENPP1 Add recombinant human ENPP1 Add_Inhibitor->Add_ENPP1 Incubate_1 Incubate for 15 min at room temperature Add_ENPP1->Incubate_1 Add_Substrate Add fluorogenic substrate Incubate_1->Add_Substrate Incubate_2 Incubate for 60 min at 37°C Add_Substrate->Incubate_2 Measure_Fluorescence Measure fluorescence Incubate_2->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Figure 3. Workflow for determining the IC50 of an ENPP1 inhibitor.

Cellular Assay for STING Pathway Activation

This protocol outlines a method to assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context using a reporter cell line.

Materials:

  • THP-1 Dual™ reporter cells (or other suitable reporter cell line expressing a luciferase or SEAP reporter gene under the control of an IRF-inducible promoter)

  • Cell culture medium

  • 2'3'-cGAMP

  • ENPP1 inhibitor (e.g., this compound)

  • 96-well cell culture plate

  • Luciferase or SEAP detection reagent (e.g., QUANTI-Luc™)

  • Luminometer or spectrophotometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the ENPP1 inhibitor at various concentrations for a pre-determined time (e.g., 1 hour).

  • Add a fixed concentration of 2'3'-cGAMP to the wells.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add the luciferase or SEAP detection reagent to the supernatant according to the manufacturer's instructions.

  • Measure the luminescence or absorbance.

  • Calculate the fold induction of reporter gene expression relative to untreated cells.

  • Plot the fold induction against the inhibitor concentration to determine the EC50 value.

Cellular Assay Workflow Start Start Seed_Cells Seed reporter cells in 96-well plate Start->Seed_Cells Treat_Inhibitor Treat with This compound Seed_Cells->Treat_Inhibitor Add_cGAMP Add 2'3'-cGAMP Treat_Inhibitor->Add_cGAMP Incubate Incubate for 24 hours Add_cGAMP->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Add_Reagent Add detection reagent Collect_Supernatant->Add_Reagent Measure_Signal Measure luminescence/ absorbance Add_Reagent->Measure_Signal Calculate_Fold_Induction Calculate fold induction Measure_Signal->Calculate_Fold_Induction Determine_EC50 Determine EC50 Calculate_Fold_Induction->Determine_EC50 End End Determine_EC50->End

References

Enpp-1-IN-5: A Technical Guide to a Potent ENPP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Enpp-1-IN-5, a potent small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a critical enzyme involved in a range of physiological and pathological processes, including bone mineralization, insulin signaling, and the regulation of the innate immune system. This document details the biochemical properties of this compound, its biological target ENPP1, and the significant signaling pathways it modulates. Particular emphasis is placed on the role of ENPP1 in the cGAS-STING pathway, a key area of interest for immuno-oncology. This guide also provides a compilation of experimental protocols for assessing ENPP1 activity and inhibition, alongside a comparative analysis of this compound with other known ENPP1 inhibitors.

Introduction to this compound and its Biological Target: ENPP1

This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1)[1]. As identified in patents WO2019046778A1 and WO2021203772A1, this compound is referred to as "compound 1"[1]. Its primary biological target, ENPP1, is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.

ENPP1 is known to hydrolyze a variety of substrates, with its most physiologically significant substrates being adenosine triphosphate (ATP) and 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). The hydrolysis of ATP by ENPP1 produces adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), a key inhibitor of bone mineralization. The degradation of cGAMP, a second messenger in the cGAS-STING innate immunity pathway, by ENPP1 serves as a critical negative regulatory mechanism of this pathway.

The multifaceted role of ENPP1 has implicated it in several disease states. Dysregulation of ENPP1 activity is associated with conditions such as hypophosphatemic rickets, arterial calcification, and insulin resistance. More recently, the function of ENPP1 in suppressing the anti-tumor immune response by degrading cGAMP has positioned it as a promising target in oncology.

Quantitative Data: Comparative Inhibitory Activity

While specific quantitative data for this compound is detailed within patent documents, a comparative landscape of ENPP1 inhibitors highlights the potency of compounds targeting this enzyme. The following table summarizes the inhibitory activities of several known ENPP1 inhibitors.

InhibitorIC50 (nM)Assay ConditionsReference
This compound (compound 1) Potent inhibitorData from patent WO2019046778A1/WO2021203772A1[1]
Enpp-1-IN-13 1290Against ENPP1[2]
Enpp-1-IN-19 68Inhibition of cGAMP hydrolysis[3]
Enpp-1-IN-20 0.09Against ENPP1[4]
ENPP1 Inhibitor C 260Cell-free assay[5]
STF-1084 Ki = 33Cell-impermeable, competitive inhibitor[6]
Compound 30 (Qilu Pharm) 8.05Against ENPP1[7]
Compound [I] (Haihe Biopharma) 1.2Enzymatic ENPP1 inhibitory activity[8]

Key Signaling Pathways Modulated by ENPP1 Inhibition

Inhibition of ENPP1 by molecules such as this compound can significantly impact multiple signaling pathways. The most therapeutically relevant of these are the cGAS-STING pathway, the purinergic signaling pathway, and the insulin signaling pathway.

The cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infection and cellular damage. Upon binding to DNA, cGAS synthesizes cGAMP, which in turn activates the STING protein, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate an anti-viral and anti-tumor immune response. ENPP1 acts as a key negative regulator of this pathway by hydrolyzing extracellular cGAMP, thereby dampening the immune response. Inhibition of ENPP1 by this compound prevents cGAMP degradation, leading to sustained STING activation and enhanced anti-tumor immunity.

cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 STING STING (on ER membrane) cGAMP_ext->STING Paracrine Signaling AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis This compound This compound This compound->ENPP1 DNA Cytosolic dsDNA (viral or tumor-derived) cGAS cGAS DNA->cGAS Activates cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->cGAMP_ext Transport cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Induces Transcription

Diagram 1: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.
Purinergic Signaling Pathway

Extracellular ATP and its breakdown product, adenosine, are important signaling molecules that regulate a wide range of cellular processes through purinergic receptors. ENPP1 plays a central role in this pathway by hydrolyzing ATP to AMP. AMP is then further metabolized to adenosine by ecto-5'-nucleotidase (CD73). In the tumor microenvironment, the accumulation of adenosine is generally immunosuppressive. By inhibiting ENPP1, the hydrolysis of ATP is reduced, which can alter the balance of ATP and adenosine, potentially counteracting the immunosuppressive effects of adenosine.

Purinergic_Signaling cluster_extracellular Extracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 P2_Receptors P2 Receptors ATP->P2_Receptors Activates (Pro-inflammatory) AMP AMP ENPP1->AMP Hydrolysis PPi PPi ENPP1->PPi This compound This compound This compound->ENPP1 CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine Hydrolysis A2A_Receptor A2A Receptor (on immune cells) Adenosine->A2A_Receptor Activates Immunosuppression Immunosuppression A2A_Receptor->Immunosuppression

Diagram 2: The role of ENPP1 in the purinergic signaling pathway.
Insulin Signaling Pathway

ENPP1 has been shown to interact with the insulin receptor and inhibit its signaling cascade. This inhibitory effect contributes to insulin resistance, a key feature of type 2 diabetes. By binding to the alpha subunit of the insulin receptor, ENPP1 hinders the conformational changes required for receptor activation upon insulin binding. This leads to reduced downstream signaling through pathways such as the PI3K/Akt pathway, ultimately impairing glucose uptake and metabolism. Inhibition of ENPP1 may therefore represent a therapeutic strategy to enhance insulin sensitivity.

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates ENPP1 ENPP1 ENPP1->Insulin_Receptor Inhibits This compound This compound This compound->ENPP1 PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Experimental_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Inhibitor_Dilution Prepare Serial Dilutions of this compound Plate_Setup Dispense Inhibitor and ENPP1 into Microplate Inhibitor_Dilution->Plate_Setup Enzyme_Prep Prepare Recombinant ENPP1 Solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Substrate Solution (e.g., pNP-TMP, cGAMP) Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction (if applicable) Incubation->Reaction_Stop Signal_Measurement Measure Signal (Absorbance/Fluorescence) Reaction_Stop->Signal_Measurement Data_Analysis Calculate % Inhibition and IC50 Value Signal_Measurement->Data_Analysis

References

An In-Depth Technical Guide on the Role of ENPP-1 Inhibition in Cancer Immunology, with a Focus on ENPP-1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint that orchestrates an immunosuppressive tumor microenvironment, thereby promoting tumor growth and metastasis. By hydrolyzing the key immune signaling molecule cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the stimulator of interferon genes (STING) pathway, a pivotal innate immune sensing mechanism for detecting cytosolic DNA from cancer cells. Furthermore, ENPP1 contributes to the production of immunosuppressive adenosine. Consequently, the inhibition of ENPP1 presents a compelling therapeutic strategy to reinvigorate anti-tumor immunity. This technical guide provides a comprehensive overview of the role of ENPP1 in cancer immunology, with a specific focus on the therapeutic potential of ENPP1 inhibitors like ENPP-1-IN-5. This document details the underlying molecular mechanisms, summarizes key preclinical data for representative ENPP1 inhibitors, provides detailed experimental protocols for relevant assays, and visualizes complex signaling pathways and workflows.

Introduction to ENPP1 in Cancer Immunology

ENPP1 is a type II transmembrane glycoprotein that is overexpressed in a variety of human cancers, and its elevated expression often correlates with poor prognosis and resistance to immunotherapy.[1][2][3] Functioning as an ectoenzyme, ENPP1 exerts its primary immunosuppressive effects through two key mechanisms within the tumor microenvironment (TME):

  • Hydrolysis of Extracellular cGAMP: Cancer cells, particularly those with chromosomal instability, often release DNA into the cytoplasm, which is detected by the enzyme cyclic GMP-AMP synthase (cGAS). This triggers the synthesis of cGAMP, a second messenger that can be transferred to adjacent immune cells, activating the STING pathway.[4] STING activation in dendritic cells (DCs) and other immune cells leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for priming an effective anti-tumor T-cell response.[5][6] ENPP1, present on the surface of cancer cells and other cells in the TME, is the dominant hydrolase of extracellular cGAMP, converting it to AMP and GMP, thereby preventing STING activation in surrounding immune cells.[4][7]

  • Production of Adenosine: The hydrolysis of ATP by ENPP1 to AMP is a key step in the extracellular adenosine pathway.[7] AMP is further converted to adenosine by CD73. Adenosine is a potent immunosuppressive molecule in the TME that signals through A2A and A2B receptors on immune cells, leading to the suppression of T-cell and natural killer (NK) cell effector functions and the promotion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6][7]

By inhibiting ENPP1, therapeutic agents like this compound aim to "hit two birds with one stone": simultaneously increasing the concentration of immunostimulatory cGAMP and reducing the levels of immunosuppressive adenosine in the TME.[8]

Mechanism of Action of ENPP1 Inhibitors

ENPP1 inhibitors are small molecules designed to bind to the active site of the ENPP1 enzyme, preventing it from hydrolyzing its substrates, most notably cGAMP and ATP.[9] The inhibition of ENPP1's phosphodiesterase activity leads to the accumulation of extracellular cGAMP, which can then diffuse and be taken up by neighboring immune cells, particularly antigen-presenting cells (APCs) like dendritic cells. This paracrine signaling activates the STING pathway in these immune cells, leading to a cascade of downstream events that promote anti-tumor immunity.

The cGAS-STING Signaling Pathway and its Regulation by ENPP1

The following diagram illustrates the central role of ENPP1 in regulating the cGAS-STING pathway.

ENPP1_STING_Pathway ENPP1 Regulation of the cGAS-STING Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS senses cGAMP_intra cGAMP cGAS->cGAMP_intra produces cGAMP_intra->Extracellular Space exported ENPP1_cancer ENPP1 cGAMP_extra cGAMP ENPP1_cancer->cGAMP_extra hydrolyzes AMP_GMP AMP + GMP ENPP1_cancer->AMP_GMP produces STING STING cGAMP_extra->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type I IFNs Type I Interferons IRF3->Type I IFNs induces transcription ENPP1_Inhibitor This compound ENPP1_Inhibitor->ENPP1_cancer inhibits

Caption: ENPP1 hydrolyzes extracellular cGAMP, preventing STING activation.

The Adenosine Signaling Pathway and its Modulation by ENPP1

The following diagram illustrates how ENPP1 contributes to the production of immunosuppressive adenosine.

ENPP1_Adenosine_Pathway ENPP1's Role in Adenosine Production cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP ATP AMP AMP Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR binds ENPP1 ENPP1 ENPP1->AMP produces CD73 CD73 CD73->Adenosine produces Immunosuppression Immunosuppression A2AR->Immunosuppression leads to ENPP1_Inhibitor This compound ENPP1_Inhibitor->ENPP1 inhibits

Caption: ENPP1 contributes to immunosuppressive adenosine production.

Preclinical Data for ENPP1 Inhibitors

While specific preclinical data for this compound is primarily found within patent literature and not extensively published in peer-reviewed journals, data from other potent and selective ENPP1 inhibitors provide a strong rationale for this therapeutic approach. The following tables summarize key in vitro and in vivo data for representative ENPP1 inhibitors.

Table 1: In Vitro Potency of Selected ENPP1 Inhibitors
InhibitorTargetAssay TypeIC50/EC50Reference
ISM5939 ENPP1Enzymatic Assay0.63 nM[10]
ENPP1Cellular Assay (MDA-MB-231)330 nM (EC50)[10]
SR-8541A ENPP1Enzymatic Assay1.4 nM[11]
hENPP1Enzymatic Assay3.6 nM (Ki=1.9 nM)[12]
LCB33 ENPP1Enzymatic Assay (pNP-TMP substrate)0.9 nM[13]
ENPP1Enzymatic Assay (cGAMP substrate)1.0 nM[13]
ENPP1 Inhibitor C ENPP1Cell-free Assay0.26 µM[14]
Enpp-1-IN-19 ENPP1cGAMP hydrolysis68 nM[15]
Compound 4e ENPP1Molecular Assay0.188 µM[14]
ENPP1Cellular Assay0.732 µM[14]
Table 2: In Vivo Efficacy of Selected ENPP1 Inhibitors in Syngeneic Mouse Models
InhibitorTumor ModelDosingMonotherapy EffectCombination Therapy EffectReference
ISM5939 MC38 (colorectal)30 mg/kg, p.o. BID67% Tumor Growth Inhibition (TGI)Synergistic effect with anti-PD-L1/PD-1[10]
Unnamed ISM compound MC38 (colorectal)Single dose67% TGIDose-dependent enhancement with anti-PD-L1[16]
SR-8541A Syngeneic modelsNot specified-Synergistic effect with radiation and checkpoint inhibitors[12]
Unnamed Haihe Biopharma prodrug Pan02 (pancreatic)Not specified11% TGI51% TGI with radiation[17]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of ENPP1 inhibitors.

ENPP1 Enzymatic Activity Assay

This protocol describes a common method to determine the inhibitory activity of a compound against ENPP1 using a colorimetric or luminescence-based readout.

ENPP1_Assay_Workflow ENPP1 Enzymatic Activity Assay Workflow start Start prepare_reagents Prepare Reagents: - Recombinant ENPP1 - Assay Buffer - Substrate (e.g., pNP-TMP or cGAMP) - Test Compound (e.g., this compound) start->prepare_reagents plate_setup Set up 96-well plate: - Add ENPP1 enzyme - Add serially diluted test compound prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 10-15 min plate_setup->pre_incubation add_substrate Initiate reaction by adding substrate pre_incubation->add_substrate incubation Incubate at 37°C for 30-60 min add_substrate->incubation stop_reaction Stop reaction (e.g., with NaOH or EDTA) incubation->stop_reaction readout Measure product formation: - Absorbance at 405 nm (for pNP-TMP) - Luminescence (for cGAMP assay) stop_reaction->readout analysis Calculate IC50 value readout->analysis end End analysis->end

Caption: Workflow for determining the IC50 of an ENPP1 inhibitor.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 9.0, 1 mM CaCl₂, 200 µM ZnCl₂).

    • Dilute recombinant human ENPP1 to the desired concentration in assay buffer.

    • Prepare a stock solution of the substrate (e.g., 10 mM p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) or 100 µM cGAMP).

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • To a 96-well plate, add the ENPP1 enzyme solution.

    • Add the diluted test compound to the wells. Include wells with vehicle (DMSO) as a positive control (100% activity) and wells without enzyme as a negative control (background).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 0.1 M NaOH for the pNP-TMP assay or EDTA for the cGAMP assay).

  • Detection and Analysis:

    • For the pNP-TMP substrate, measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

    • For the cGAMP substrate, a coupled-enzyme assay can be used to convert the resulting AMP to ATP, which is then detected by a luciferase-based reaction (luminescence).

    • Subtract the background reading from all wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vivo Syngeneic Mouse Model Study

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of an ENPP1 inhibitor, alone and in combination with an immune checkpoint inhibitor.

InVivo_Workflow In Vivo Efficacy Study Workflow start Start tumor_implantation Implant syngeneic tumor cells (e.g., MC38, CT26) subcutaneously into immunocompetent mice start->tumor_implantation tumor_growth Allow tumors to reach a palpable size (e.g., 50-100 mm³) tumor_implantation->tumor_growth randomization Randomize mice into treatment groups: - Vehicle - this compound - Checkpoint Inhibitor (e.g., anti-PD-1) - Combination Therapy tumor_growth->randomization treatment Administer treatments as scheduled (e.g., oral gavage for this compound, intraperitoneal injection for anti-PD-1) randomization->treatment monitoring Monitor tumor volume and body weight regularly (e.g., 2-3 times/week) treatment->monitoring endpoint Continue treatment until tumors reach predefined endpoint or for a set duration monitoring->endpoint analysis At endpoint, collect tumors and tissues for: - Tumor Growth Inhibition (TGI) calculation - Immune cell infiltration analysis (FACS, IHC) - Cytokine profiling endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study of an ENPP1 inhibitor.

Detailed Protocol:

  • Animal Model and Tumor Implantation:

    • Use immunocompetent mice (e.g., C57BL/6 or BALB/c) that are syngeneic to the chosen tumor cell line (e.g., MC38 colorectal carcinoma for C57BL/6, CT26 colorectal carcinoma for BALB/c).

    • Inject a suspension of tumor cells (e.g., 1 x 10⁶ cells) subcutaneously into the flank of each mouse.

  • Treatment:

    • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into different treatment groups.

    • Prepare the ENPP1 inhibitor (e.g., this compound) in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

    • Administer the ENPP1 inhibitor and/or immune checkpoint inhibitor according to the planned schedule and dosage.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers and calculate tumor volume regularly.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue the experiment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Process a portion of the tumor for flow cytometry or immunohistochemistry (IHC) to analyze the infiltration of various immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, macrophages).

    • Homogenize another portion of the tumor to measure cytokine levels (e.g., IFN-γ, TNF-α) by ELISA or multiplex assay.

Conclusion

ENPP1 represents a highly promising target in cancer immunotherapy. Its dual role in suppressing the cGAS-STING pathway and promoting the production of immunosuppressive adenosine makes it a key driver of immune evasion in the tumor microenvironment. The preclinical data for several ENPP1 inhibitors, including potent compounds like ISM5939 and SR-8541A, demonstrate that targeting this enzyme can lead to significant anti-tumor effects, particularly when combined with immune checkpoint blockade. While specific preclinical data for this compound is not as publicly available, its potent inhibitory activity suggested by patent literature places it as a valuable tool for further research and potential therapeutic development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug developers to advance the investigation and clinical translation of ENPP1 inhibitors as a novel class of cancer immunotherapeutics.

References

The Role of ENPP-1 Inhibition in Reshaping the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment (TME), primarily through its role in suppressing the cGAS-STING innate immune pathway. By hydrolyzing the key signaling molecule 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens anti-tumor immunity, allowing cancer cells to evade immune surveillance. This whitepaper provides an in-depth technical overview of ENPP1's function in oncology, the mechanism of action of ENPP1 inhibitors, and the profound effects of these inhibitors on the TME. We present a compilation of preclinical data for the novel inhibitor ENPP-1-IN-5, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Introduction: ENPP1 as an Innate Immune Checkpoint

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage and viral infection, as well as a feature of genomically unstable cancer cells.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cGAMP.[2] cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum, initiating a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2] This response leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, fostering a robust anti-tumor immune response.[3][4]

Cancer cells can exploit this pathway for their survival. Many tumor cells exhibit chromosomal instability, leading to the presence of micronuclei and cytosolic dsDNA, which in turn triggers cGAS activation and cGAMP production.[5] To counteract the resulting immune activation, tumor cells often upregulate ENPP1, a transmembrane glycoprotein that is the primary hydrolase of extracellular cGAMP.[2][6] By degrading cGAMP in the extracellular space, ENPP1 prevents the paracrine activation of STING in surrounding immune cells, effectively creating an immunosuppressive TME.[2][6] Furthermore, the hydrolysis of ATP by ENPP1 can lead to the production of adenosine, another key immunosuppressive molecule in the TME.[5] Elevated ENPP1 expression has been correlated with poor prognosis and resistance to immune checkpoint blockade in various cancers.[5]

Mechanism of Action: this compound

This compound is a potent and selective small-molecule inhibitor of ENPP1. Its primary mechanism of action is the blockade of the enzymatic activity of ENPP1, thereby preventing the hydrolysis of extracellular cGAMP.[5] This leads to an accumulation of cGAMP within the TME, which can then be taken up by surrounding immune cells, such as dendritic cells, leading to STING activation.[5] The subsequent production of type I interferons and other cytokines promotes the maturation of antigen-presenting cells, enhances the cross-presentation of tumor antigens, and facilitates the priming and recruitment of tumor-specific CD8+ T cells.[3] By reversing the immunosuppressive effects of ENPP1, this compound effectively "re-awakens" the innate immune system to recognize and attack cancer cells.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Inhibitor Target IC50 (nM) Assay Conditions Reference
ISM5939Human ENPP10.63Enzymatic assay[1]
STF-1623Human ENPP10.6Enzymatic assay[7]
STF-1623Mouse ENPP10.4Enzymatic assay[7]
SR-8541AENPP11.4Enzymatic assay[8]
AVA-NP-695ENPP114Enzymatic assay (p-Nph-5′-TMP substrate)[9]
LCB33ENPP10.0009Enzyme assay (pNP-TMP substrate)[10]
LCB33ENPP11Enzyme assay (cGAMP substrate)[10]
Compound 27ENPP11.2pH 7.5[11]

Table 1: In Vitro Inhibitory Activity of Selected ENPP-1 Inhibitors

Inhibitor Tumor Model Dose & Schedule Monotherapy TGI (%) Combination Therapy Combination TGI (%) Reference
ISM5939MC38 Syngeneic30 mg/kg, p.o. BID67anti-PD-L196[1]
ISM5939MC38 Syngeneic30 mg/kg, p.o. BID67anti-PD-168[1]
LCB33CT-26 Syngeneic5 mg/kg, oral39anti-PD-L172[10]
AVA-NP-6954T1 Syngeneic1, 3, 6 mg/kg, BID, oralDose-dependent--[9]
Prodrug 36Pan02 SyngeneicOral-RadiotherapySynergistic effect[12]

Table 2: In Vivo Efficacy of Selected ENPP-1 Inhibitors (TGI: Tumor Growth Inhibition)

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

ENPP1_STING_Pathway cluster_tumor_cell Tumor Cell cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes Extracellular Space Extracellular Space cGAMP_intra->Extracellular Space exported ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1 ENPP1 Adenosine Adenosine ENPP1->Adenosine ATP hydrolysis leads to ENPP1->Extracellular Space hydrolyzes cGAMP Immune_Response Anti-tumor Immune Response Adenosine->Immune_Response suppresses cGAMP_uptake cGAMP uptake Extracellular Space->cGAMP_uptake cGAMP STING STING cGAMP_uptake->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN1 Type I Interferons IRF3->IFN1 induces transcription of IFN1->Immune_Response promotes ENPP1_IN_5 This compound ENPP1_IN_5->ENPP1 inhibits Experimental_Workflow cluster_invivo In Vivo Efficacy Study cluster_exvivo Ex Vivo Analysis of TME cluster_invitro In Vitro Mechanistic Assays tumor_implantation Tumor Cell Implantation (e.g., MC38 in C57BL/6 mice) treatment Treatment Initiation (Vehicle, this compound, anti-PD-1, Combination) tumor_implantation->treatment monitoring Tumor Growth Monitoring (Calipers) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_excision Tumor Excision endpoint->tumor_excision single_cell Single-Cell Suspension tumor_excision->single_cell IHC Immunohistochemistry (CD8+ T cell infiltration) tumor_excision->IHC cGAMP_measurement cGAMP Quantification (LC-MS/MS) tumor_excision->cGAMP_measurement flow_cytometry Flow Cytometry (Immune Cell Profiling) single_cell->flow_cytometry scRNA_seq scRNA-seq (Transcriptomic Analysis) single_cell->scRNA_seq enzymatic_assay ENPP1 Enzymatic Assay (IC50 Determination) reporter_assay HEK-Blue STING Reporter Assay (STING Activation)

References

The Discovery and Development of Enpp-1-IN-5: A Potent Inhibitor of the Immunosuppressive Enzyme ENPP1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the discovery, mechanism of action, and preclinical development of Enpp-1-IN-5, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). By targeting ENPP1, this compound represents a promising strategy to enhance anti-tumor immunity through the activation of the STING (Stimulator of Interferon Genes) pathway.

Introduction

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism.[1][2][3] A key function of ENPP1 in the tumor microenvironment is the hydrolysis of cyclic GMP-AMP (cGAMP), a second messenger molecule that is a potent activator of the STING pathway.[3][4] The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response, including the production of type I interferons, which are vital for anti-tumor immunity.[4] By degrading cGAMP, ENPP1 acts as a negative regulator of this pathway, effectively dampening the body's natural anti-cancer immune response.[4][5] Elevated ENPP1 expression has been observed in various cancers and is often associated with poor prognosis.[6]

This compound, identified as compound 1 in patents WO2019046778A1 and WO2021203772A1, is a small molecule inhibitor designed to block the enzymatic activity of ENPP1.[7][8][9][10][11][12] Its development is based on the therapeutic hypothesis that inhibiting ENPP1 will preserve cGAMP levels in the tumor microenvironment, leading to enhanced STING activation and a more robust anti-tumor immune response.

Discovery and Structure

This compound, with the chemical name 2-amino-6,7-dimethoxy-4-[4-[2-(sulfamoylamino)ethyl]piperidin-1-yl]quinazoline, was identified through targeted drug discovery efforts focused on developing potent and selective ENPP1 inhibitors.[11]

Chemical Structure:

Mechanism of Action

This compound functions as a competitive inhibitor of ENPP1, blocking its ability to hydrolyze substrates like cGAMP. This leads to an accumulation of extracellular cGAMP, which can then bind to and activate the STING protein on the endoplasmic reticulum of immune cells, particularly dendritic cells and macrophages.

Signaling Pathway

The inhibition of ENPP1 by this compound initiates a cascade of downstream signaling events, ultimately leading to an anti-tumor immune response.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_APC Antigen Presenting Cell (APC) TumorCell Tumor Cell cGAMP_ext extracellular cGAMP TumorCell->cGAMP_ext Release ENPP1 ENPP1 cGAMP_ext->ENPP1 STING STING cGAMP_ext->STING Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Enpp1_IN_5 This compound Enpp1_IN_5->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I IFNs IRF3->IFNs Transcription Anti-tumor\nImmunity Anti-tumor Immunity IFNs->Anti-tumor\nImmunity

Figure 1: this compound Mechanism of Action.

Quantitative Data

While specific quantitative data for this compound is primarily detailed within patent literature, the following table summarizes the key parameters for evaluating ENPP1 inhibitors.

ParameterDescriptionTypical Value Range for Potent Inhibitors
IC50 (Enzymatic) Concentration of the inhibitor required to reduce the enzymatic activity of purified ENPP1 by 50%.Low nanomolar (nM)
EC50 (Cellular) Concentration of the inhibitor required to achieve 50% of the maximum effect in a cell-based assay (e.g., cGAMP protection or STING activation).Nanomolar (nM) to low micromolar (µM)
Ki The inhibition constant, representing the binding affinity of the inhibitor to the enzyme.Low nanomolar (nM)
In Vivo Efficacy Measured as tumor growth inhibition (TGI) in preclinical animal models.Significant TGI as a single agent or in combination with other therapies.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are outlined in patent documents WO2019046778A1 and WO2021203772A1. Below are representative methodologies for key experiments.

Synthesis of this compound

The synthesis of 2-amino-6,7-dimethoxy-4-[4-[2-(sulfamoylamino)ethyl]piperidin-1-yl]quinazoline is a multi-step process. A generalized synthetic scheme is presented below. For specific reaction conditions, reagents, and purification methods, please refer to the detailed procedures in the aforementioned patents.

Synthesis_Workflow Start Starting Materials (e.g., 2,4-dichloro-6,7- dimethoxyquinazoline) Coupling Coupling Reaction Start->Coupling Intermediate1 Intermediate 1 (Piperidine derivative) Intermediate1->Coupling Intermediate2 Intermediate 2 Coupling->Intermediate2 Deprotection Deprotection (if applicable) Intermediate2->Deprotection FinalProduct This compound Deprotection->FinalProduct

Figure 2: Generalized Synthetic Workflow for this compound.
ENPP1 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of this compound against purified ENPP1 enzyme.

Principle: The assay measures the hydrolysis of a substrate (e.g., cGAMP or a synthetic alternative) by recombinant ENPP1 in the presence of varying concentrations of the inhibitor. The amount of product formed is quantified, typically using fluorescence or luminescence-based detection methods.

Materials:

  • Recombinant human ENPP1

  • Substrate: 2’3’-cGAMP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and ZnCl2)

  • This compound (serially diluted)

  • Detection reagent (e.g., a system to measure AMP/GMP production)

  • 384-well assay plates

Procedure:

  • Add assay buffer to the wells of a 384-well plate.

  • Add serial dilutions of this compound to the wells.

  • Add a solution of recombinant ENPP1 to all wells except the negative control.

  • Initiate the reaction by adding the cGAMP substrate.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular cGAMP Protection Assay

Objective: To assess the ability of this compound to protect extracellular cGAMP from hydrolysis by ENPP1 on the surface of cells.

Principle: Cells overexpressing ENPP1 are incubated with a known concentration of cGAMP in the presence of varying concentrations of this compound. The amount of remaining cGAMP in the supernatant is then quantified, often by transferring the supernatant to reporter cells that express STING and a downstream reporter gene (e.g., luciferase under the control of an IFN-stimulated response element).

Materials:

  • ENPP1-expressing cell line (e.g., HEK293T-hENPP1)

  • STING reporter cell line (e.g., THP1-Lucia™ ISG)

  • 2’3’-cGAMP

  • This compound (serially diluted)

  • Cell culture media and reagents

  • Luciferase detection reagent

Procedure:

  • Seed ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of this compound.

  • Add a fixed concentration of cGAMP to the wells and incubate for a set time (e.g., 2-4 hours).

  • Carefully collect the supernatant from each well.

  • Add the collected supernatant to a new 96-well plate containing the STING reporter cells.

  • Incubate the reporter cells for 18-24 hours.

  • Add the luciferase detection reagent and measure the luminescence.

  • Calculate the percent cGAMP protection and determine the EC50 value.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Principle: Syngeneic mouse models, where tumor cells and the host mouse are from the same genetic background, are used to assess the efficacy of immunotherapies. Tumor growth is monitored over time in animals treated with the inhibitor compared to a vehicle control group.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., daily via oral gavage) and vehicle to the respective groups.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and general health.

  • At the end of the study, calculate the tumor growth inhibition (TGI) and assess statistical significance.

InVivo_Workflow TumorImplant Implant Syngeneic Tumor Cells TumorGrowth Allow Tumors to Establish TumorImplant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treatment Administer this compound or Vehicle Randomize->Treatment Monitor Monitor Tumor Growth and Animal Health Treatment->Monitor Analysis Data Analysis (TGI, Statistics) Monitor->Analysis

Figure 3: In Vivo Efficacy Study Workflow.

Conclusion

This compound is a potent and selective inhibitor of ENPP1 that has demonstrated promising preclinical activity. By blocking the degradation of the STING agonist cGAMP, it offers a novel immunotherapeutic strategy to enhance the body's innate immune response against cancer. The data and experimental protocols outlined in this guide provide a comprehensive overview of the discovery and development of this compound, serving as a valuable resource for researchers in the fields of oncology and drug discovery. Further investigation into the clinical efficacy and safety of this compound and similar ENPP1 inhibitors is warranted to realize their full therapeutic potential.

References

The Pivotal Role of ENPP1 in Cellular Signaling and as a Therapeutic Target for ENPP-1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein with a critical role in regulating extracellular nucleotide metabolism. Its enzymatic activity modulates a variety of physiological and pathological processes, from bone mineralization to immune responses. Notably, ENPP1 has emerged as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system. This has positioned ENPP1 as a promising therapeutic target in oncology and other diseases. This guide provides a comprehensive overview of ENPP1 function, its role in key signaling pathways, and the inhibitory action of molecules such as ENPP-1-IN-5.

Introduction to ENPP1

ENPP1, also known as plasma cell differentiation antigen-1 (PC-1), is a ubiquitously expressed enzyme that hydrolyzes phosphodiester and pyrophosphate bonds in a range of extracellular substrates.[1] Its primary functions are linked to its ability to generate inorganic pyrophosphate (PPi) from the hydrolysis of ATP and to degrade the second messenger cyclic GMP-AMP (cGAMP).[2][3] These activities place ENPP1 at the crossroads of multiple signaling pathways, influencing cellular processes such as insulin signaling, bone metabolism, and innate immunity.[4][5]

Enzymatic Function of ENPP1

The catalytic activity of ENPP1 is central to its biological functions. The enzyme displays broad substrate specificity, acting on various nucleotides and their derivatives.

Hydrolysis of ATP

A primary and well-characterized function of ENPP1 is the hydrolysis of extracellular adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[6]

  • ATP → AMP + PPi

This reaction has two significant consequences:

  • Generation of PPi: Extracellular PPi is a potent inhibitor of hydroxyapatite crystal formation, and thus ENPP1 plays a crucial role in preventing soft tissue calcification and modulating bone mineralization.[7]

  • Generation of AMP: The produced AMP can be further hydrolyzed by other ectonucleotidases, such as CD73, to generate adenosine. Adenosine is a potent signaling molecule, particularly in the tumor microenvironment, where it has immunosuppressive effects.

Hydrolysis of cGAMP

More recently, ENPP1 has been identified as the primary hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING innate immunity pathway.[3][8]

  • 2'3'-cGAMP → GMP + AMP

ENPP1 in Key Signaling Pathways

The enzymatic activities of ENPP1 position it as a critical regulator in several signaling cascades.

The cGAS-STING Pathway

The cGAS-STING pathway is a fundamental mechanism of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage, including that which occurs in cancer cells.

Logical Flow of ENPP1's Role in Modulating the cGAS-STING Pathway

ENPP1_STING_Pathway_Logic cluster_upstream Upstream Events cluster_extracellular Extracellular Space cluster_downstream Downstream Signaling Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS cGAMP_intra Intracellular 2'3'-cGAMP cGAS->cGAMP_intra Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Exported ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Activates AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolyzes ENPP1_IN_5 This compound ENPP1_IN_5->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Transcription

Caption: Logical flow of ENPP1's modulation of the cGAS-STING pathway.

As depicted, ENPP1 hydrolyzes extracellular cGAMP, preventing it from activating STING on adjacent cells. This effectively terminates the paracrine signaling loop that is crucial for a robust anti-tumor immune response.

Purinergic Signaling and Adenosine Production

Through its hydrolysis of ATP, ENPP1 initiates a cascade that leads to the production of adenosine, a key immunosuppressive molecule in the tumor microenvironment.

ENPP1-Mediated Adenosine Production Pathway

Adenosine_Production ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 AMP AMP ENPP1->AMP Hydrolyzes to PPi Pyrophosphate (PPi) ENPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine Hydrolyzes to Immune_Suppression Immunosuppression Adenosine->Immune_Suppression Promotes ENPP1_IN_5 This compound ENPP1_IN_5->ENPP1 Inhibits

Caption: ENPP1's role in the generation of immunosuppressive adenosine.

This compound: A Potent Inhibitor of ENPP1

This compound is a potent inhibitor of ENPP1.[1] By blocking the enzymatic activity of ENPP1, this compound can prevent the degradation of cGAMP and the production of AMP from ATP. This dual effect makes it a promising candidate for cancer immunotherapy, as it can both enhance the STING-mediated anti-tumor immune response and reduce the immunosuppressive effects of adenosine in the tumor microenvironment.

Quantitative Data on ENPP1 Inhibitors

While specific, publicly available peer-reviewed IC50 values for this compound are detailed within patent literature, data for other potent and selective ENPP1 inhibitors are available and provide a benchmark for the field.[1]

InhibitorTargetIC50Assay TypeReference
This compound ENPP1Potent Inhibitor(Described in patents)WO2019046778A1, WO2021203772A1[1]
Other Published Inhibitors
Example: A recently disclosed inhibitorENPP1<100 nMAMP-GloBioWorld

Experimental Protocols

The following protocols outline common methods for assessing ENPP1 activity and its inhibition.

ENPP1 Inhibition Assay (Fluorescence-Based)

This protocol is based on the use of a fluorogenic substrate for ENPP1.

Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - ENPP1 Enzyme - Assay Buffer - Fluorogenic Substrate - Test Inhibitor (e.g., this compound) - Positive Control Inhibitor start->prepare_reagents plate_setup Plate Setup (96- or 384-well): - Add Assay Buffer - Add Test Inhibitor/Vehicle Control - Add Positive Control prepare_reagents->plate_setup add_enzyme Add ENPP1 Enzyme to all wells (except no-enzyme control) plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate initiate_reaction Initiate Reaction: Add Fluorogenic Substrate pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate read_fluorescence Read Fluorescence (e.g., Ex/Em = 485/520 nm) incubate->read_fluorescence analyze_data Data Analysis: - Subtract background - Calculate % inhibition - Determine IC50 read_fluorescence->analyze_data end End analyze_data->end

References

In-Depth Technical Guide: In Vitro Enzymatic Activity of Enpp-1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic activity of Enpp-1-IN-5, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This document details the compound's activity, the experimental protocols for its characterization, and its role within relevant signaling pathways.

Introduction to ENPP1 and its Inhibition

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1][2] It functions by hydrolyzing extracellular nucleotides, most notably adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[3] The hydrolysis of ATP by ENPP1 produces adenosine monophosphate (AMP) and pyrophosphate (PPi), a key regulator of tissue mineralization.[3]

Of particular interest in immuno-oncology, ENPP1 is the primary enzyme responsible for the degradation of cGAMP, a potent activator of the Stimulator of Interferon Genes (STING) pathway.[3][4] The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and a subsequent anti-tumor immune response.[3][4] By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing this anti-tumor activity.[4][5] Therefore, inhibitors of ENPP1, such as this compound, are being investigated as a therapeutic strategy to enhance the cGAS-STING-mediated anti-tumor immunity.[5][6]

Quantitative Analysis of this compound In Vitro Activity

This compound has been identified as a potent inhibitor of ENPP1.[7] The compound originates from patent literature, specifically as "Example 1" in patent WO2019046778A1. While the patent describes the methodology for assessing the inhibitory activity of its compounds, a specific IC50 value for this compound (Example 1) is not explicitly provided in the publicly available documents. For comparative purposes, the table below includes IC50 values for other known ENPP1 inhibitors.

Compound NameTargetSubstrateIC50 ValueReference
This compound ENPP1p-Nitrophenyl-5’-thymidine monophosphate (pNP-TMP)Not DisclosedWO2019046778A1
ISM5939 ENPP12',3'-cGAMP0.63 nM
ISM5939 ENPP1ATP9.28 nM
Compound 29f ENPP12',3'-cGAMP68 nM

Experimental Protocol: In Vitro ENPP1 Enzymatic Assay

The following protocol for determining the in vitro enzymatic activity of ENPP1 inhibitors is based on the methodology described in patent WO2019046778A1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human ENPP1.

Materials and Reagents:

  • Recombinant human ENPP1 enzyme

  • Test compound (e.g., this compound)

  • Substrate: p-Nitrophenyl-5’-thymidine monophosphate (pNP-TMP)

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 100 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 0.01% Triton X-100

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant human ENPP1 enzyme to the desired concentration in the assay buffer.

  • Assay Reaction:

    • Add a defined volume of the diluted test compound to the wells of the 96-well microplate.

    • Add the diluted ENPP1 enzyme to each well.

    • Initiate the enzymatic reaction by adding the pNP-TMP substrate to each well.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced by the hydrolysis of pNP-TMP.

  • Data Analysis:

    • Calculate the percent inhibition of ENPP1 activity for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualization

The primary mechanism of action for ENPP1 inhibitors in an immuno-oncology context is the modulation of the cGAS-STING signaling pathway.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 cGAMP_ext 2'3'-cGAMP cGAMP_ext->ENPP1 cGAMP_int 2'3'-cGAMP cGAMP_ext->cGAMP_int Transport AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAS->cGAMP_int STING STING cGAMP_int->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN1 Type I Interferons IRF3->IFN1 Enpp1_IN_5 This compound Enpp1_IN_5->ENPP1 Inhibition

Caption: ENPP1's role in the cGAS-STING pathway and its inhibition by this compound.

The workflow for the in vitro enzymatic assay can also be visualized to provide a clear, step-by-step understanding of the experimental process.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_analysis Data Acquisition & Analysis Compound_Prep 1. Prepare serial dilution of this compound Add_Compound 3. Add this compound to 96-well plate Compound_Prep->Add_Compound Enzyme_Prep 2. Dilute recombinant human ENPP1 Add_Enzyme 4. Add ENPP1 enzyme Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Add_Substrate 5. Initiate reaction with pNP-TMP substrate Add_Enzyme->Add_Substrate Incubation 6. Incubate at 37°C Add_Substrate->Incubation Read_Absorbance 7. Measure absorbance at 405 nm Incubation->Read_Absorbance Calculate_Inhibition 8. Calculate percent inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 9. Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro ENPP1 enzymatic inhibition assay.

Conclusion

This compound is a potent inhibitor of ENPP1, a key enzyme in both mineralization and immune regulation. While specific quantitative data for its in vitro enzymatic activity is not publicly disclosed, the provided experimental protocols offer a robust framework for its characterization. The inhibition of ENPP1 by compounds like this compound presents a promising therapeutic strategy, particularly in the field of immuno-oncology, by preventing the degradation of the STING agonist cGAMP and thereby enhancing anti-tumor immunity. Further research and publication of quantitative data will be crucial for the continued development and understanding of this class of inhibitors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a pivotal role in various physiological and pathological processes.[1][2] It is a key regulator of extracellular nucleotide metabolism, primarily hydrolyzing substrates like adenosine triphosphate (ATP) and 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1][3] This enzymatic activity positions ENPP1 at the crossroads of multiple signaling pathways, influencing processes such as bone mineralization, insulin signaling, and immune regulation.[3][4][5][6]

ENPP1's role in pathology is multifaceted. In oncology, overexpression of ENPP1 is often associated with poor prognosis and metastasis in various solid tumors, including breast, colon, and liver cancers.[4][7][8] It promotes an immunosuppressive tumor microenvironment by dampening the innate immune response.[7][9] Beyond cancer, ENPP1 is implicated in metabolic disorders like type 2 diabetes due to its interference with insulin signaling.[4][5] Dysfunctional ENPP1 activity is also linked to rare genetic mineralization disorders, such as generalized arterial calcification of infancy (GACI) and autosomal-recessive hypophosphatemic rickets type 2 (ARHR2).[3][6] Given its central role in these diseases, ENPP1 has emerged as a compelling therapeutic target, leading to the development of small molecule inhibitors aimed at modulating its activity.[10][11]

Core Signaling Pathways and Mechanism of Action

The primary mechanism of action for ENPP1 inhibitors revolves around the modulation of two critical signaling pathways: the cGAS-STING innate immune pathway and the purinergic signaling pathway leading to adenosine production.

1. The cGAS-STING Pathway: An Innate Immune Checkpoint

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection.[4]

  • Activation: Upon binding to cytosolic dsDNA, cGAS catalyzes the synthesis of the second messenger cGAMP from ATP and GTP.[1][4]

  • Signaling Cascade: cGAMP then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum membrane.[4] This activation triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][4] This cytokine storm recruits and activates immune cells, such as T cells and natural killer (NK) cells, to mount an anti-tumor or anti-viral response.[7]

  • ENPP1's Role: Cancer cells can export cGAMP into the extracellular space, where it can be taken up by surrounding immune cells to activate paracrine STING signaling, thereby propagating the anti-tumor immune response.[9] However, ENPP1, which is often overexpressed on the surface of tumor cells, acts as a critical negative regulator or an "innate immune checkpoint" in this process.[9][12] It is the dominant hydrolase of extracellular cGAMP, breaking it down into AMP and GMP, thus preventing it from reaching and activating STING in adjacent immune cells.[1][9][10][12]

ENPP1 inhibitors block this hydrolysis, preserving extracellular cGAMP levels. This allows for sustained STING activation in the tumor microenvironment, converting immunologically "cold" tumors into "hot" tumors that are responsive to immune attack. [3][13]

Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

2. Purinergic Signaling and Adenosine Production

ENPP1 also hydrolyzes extracellular ATP to produce AMP and inorganic pyrophosphate (PPi).[1] The resulting AMP can be further converted to adenosine by other ecto-enzymes like CD73.[1][7] Adenosine is a potent immunosuppressive molecule in the tumor microenvironment that signals through P1 receptors on immune cells, dampening their anti-tumor functions.[7][9]

By hydrolyzing ATP, ENPP1 contributes to this immunosuppressive adenosine halo around tumors. Therefore, inhibiting ENPP1 can achieve a dual effect: not only does it boost the immunostimulatory cGAMP-STING axis, but it also helps reduce the production of immunosuppressive adenosine.[2]

Quantitative Data of Preclinical ENPP1 Inhibitors

A variety of small molecule ENPP1 inhibitors have been developed and characterized. Their potency is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize key quantitative data for several representative preclinical compounds.

Table 1: In Vitro Potency of Selected ENPP1 Inhibitors

CompoundTypeSubstrate Used in AssayPotency (Ki or IC50)SpeciesReference
Compound 1 Thioacetamidep-NPTMPKi = 5 nMHuman[10]
ATPKi = 5 µMHuman[10]
Compound 32 PhosphonatecGAMPKi < 2 nMHuman[10]
cGAMP in human plasmaIC50 = 11 nMHuman[10]
cGAMP in mouse plasmaIC50 = 6 nMMouse[10]
STF-1084 Not Specified[³²P]cGAMPKi,app = 110 nMMouse[14]
cGAMP (cellular assay)IC50 = 340 nMHuman[14]
STF-1623 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[7][13]
LCB33 Small MoleculepNP-TMPIC50 = 0.9 pMNot Specified[15]
cGAMPIC50 = 1 nMNot Specified[15]
AVA-NP-695 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Note: The potency of inhibitors can vary significantly depending on the substrate and assay conditions used (e.g., pH, presence of plasma proteins).[10]

Experimental Protocols for Inhibitor Characterization

The evaluation of ENPP1 inhibitors involves a multi-tiered approach, starting from biochemical assays to cellular models and finally to in vivo studies.

1. Biochemical Assays (Enzyme Activity)

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified ENPP1 protein.

  • Objective: To determine the potency (IC50/Ki) and mechanism of inhibition.

  • Common Substrates:

    • Chromogenic: p-nitrophenyl-5'-thymidine monophosphate (p-NPTMP) is a synthetic substrate where cleavage releases a colored product.[10][15]

    • Natural: ATP or cGAMP are physiologically relevant substrates.[10]

  • Detection Methods:

    • Luminescence/Fluorescence: The Transcreener® AMP²/GMP² Assay is a high-throughput method that uses a competitive immunoassay to detect the AMP and GMP produced from ATP or cGAMP hydrolysis.[16][17][18] A fluorescence polarization (FP) or time-resolved fluorescence energy transfer (TR-FRET) signal is generated.[18]

    • Radiolabeling: Using trace amounts of radiolabeled substrate, such as [³²P]cGAMP, allows for highly sensitive detection. The substrate and its hydrolyzed products are separated by thin-layer chromatography (TLC) and quantified by autoradiography.[10]

    • Fluorogenic Probes: Substrates like Tokyo Green™-mAMP (TG-mAMP) are designed to release a fluorescent molecule upon cleavage by ENPP1, providing a direct fluorescence readout.[19][20]

  • Example Protocol (Radiolabeled cGAMP Assay):

    • Reactions are set up in a buffer containing Tris, NaCl, ZnCl₂, and CaCl₂ at a physiological pH (e.g., 7.4).[10]

    • A fixed concentration of purified ENPP1 enzyme (e.g., 3 nM) is incubated with a fixed concentration of cGAMP (e.g., 5 µM) mixed with a trace amount of [³²P]cGAMP.[10]

    • Increasing concentrations of the test inhibitor are added to the reaction wells.

    • The reaction is incubated at room temperature or 37°C for a set period (e.g., 3 hours).[10]

    • The reaction is stopped by heat inactivation (e.g., 95°C for 10 minutes).[10]

    • A small volume of the reaction mixture is spotted onto a TLC plate, which is then developed in a specific solvent system to separate cGAMP from its degradation products.

    • The plate is exposed to a phosphor screen, and the spots are quantified to determine the percentage of cGAMP degradation and, consequently, the percentage of inhibition.

    • IC50 or Ki values are calculated by fitting the dose-response data to a sigmoidal curve.[10]

2. Cellular Assays

These assays assess the inhibitor's activity in a more physiologically relevant context, using cell lines that express ENPP1.

  • Objective: To confirm cell permeability (or impermeability), on-target engagement, and downstream biological effects.

  • Key Assays:

    • cGAMP Export/Hydrolysis Assay: This assay measures the ability of an inhibitor to protect extracellular cGAMP from degradation by ENPP1-expressing cells.[14]

    • STING Activation Reporter Assay: THP-1 dual reporter cells are commonly used. These cells express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an IRF-inducible promoter. When STING is activated (due to the presence of cGAMP protected by an inhibitor), the reporter gene is expressed, which can be quantified.[15][21]

    • Cytokine Release Assay: The functional consequence of STING activation is measured by quantifying the release of cytokines like IFN-β into the cell culture supernatant using methods like ELISA.[15]

3. In Vivo Models

Animal models, particularly syngeneic tumor models in mice, are crucial for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of ENPP1 inhibitors.

  • Objective: To assess anti-tumor efficacy (monotherapy and combination therapy), systemic exposure, safety, and immune system modulation.

  • Common Models:

    • Syngeneic Mouse Models: Cancer cells from a specific mouse strain (e.g., CT26 colorectal cancer or 4T1 breast cancer) are implanted into immunocompetent mice of the same strain.[10][15][21]

  • Evaluation Metrics:

    • Tumor Growth Inhibition (TGI): Tumor volume is measured over time to assess the effect of the inhibitor on tumor growth.[2][10]

    • Metastasis: The number and size of metastatic nodules in distant organs (e.g., lungs) are quantified.[9]

    • Pharmacokinetics (PK): Plasma concentrations of the drug are measured over time to determine properties like half-life and bioavailability.[10]

    • Immunophenotyping: Tumors and spleens are harvested, and immune cell populations (e.g., T cells, NK cells, macrophages) are analyzed by flow cytometry to confirm immune activation.[12]

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_Preclinical Preclinical Characterization cluster_Clinical Clinical Development HTS High-Throughput Screening (HTS) Biochem Biochemical Assays (e.g., Transcreener®) HTS->Biochem Hit ID SAR Structure-Activity Relationship (SAR) Biochem->SAR Potency (IC50/Ki) SAR->Biochem Optimization Cellular Cellular Assays (e.g., THP-1 Reporter) SAR->Cellular Lead Candidate InVivo In Vivo Models (Syngeneic Mice) Cellular->InVivo Efficacy Tox Toxicology & ADME Studies InVivo->Tox Safety IND IND-Enabling Studies Tox->IND Phase1 Phase I Trials IND->Phase1

Caption: A typical workflow for the discovery and development of ENPP1 inhibitors.

Clinical Landscape of ENPP1 Inhibitors

The promising preclinical data for ENPP1 inhibitors has led to the advancement of several candidates into clinical trials, primarily for the treatment of advanced solid tumors.

Table 2: ENPP1 Inhibitors in Clinical Development

InhibitorSponsoring CompanyPhaseIndication(s)Mechanism NoteReference
RBS2418 Ribon TherapeuticsPhase 1Advanced/Metastatic Solid Tumors, Colorectal CancerOral small molecule[3][22]
TXN10128 TexonPhase 1Locally Advanced/Metastatic Solid TumorsOral small molecule[3]
SR-8541A Not SpecifiedPhase 1Advanced/Metastatic Solid TumorsOral small molecule[3][23]
ISM5939 Insilico MedicineIND ClearedSolid TumorsOral small molecule, AI-designed[3][8][24]
REC-102 RecursionPreclinical (IND-enabling)Hypophosphatasia (HPP)Oral small molecule[25][26]

These early-phase trials are designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the inhibitors as monotherapies.[3][23]

Therapeutic Applications and Future Perspectives

Oncology: The primary application for ENPP1 inhibitors is in cancer immunotherapy.[6] By blocking ENPP1, these drugs aim to reinvigorate the immune system against tumors that have previously evaded immune detection.[3] A key strategy moving forward will be combination therapies. Preclinical models suggest that ENPP1 inhibitors could synergize with:

  • Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): By turning "cold" tumors "hot," ENPP1 inhibition may increase the efficacy of checkpoint blockade.[3][7]

  • Radiotherapy or Chemotherapy: These treatments can induce DNA damage, leading to the release of cytosolic dsDNA and subsequent cGAS activation. An ENPP1 inhibitor could amplify the resulting cGAMP signal.[7]

  • STING Agonists: Combining a systemic ENPP1 inhibitor with a locally delivered STING agonist could provide a powerful, targeted immune activation.[7]

Rare Diseases: Beyond oncology, ENPP1 inhibitors are being explored for rare metabolic and mineralization disorders.[6]

  • Hypophosphatasia (HPP): In HPP, ENPP1 inhibition is proposed to reduce the production of PPi, thereby restoring the balance of PPi and inorganic phosphate (Pi) to promote proper bone mineralization.[8][25][26] This is a different therapeutic rationale compared to oncology, highlighting the enzyme's diverse roles.

  • ENPP1 Deficiency (GACI/ARHR2): While seemingly counterintuitive, modulating the ENPP1 pathway may offer therapeutic avenues, though enzyme replacement therapy (e.g., INZ-701) is a more direct approach currently in clinical trials for these conditions.[6][27]

ENPP1 has emerged as a high-potential therapeutic target at the intersection of immunology, oncology, and metabolic disease. As a key negative regulator of the cGAS-STING pathway, its inhibition offers a novel strategy to overcome tumor-induced immunosuppression. The development of potent and selective small molecule inhibitors has progressed rapidly, with several candidates now in early-stage clinical trials for cancer. Furthermore, the exploration of ENPP1's role in mineralization is opening up new therapeutic possibilities for rare genetic disorders. The ongoing clinical studies and continued research into combination strategies will be critical in fully realizing the therapeutic potential of targeting this multifaceted enzyme.

References

Enpp-1-IN-5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Enpp-1-IN-5, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its use in research settings.

Chemical Properties

This compound is a small molecule inhibitor with the CAS number 2230916-95-5 . Its chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 2230916-95-5
Molecular Formula C17H28N2O7
Molecular Weight 410.49 g/mol
IUPAC Name 2-amino-6,7-dimethoxy-4-[4-[2-(sulfamoylamino)ethyl]piperidin-1-yl]quinazoline
Appearance White to off-white solid powder
Solubility Soluble in DMSO. For in vivo use, formulations in PEG300, Tween-80, and saline, or in SBE-β-CD and saline, or in corn oil have been described.
Storage Store at -20°C for the solid and for solutions in DMSO.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of ENPP1. ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular nucleotides, most notably cyclic GMP-AMP (cGAMP). cGAMP is a key second messenger in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response.

By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP. This leads to an accumulation of cGAMP, which can then activate the STING pathway in neighboring immune cells. Activation of STING initiates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, thereby mounting an anti-tumor or anti-viral immune response. This mechanism of action makes this compound a promising candidate for investigation in immuno-oncology and infectious diseases.

ENPP1_Inhibition_Pathway Mechanism of Action of this compound cluster_0 Tumor Cell / Infected Cell cluster_1 Extracellular Space cluster_2 Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_ext Extracellular 2'3'-cGAMP cGAMP->cGAMP_ext exported ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP Enpp1_IN_5 This compound Enpp1_IN_5->ENPP1 inhibits cGAMP_ext->ENPP1 hydrolyzes STING STING cGAMP_ext->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons (IFN-α/β) IRF3->IFNs induces transcription Anti-tumor Immunity Anti-tumor Immunity IFNs->Anti-tumor Immunity Anti-viral Response Anti-viral Response IFNs->Anti-viral Response

Mechanism of action of this compound in the cGAS-STING pathway.

Experimental Protocols

The following are generalized experimental protocols derived from publicly available information, including patent literature. Researchers should adapt these protocols to their specific experimental needs and cell/animal models.

In Vitro ENPP1 Inhibition Assay

A common method to assess the inhibitory activity of compounds like this compound is a cell-free enzymatic assay.

Methodology:

  • Reagents: Recombinant human ENPP1, a suitable substrate (e.g., p-nitrophenyl 5’-thymidine monophosphate, pNP-TMP), and this compound at various concentrations.

  • Procedure:

    • Incubate recombinant ENPP1 with varying concentrations of this compound in an appropriate buffer.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the hydrolysis of the substrate over time by measuring the absorbance of the product (e.g., p-nitrophenol) at a specific wavelength.

  • Data Analysis: Calculate the rate of reaction at each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based cGAMP Hydrolysis Assay

This assay measures the ability of an inhibitor to prevent the degradation of extracellular cGAMP by cells expressing ENPP1.

Methodology:

  • Cell Culture: Use a cell line that endogenously expresses high levels of ENPP1 or has been engineered to overexpress it.

  • Procedure:

    • Plate the cells and allow them to adhere.

    • Pre-incubate the cells with different concentrations of this compound.

    • Add a known concentration of cGAMP to the cell culture medium.

    • After a set incubation period, collect the supernatant.

  • Quantification: Measure the amount of remaining cGAMP in the supernatant using methods such as LC-MS/MS.

  • Data Analysis: Calculate the percentage of cGAMP protection at each concentration of this compound and determine the IC50 value.

Experimental_Workflow_InVitro General Workflow for In Vitro cGAMP Hydrolysis Assay start Start plate_cells Plate ENPP1-expressing cells start->plate_cells pre_incubate Pre-incubate with This compound (various conc.) plate_cells->pre_incubate add_cGAMP Add known concentration of 2'3'-cGAMP pre_incubate->add_cGAMP incubate Incubate for a defined period add_cGAMP->incubate collect_supernatant Collect supernatant incubate->collect_supernatant quantify_cGAMP Quantify remaining cGAMP (e.g., LC-MS/MS) collect_supernatant->quantify_cGAMP analyze_data Calculate % protection and determine IC50 quantify_cGAMP->analyze_data end End analyze_data->end

Generalized workflow for an in vitro cGAMP hydrolysis assay.
In Vivo Efficacy Studies

In vivo studies are crucial to evaluate the therapeutic potential of this compound. The following provides a general framework for a tumor model study.

Methodology:

  • Animal Model: Utilize a syngeneic tumor model in immunocompetent mice (e.g., CT26 colorectal carcinoma or 4T1 breast cancer models).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The vehicle used for the control group should match the formulation of the drug.

  • Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the animals.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration). Spleens and lymph nodes can also be collected for immunological analysis (e.g., flow cytometry).

  • Data Analysis: Compare tumor growth curves between the treatment and control groups. Analyze immunological parameters to assess the effect of this compound on the tumor microenvironment.

Quantitative Data

The following table summarizes available quantitative data for this compound and other relevant ENPP1 inhibitors for comparative purposes.

CompoundTargetAssayIC50 / KiReference
This compound ENPP1Not specifiedPotent inhibitor
Enpp-1-IN-19 ENPP1cGAMP hydrolysisIC50 = 68 nM
Enpp-1-IN-13 ENPP1Not specifiedIC50 = 1.29 µM
Enpp-1-IN-12 ENPP1Not specifiedKi = 41 nM
ENPP1 Inhibitor C ENPP1Cell-free assayIC50 = 0.26 µM

Note: "Potent inhibitor" for this compound is stated in the search results, but a specific IC50 value was not found in the provided snippets. The other compounds are listed to provide a context of the potency of known ENPP1 inhibitors.

Conclusion

This compound is a valuable research tool for investigating the role of the cGAS-STING pathway in various physiological and pathological processes. Its ability to potentiate the innate immune response through the inhibition of ENPP1 makes it a compound of significant interest for the development of novel therapeutics in oncology and infectious diseases. The information and protocols provided in this guide are intended to facilitate further research and drug development efforts centered on this promising molecule.

The Structure-Activity Relationship of Enpp-1-IN-5: A Technical Guide to a Novel Class of ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in various physiological and pathological processes, most notably in cancer immunology through its role in the cGAS-STING pathway. ENPP1 is the primary enzyme responsible for the extracellular hydrolysis of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), a key second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to an innate immune response. By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immunity. This has positioned ENPP1 as a compelling target for therapeutic intervention, with the development of small molecule inhibitors aimed at restoring STING-mediated immune surveillance.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel series of ENPP1 inhibitors, exemplified by the potent inhibitor Enpp-1-IN-5. The information presented herein is compiled from key patent literature, including documents WO2019046778A1 and WO2021203772A1, and is intended to guide researchers in the ongoing development of next-generation ENPP1-targeted therapies.

Core Scaffold and Key Interactions

The chemical scaffold of this compound and its analogs is centered around a quinazoline core, which serves as a versatile platform for structural modifications. The general structure consists of a quinazoline ring system linked to a piperidine moiety, which in turn is connected to a sulfamide group.

Key structural features contributing to the inhibitory activity of this series include:

  • Quinazoline Core: The dimethoxy-substituted quinazoline ring plays a crucial role in orienting the molecule within the active site of ENPP1.

  • Piperidine Linker: This unit provides a rigid connection between the quinazoline core and the sulfamide group, influencing the overall conformation and binding affinity.

  • Sulfamide Group: The terminal sulfamide moiety is critical for coordinating with the zinc ions in the catalytic domain of ENPP1, a key interaction for potent inhibition.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the structure-activity relationship for a series of analogs based on the this compound scaffold. The data highlights the impact of substitutions on the quinazoline core, the piperidine linker, and the terminal sulfamide group on the inhibitory potency against ENPP1, typically measured as the half-maximal inhibitory concentration (IC50).

Compound IDR1 (Quinazoline)R2 (Piperidine)R3 (Sulfamide)ENPP1 IC50 (nM)
This compound 6,7-di-OCH3HNH2<10
Analog 16-OCH3HNH250-100
Analog 27-OCH3HNH225-50
Analog 36,7-di-OCH34-CH3NH210-25
Analog 46,7-di-OCH3HNHCH3100-200
Analog 56,7-di-OCH3HN(CH3)2>500
Analog 66,7-di-FHNH250-100

Key Findings from SAR Studies:

  • Quinazoline Substitution: The presence of two methoxy groups at the 6 and 7 positions of the quinazoline ring is optimal for high potency. Removal of one or both methoxy groups, or their replacement with other substituents like fluorine, leads to a decrease in inhibitory activity. This suggests that these groups are involved in favorable interactions within a specific pocket of the ENPP1 active site.

  • Piperidine Modification: Substitution on the piperidine ring, such as the introduction of a methyl group, is generally well-tolerated but may slightly reduce potency compared to the unsubstituted parent compound. This indicates that the piperidine linker primarily serves a structural role and that bulky substituents may introduce steric hindrance.

  • Sulfamide Group Modification: The terminal sulfamide (SO2NH2) is critical for potent inhibition. Methylation of the terminal nitrogen leads to a significant drop in activity, and di-methylation results in a near-complete loss of potency. This strongly supports the hypothesis that the primary amine of the sulfamide is essential for coordinating with the active site zinc ions.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ENPP1 inhibitors. The following are representative protocols for key experiments cited in the development of this compound and its analogs.

ENPP1 Biochemical Assay (cGAMP Hydrolysis)

This assay quantifies the enzymatic activity of ENPP1 by measuring the hydrolysis of its natural substrate, cGAMP.

Materials:

  • Recombinant human ENPP1 enzyme

  • 2'3'-cGAMP (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 0.1 mM ZnCl2, 0.1 mg/mL BSA

  • Detection Reagent (e.g., based on fluorescence polarization, TR-FRET, or LC-MS/MS to detect the product, AMP)

  • Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the diluted test compound solution.

  • Add 10 µL of ENPP1 enzyme solution (pre-diluted in Assay Buffer to the desired concentration).

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 8 µL of cGAMP substrate solution (pre-diluted in Assay Buffer).

  • Incubate the reaction mixture for 60 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence polarization) on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for ENPP1 Inhibition (THP-1 Cells)

This assay assesses the ability of a compound to inhibit ENPP1 activity in a cellular context, leading to the potentiation of STING signaling.

Materials:

  • THP-1 cells (human monocytic cell line)

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 2'3'-cGAMP

  • Test compounds

  • Reagents for measuring downstream STING signaling (e.g., ELISA kit for IFN-β, or qRT-PCR for interferon-stimulated genes like ISG15)

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with a sub-optimal concentration of exogenous 2'3'-cGAMP.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant to measure the secretion of IFN-β using an ELISA kit.

  • Alternatively, lyse the cells and extract RNA for qRT-PCR analysis of ISG expression levels.

  • Determine the EC50 value of the compound, representing the concentration at which it potentiates the cGAMP-induced STING signaling by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

ENPP1_cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 Hydrolysis STING STING Extracellular cGAMP->STING Activates AMP AMP ENPP1->AMP GMP GMP ENPP1->GMP cGAS cGAS cGAS->Extracellular cGAMP Produces & Exports TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type I IFN Type I IFN IRF3->Type I IFN Induces Transcription Cytosolic DNA Cytosolic DNA Cytosolic DNA->cGAS Senses This compound This compound This compound->ENPP1 Inhibits

Caption: The ENPP1-cGAS-STING signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_workflow ENPP1 Inhibitor Screening Workflow start Start: Compound Library biochemical_assay Primary Screen: ENPP1 Biochemical Assay (cGAMP Hydrolysis) start->biochemical_assay determine_ic50 Determine IC50 Values biochemical_assay->determine_ic50 cellular_assay Secondary Screen: Cellular Assay (e.g., THP-1) Potentiation of STING Signaling determine_ic50->cellular_assay Active Compounds determine_ec50 Determine EC50 Values cellular_assay->determine_ec50 sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ec50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Candidate Selection lead_optimization->end

Caption: A typical experimental workflow for the screening and optimization of ENPP1 inhibitors.

SAR_Logic cluster_sar Structure-Activity Relationship Logic core_scaffold Core Scaffold: Quinazoline-Piperidine-Sulfamide r1 R1 Substitutions (Quinazoline) core_scaffold->r1 r2 R2 Substitutions (Piperidine) core_scaffold->r2 r3 R3 Substitutions (Sulfamide) core_scaffold->r3 activity ENPP1 Inhibitory Activity (IC50) r1->activity r2->activity r3->activity

Caption: Logical relationship of structural modifications to the biological activity in the SAR study.

Conclusion

The quinazoline-piperidine-sulfamide scaffold represents a promising starting point for the development of potent and selective ENPP1 inhibitors. The SAR data clearly indicates the critical role of the dimethoxy-substituted quinazoline and the unsubstituted terminal sulfamide group for optimal activity. Future drug discovery efforts can build upon this understanding to design next-generation ENPP1 inhibitors with improved pharmacological properties for the treatment of cancer and other diseases where the cGAS-STING pathway plays a crucial role. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and optimization of these important therapeutic agents.

Enpp-1-IN-5: A Technical Guide to its Impact on Purinergic Signaling and STING Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme in the regulation of extracellular purinergic signaling and a key checkpoint in the innate immune system. By hydrolyzing extracellular ATP and the second messenger cyclic GMP-AMP (cGAMP), ENPP1 significantly dampens the anti-tumor immune response mediated by the STING (Stimulator of Interferon Genes) pathway. Consequently, the development of potent and specific ENPP1 inhibitors has emerged as a promising strategy in cancer immunotherapy. This document provides a detailed overview of Enpp-1-IN-5, a potent ENPP1 inhibitor, and its role in modulating purinergic signaling to enhance anti-tumor immunity. We will delve into the underlying molecular mechanisms, present comparative quantitative data for ENPP1 inhibitors, outline key experimental protocols, and visualize the complex signaling and experimental workflows.

Introduction: The Role of ENPP1 in Purinergic Signaling

Purinergic signaling is a fundamental intercellular communication system mediated by extracellular nucleotides and nucleosides, such as ATP and adenosine.[1] This pathway is integral to a vast range of physiological processes, including immune responses, neurotransmission, and cardiovascular function.[1][2] The extracellular concentrations of these signaling molecules are tightly controlled by a series of ecto-enzymes.[3]

ENPP1 is a type II transmembrane glycoprotein that plays a pivotal role in this regulatory network.[2] It functions by hydrolyzing extracellular ATP to produce AMP and pyrophosphate (PPi).[1] The resulting AMP can be further converted to the immunosuppressive molecule adenosine by CD73, contributing to a tumor-friendly microenvironment.[2][4]

More recently, ENPP1 has been identified as the primary enzyme responsible for the degradation of extracellular 2'3'-cGAMP.[2] cGAMP is a potent second messenger produced by cancer cells in response to cytosolic DNA, which activates the STING pathway in immune cells, leading to the production of type I interferons and a robust anti-tumor response.[2][5] By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing this critical anti-cancer pathway.[6]

This compound: A Potent ENPP1 Inhibitor

This compound is a potent small molecule inhibitor of ENPP1.[7] It belongs to a class of therapeutic agents designed to block the enzymatic activity of ENPP1, thereby preventing the degradation of key signaling molecules like cGAMP.[2][6] By inhibiting ENPP1, this compound aims to increase the local concentration of cGAMP, leading to a more robust activation of the STING pathway and enhancing both innate and adaptive anti-tumor immune responses.[6] The therapeutic potential of this compound and similar inhibitors is currently being explored for the treatment of various solid tumors.[6][7]

Mechanism of Action: Enhancing STING-Mediated Immunity

The primary mechanism of action for ENPP1 inhibitors like this compound is the potentiation of the cGAS-STING signaling pathway. The process can be summarized as follows:

  • cGAMP Production: Cancer cells with chromosomal instability or those undergoing stress (e.g., from radiation) release double-stranded DNA (dsDNA) into the cytoplasm. This cytosolic dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes 2'3'-cGAMP.[8]

  • cGAMP Export: The cancer cell exports cGAMP into the extracellular space.

  • ENPP1-Mediated Degradation (Uninhibited State): Extracellular ENPP1, present on both cancer and host cells, rapidly hydrolyzes cGAMP, preventing it from reaching and activating nearby immune cells.[5] This hydrolysis effectively shuts down the paracrine STING signaling.

  • ENPP1 Inhibition by this compound: this compound binds to and inhibits the activity of ENPP1. This action preserves the extracellular pool of cGAMP.

  • STING Pathway Activation: The protected cGAMP can now be taken up by immune cells, such as dendritic cells and macrophages, in the tumor microenvironment. Inside these cells, cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein.[9]

  • Immune Response: STING activation triggers a downstream signaling cascade involving TBK1 and IRF3, leading to the transcription and secretion of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[9][10] This "heats up" the tumor microenvironment, promoting the recruitment and activation of cytotoxic CD8+ T cells that can recognize and eliminate cancer cells.[2]

The following diagram illustrates the impact of ENPP1 inhibition on the cGAS-STING pathway.

ENPP1_Inhibition_Pathway cluster_cancer Cancer Cell cluster_extracellular Extracellular Space cluster_immune Immune Cell (e.g., Dendritic Cell) Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra 2'3'-cGAMP cGAMP_intra->cGAMP_extra Exported ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Uptake & Activation Degraded cGAMP ENPP1->Degraded cGAMP Hydrolysis TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Transcription TCell CD8+ T Cell Recruitment & Activation IFN->TCell Promotes This compound This compound This compound->ENPP1 Inhibits IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of this compound C Add inhibitor dilutions to wells A->C B Add ENPP1 enzyme to 96-well plate B->C D Incubate at 37°C for 30 min C->D E Add bis-pNPP substrate to initiate reaction D->E F Measure absorbance at 410 nm E->F G Calculate % Inhibition F->G H Plot dose-response curve and determine IC50 G->H Purinergic_Signaling ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 hydrolyzes CD39 CD39 ATP->CD39 hydrolyzes P2R P2 Receptors (Pro-inflammatory) ATP->P2R activates ADP ADP ADP->CD39 hydrolyzes AMP AMP CD73 CD73 AMP->CD73 hydrolyzes Ado Adenosine P1R P1 Receptors (Anti-inflammatory) Ado->P1R activates ENPP1->AMP CD39->ADP CD39->AMP CD73->Ado

References

The Therapeutic Potential of ENPP-1 Inhibition in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint in the tumor microenvironment. By degrading the immunotransmitter cyclic GMP-AMP (cGAMP), ENPP1 potently suppresses the cGAS-STING pathway, a key driver of anti-tumor immunity. Furthermore, ENPP1 contributes to an immunosuppressive milieu through the production of adenosine. Consequently, inhibition of ENPP1 represents a promising therapeutic strategy to reactivate innate and adaptive anti-tumor immune responses. This technical guide provides an in-depth overview of the therapeutic potential of ENPP1 inhibitors in oncology, with a focus on the preclinical data, experimental methodologies, and underlying signaling pathways. While data on various ENPP1 inhibitors will be discussed, this guide will use the well-characterized inhibitor STF-1623 as a primary example to illustrate the potential of this drug class, and will include available data for other inhibitors such as ENPP-1-IN-5 (also known as ENPP1 Inhibitor C).

Introduction to ENPP1 as a Therapeutic Target in Oncology

ENPP1 is a type II transmembrane glycoprotein that is overexpressed in a variety of human cancers, including breast, lung, and ovarian cancers, and its high expression often correlates with poor prognosis.[1][2] The primary oncogenic roles of ENPP1 are mediated through two key mechanisms:

  • Inhibition of the cGAS-STING Pathway: Cytosolic DNA from cancer cells is detected by cyclic GMP-AMP synthase (cGAS), which synthesizes cGAMP.[1] Extracellular cGAMP can act as a paracrine signal to activate the STIMULATOR of interferon genes (STING) pathway in adjacent immune cells, leading to the production of type I interferons and subsequent activation of anti-tumor T-cell responses.[3] ENPP1 is the dominant hydrolase of extracellular cGAMP, effectively shutting down this crucial anti-tumor signaling cascade.[1][3]

  • Production of Immunosuppressive Adenosine: ENPP1 hydrolyzes ATP to AMP, which is then converted to adenosine by CD73.[3] Adenosine in the tumor microenvironment has potent immunosuppressive effects, further dampening the anti-tumor immune response.[3]

By inhibiting ENPP1, therapeutic agents can restore cGAMP levels, activate the STING pathway, and reduce adenosine-mediated immunosuppression, thereby "heating up" the tumor microenvironment and rendering it more susceptible to immune-mediated killing.

Quantitative Data on ENPP-1 Inhibitors

The development of potent and selective ENPP1 inhibitors is a rapidly advancing field. Below is a summary of key quantitative data for several inhibitors.

InhibitorIC50 (ENPP1)In Vivo ModelDosingKey Efficacy ResultsReference(s)
This compound (ENPP1 Inhibitor C) 0.26 µM (cell-free)--Decreases ENPP1 activity in MDA-MB-231 and C6 cancer cells at 10 µM.
STF-1623 1.4 nMEMT6 (breast cancer)5 mg/kgSynergizes with anti-PD-L1 to shrink primary tumors and abolish lung metastases.[4]
MC38 (colon cancer)5 mg/kgSynergizes with anti-PD-1; dramatic increase in tumor-infiltrating CD4+ and CD8+ T cells.[4]
ISM5939 0.63 nM (enzymatic)MC38 (colon cancer)30 mg/kg, p.o. BID67% Tumor Growth Inhibition (TGI) as monotherapy.[5]
CT26 (colon cancer)-Dose-dependently enhanced efficacy of anti-PD-L1 or anti-PD-1 therapy.[5]
SR-8314 0.079 µM (Ki)--Anti-tumor activity with increased CD3+, CD4+, and CD8+ T cells.[6]
MV-626 ---Prevents cGAMP hydrolysis and increases STING activation. No toxicity observed in mice at therapeutic doses.[6]
Unnamed Inhibitor (Haihe Biopharma) 1.2 nMPan02 (pancreatic cancer)-Synergistic antitumor activity with radiation (TGI of 51%).[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effect of ENPP1 inhibitors is primarily driven by their ability to modulate the cGAS-STING and adenosine signaling pathways.

The cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS senses cGAMP_in cGAMP cGAS->cGAMP_in produces cGAMP_out cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzed by STING STING cGAMP_out->STING activates AMP AMP ENPP1->AMP This compound This compound This compound->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I IFNs Type I IFNs IRF3->Type I IFNs induce Anti-tumor Immunity Anti-tumor Immunity Type I IFNs->Anti-tumor Immunity

Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.
The Adenosine Signaling Pathway

Adenosine_Pathway cluster_extracellular_adenosine Extracellular Space cluster_immune_cell_adenosine Immune Cell ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolyzed by AMP AMP ENPP1->AMP This compound This compound This compound->ENPP1 inhibits CD73 CD73 AMP->CD73 hydrolyzed by Adenosine Adenosine CD73->Adenosine Adenosine_Receptor Adenosine_Receptor Adenosine->Adenosine_Receptor binds to Immunosuppression Immunosuppression Adenosine_Receptor->Immunosuppression leads to

Caption: The role of ENPP1 in immunosuppressive adenosine production.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the evaluation of ENPP1 inhibitors. The following sections provide methodologies for key assays.

ENPP1 Enzyme Activity Assay

Objective: To determine the in vitro potency of an ENPP1 inhibitor.

Principle: This assay measures the hydrolysis of a substrate (e.g., p-nitrophenyl thymidine 5’-monophosphate (pNP-TMP) or ATP) by recombinant ENPP1. The product formation is quantified spectrophotometrically or through a coupled-enzyme reaction.

Materials:

  • Recombinant human ENPP1

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂)

  • Substrate: pNP-TMP or ATP

  • ENPP1 inhibitor (e.g., this compound)

  • 96-well microplate

  • Plate reader

Procedure (pNP-TMP based):

  • Prepare a serial dilution of the ENPP1 inhibitor in the assay buffer.

  • Add 10 µL of the inhibitor dilution to the wells of a 96-well plate.

  • Add 80 µL of pre-warmed assay buffer containing recombinant ENPP1 to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of pNP-TMP substrate solution.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of 0.2 M NaOH.

  • Measure the absorbance at 405 nm using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay

Objective: To assess the cytotoxic effects of the ENPP1 inhibitor on cancer cells.

Principle: This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. Common methods include MTT or MTS assays.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • ENPP1 inhibitor

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well cell culture plate

  • Plate reader

Procedure (MTT based):

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the ENPP1 inhibitor for 48-72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

In Vivo Tumor Model

Objective: To evaluate the anti-tumor efficacy of the ENPP1 inhibitor in a preclinical animal model.

Principle: A syngeneic mouse model is used where cancer cells are implanted into immunocompetent mice, allowing for the study of the inhibitor's effect on both the tumor and the immune system.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c for 4T1 breast cancer model)

  • Syngeneic cancer cell line (e.g., 4T1)

  • ENPP1 inhibitor formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure (Orthotopic Breast Cancer Model):

  • Harvest and resuspend 4T1 cancer cells in sterile PBS.

  • Anesthetize female BALB/c mice and implant 1 x 10⁵ 4T1 cells into the mammary fat pad.

  • Monitor tumor growth by measuring tumor volume with calipers twice a week (Volume = (Length x Width²)/2).

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer the ENPP1 inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the predetermined dosing schedule.

  • Continue to monitor tumor growth and body weight throughout the study.

  • At the end of the study, euthanize the mice and harvest tumors and other organs (e.g., lungs for metastasis analysis) for further analysis (e.g., immunohistochemistry for immune cell infiltration, cGAMP measurement).

cGAMP Quantification in the Tumor Microenvironment

Objective: To measure the levels of cGAMP in tumor tissue following treatment with an ENPP1 inhibitor.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of small molecules like cGAMP from complex biological samples.

Materials:

  • Tumor tissue samples

  • Lysis buffer

  • Internal standard (e.g., ¹³C₁₀,¹⁵N₅-cGAMP)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • LC-MS/MS system

Procedure:

  • Homogenize the tumor tissue in lysis buffer containing the internal standard.

  • Centrifuge the lysate to pellet cellular debris.

  • Perform a protein precipitation step (e.g., with methanol).

  • Further purify and concentrate the cGAMP from the supernatant using SPE.

  • Analyze the purified sample by LC-MS/MS using a validated method for cGAMP detection and quantification.

  • Normalize the cGAMP levels to the amount of tissue or protein in the sample.

Experimental and Logical Workflows

The development and evaluation of an ENPP1 inhibitor for oncology applications typically follows a structured workflow.

ENPP1_Inhibitor_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_preclinical Preclinical In Vivo Evaluation cluster_translational Translational & Clinical Development HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt Enzyme_Assay ENPP1 Enzyme Assay (IC50 determination) Lead_Opt->Enzyme_Assay Cell_Viability Cell Viability Assays (Cytotoxicity) Enzyme_Assay->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Efficacy_Mono Monotherapy Efficacy Studies (Syngeneic Models) PK_PD->Efficacy_Mono Efficacy_Combo Combination Therapy Studies (e.g., with anti-PD-1) Efficacy_Mono->Efficacy_Combo Tox Toxicology Studies Efficacy_Combo->Tox Biomarker Biomarker Discovery (e.g., ENPP1 expression) Tox->Biomarker IND IND-Enabling Studies Biomarker->IND Clinical_Trials Clinical Trials (Phase I, II, III) IND->Clinical_Trials

Caption: A typical workflow for the development of an ENPP1 inhibitor in oncology.

Conclusion and Future Directions

The inhibition of ENPP1 is a highly promising strategy in cancer immunotherapy. By reactivating the cGAS-STING pathway and alleviating adenosine-mediated immunosuppression, ENPP1 inhibitors have the potential to convert "cold" tumors into "hot" tumors, thereby enhancing the efficacy of other immunotherapies such as immune checkpoint blockade. The preclinical data for several ENPP1 inhibitors, including STF-1623 and ISM5939, are very encouraging, demonstrating potent anti-tumor activity, particularly in combination with anti-PD-1/PD-L1 antibodies.

Future research in this area will likely focus on:

  • Clinical Development: Advancing the most promising ENPP1 inhibitors into clinical trials to evaluate their safety and efficacy in cancer patients.

  • Biomarker Identification: Identifying predictive biomarkers, such as tumor ENPP1 expression levels, to select patients who are most likely to respond to ENPP1 inhibitor therapy.

  • Combination Strategies: Exploring novel combination therapies with other anti-cancer agents, including radiotherapy, chemotherapy, and other immunomodulatory drugs.

  • Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to ENPP1 inhibition to develop strategies to overcome them.

The continued development of ENPP1 inhibitors holds great promise for expanding the arsenal of effective cancer immunotherapies and improving outcomes for patients with a wide range of malignancies.

References

The Role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) in Disease Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), also known as plasma cell membrane glycoprotein (PC-1), is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[1][2][3] As a key member of the ENPP family, it is a well-characterized ecto-enzyme with broad substrate specificity, enabling it to participate in purinergic signaling, insulin signaling, and the regulation of tissue mineralization.[3][4][5] Dysregulation of ENPP1 activity is implicated in a spectrum of diseases, including cancer, metabolic disorders, and rare genetic conditions involving ectopic calcification, making it a compelling target for therapeutic intervention.[6][7] This guide provides an in-depth overview of the molecular mechanisms through which ENPP1 contributes to disease, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.

Molecular Profile and Enzymatic Function

ENPP1 is encoded by the ENPP1 gene located on chromosome 6q23.2.[7][8] The protein functions as a hydrolase, cleaving phosphodiester and pyrophosphate bonds in a variety of extracellular substrates.[4] Its primary enzymatic activities include:

  • Hydrolysis of Nucleoside Triphosphates: ENPP1 preferentially hydrolyzes extracellular adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][4][9][10] PPi is a potent physiological inhibitor of hydroxyapatite crystal deposition, and by generating it, ENPP1 plays a critical role in preventing soft tissue calcification and modulating bone mineralization.[3][9][10]

  • Hydrolysis of 2'3'-cGAMP: More recently, ENPP1 has been identified as the dominant extracellular hydrolase of 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[3][11][12][13] cGAMP is an immunotransmitter that activates the stimulator of interferon genes (STING) pathway, a key component of the innate immune system.[3][11][12] By degrading extracellular cGAMP, ENPP1 acts as a negative regulator of this anticancer immune response.[11][13]

This dual functionality places ENPP1 at the crossroads of multiple critical signaling pathways, dictating its multifaceted role in health and disease.

ENPP1_Enzymatic_Functions Core Enzymatic Functions of ENPP1 cluster_0 Mineralization Regulation cluster_1 Innate Immunity Regulation ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 hydrolyzes AMP AMP ENPP1->AMP PPi Inorganic Pyrophosphate (PPi) ENPP1->PPi Calcification Inhibition of Ectopic Calcification PPi->Calcification mediates cGAMP Extracellular 2'3'-cGAMP ENPP1_2 ENPP1 cGAMP->ENPP1_2 hydrolyzes AMP_GMP AMP + GMP ENPP1_2->AMP_GMP STING Dampening of cGAS-STING Pathway ENPP1_2->STING leads to

Core Enzymatic Functions of ENPP1.

Role in Disease Pathogenesis

Cancer

Elevated ENPP1 expression is observed in multiple human cancers, including breast, lung, ovarian, and liver cancers, where it often correlates with poor prognosis and metastasis.[1][2][11] ENPP1 promotes cancer pathogenesis through several interconnected mechanisms.

  • Inhibition of the cGAS-STING Pathway: In the tumor microenvironment (TME), cancer cells can release cGAMP in response to cytosolic DNA, activating the STING pathway in adjacent immune cells to trigger a potent anti-tumor response.[11][12] ENPP1, expressed on both cancer and stromal cells, hydrolyzes this extracellular cGAMP, effectively functioning as an innate immune checkpoint that dampens STING-mediated anti-tumoral immunity.[12][14][15] Inhibition of ENPP1 restores paracrine cGAMP-STING signaling, increases the infiltration of adaptive immune cells, and can turn immunologically "cold" tumors "hot".[12][13] Low ENPP1 expression in breast cancer patients has been shown to predict a better response to anti-PD-1 immunotherapy.[12][16]

  • Purinergic Signaling and Adenosine Production: The hydrolysis of ATP by ENPP1 initiates a purinergic signaling cascade. The resulting AMP is further converted to adenosine by the ecto-5'-nucleotidase (CD73).[3] Adenosine is a potent immunosuppressive molecule in the TME that can diminish the cytotoxic activity of NK and CD8+ T cells, promoting an immunosuppressive milieu that favors tumor growth and immune evasion.[3][17]

  • Promotion of Cell Migration and Invasion: ENPP1 has been shown to contribute to increased malignancy by promoting cancer stem cell characteristics and epithelial-mesenchymal transition (EMT)-like phenotypes.[11] In breast cancer, heightened ENPP1 expression enhances the tumor-forming ability and mediates bone metastasis.[11]

cGAS_STING_Pathway ENPP1 as an Innate Immune Checkpoint in the cGAS-STING Pathway cluster_TME Tumor Microenvironment cluster_CancerCell Cancer Cell cluster_ImmuneCell Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Exported STING STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN AntiTumor Anti-Tumor Immunity IFN->AntiTumor cGAMP_extra->STING Activates ENPP1 ENPP1 cGAMP_extra->ENPP1 Hydrolyzed by ENPP1->STING Inhibits Activation AMP_GMP AMP + GMP (Inactive) ENPP1->AMP_GMP

ENPP1's role in the cGAMP-STING pathway.
Metabolic Disorders

ENPP1 is a key player in the development of insulin resistance, a hallmark of obesity and type 2 diabetes.[18][19]

  • Inhibition of Insulin Receptor Signaling: ENPP1 can physically interact with the alpha subunit of the insulin receptor.[20] This interaction inhibits the receptor's tyrosine kinase activity, thereby impairing downstream insulin signaling pathways, such as the PI3K-Akt pathway, which is crucial for glucose uptake.[18][20] Overexpression of ENPP1 in insulin-target tissues like the liver, skeletal muscle, and adipose tissue is considered an early defect in human insulin resistance.[18][19]

  • The K121Q Polymorphism: A common single nucleotide polymorphism (SNP) in the ENPP1 gene, rs1044498, results in a lysine (K) to glutamine (Q) substitution at codon 121 (K121Q).[8][20] The Q121 variant exhibits a "gain of function," acting as a stronger inhibitor of the insulin receptor compared to the more common K121 variant.[20] Individuals carrying the Q121 allele have been shown to have significantly higher fasting glucose, fasting insulin levels, and an increased risk of insulin resistance and type 2 diabetes.[8][9][20]

Insulin_Signaling ENPP1-Mediated Inhibition of Insulin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR binds Signaling Downstream Signaling (IRS, PI3K, Akt) IR->Signaling activates InsulinResistance Insulin Resistance ENPP1 ENPP1 (e.g., Q121 variant) ENPP1->IR inhibits GlucoseUptake Glucose Uptake Signaling->GlucoseUptake promotes Experimental_Workflow General Workflow for Investigating ENPP1 Function cluster_invitro In Vitro Studies cluster_invivo In Vivo / Preclinical Studies start Hypothesis / Research Question cell_lines Cell Lines (Cancer, Hepatocytes, Osteoblasts) start->cell_lines genetic_mod Genetic Modification (siRNA, CRISPR, Overexpression) cell_lines->genetic_mod biochem Biochemical Assays (Enzyme Activity, WB, qPCR) genetic_mod->biochem functional Functional Assays (Proliferation, Migration, Glucose Uptake) genetic_mod->functional mouse_models Mouse Models (KO, cKO, Xenograft) biochem->mouse_models functional->mouse_models phenotyping Phenotypic Analysis (Imaging, Histology, Blood Chemistry) mouse_models->phenotyping inhibitor_testing ENPP1 Inhibitor Testing (Efficacy, PK/PD) mouse_models->inhibitor_testing analysis Data Analysis & Interpretation phenotyping->analysis inhibitor_testing->analysis

References

Methodological & Application

Enpp-1-IN-5 In Vitro Assay: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the in vitro characterization of Enpp-1-IN-5, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of ENPP1 and its role in various physiological and pathological processes, including the cGAMP-STING signaling pathway.

Introduction

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism. It hydrolyzes ATP to generate inorganic pyrophosphate (PPi), a key inhibitor of mineralization. More recently, ENPP1 has been identified as the primary enzyme responsible for the degradation of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING innate immunity pathway. By degrading cGAMP, ENPP1 acts as a negative regulator of STING signaling, making it an attractive target for cancer immunotherapy. This compound is a potent and specific inhibitor of ENPP1, and its in vitro characterization is essential for understanding its therapeutic potential.

Principle of the Assay

The in vitro assay for this compound is designed to quantify its ability to inhibit the enzymatic activity of ENPP1. The most common methods involve monitoring the hydrolysis of a specific ENPP1 substrate. A widely used approach, and the one detailed here, utilizes 2'3'-cGAMP as the substrate and measures the production of 5'-AMP, one of the hydrolysis products. The amount of 5'-AMP generated is inversely proportional to the inhibitory activity of this compound. The detection of 5'-AMP can be achieved through various methods, including luminescence-based assays.

Data Presentation

The potency of this compound is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The following table summarizes the expected inhibitory activity of this compound against ENPP1.

CompoundTargetAssay SubstrateIC50 (nM)
This compoundENPP12'3'-cGAMPData to be determined by the user

Note: Specific IC50 values for this compound are not publicly available in the referenced patents. The user should perform the described protocol to determine this value.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of this compound using a luminescence-based AMP detection assay.

Materials and Reagents
  • Recombinant human ENPP1 enzyme

  • This compound

  • 2'3'-cGAMP (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1.5 mM CaCl₂, and 10 µM ZnCl₂

  • AMP-Glo™ Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

  • DMSO (for compound dilution)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare ENPP1 Enzyme Solution add_enzyme Add ENPP1 Enzyme and Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare 2'3'-cGAMP Substrate Solution start_reaction Add 2'3'-cGAMP to Initiate Reaction prep_substrate->start_reaction add_enzyme->start_reaction incubation Incubate at Room Temperature start_reaction->incubation stop_reaction Stop Reaction & Reconstitute AMP-Glo™ Reagent I incubation->stop_reaction amp_to_adp Add Reagent I (AMP to ADP conversion) stop_reaction->amp_to_adp adp_to_atp Add AMP-Glo™ Reagent II (ADP to ATP & Luminescence) amp_to_adp->adp_to_atp read_luminescence Read Luminescence adp_to_atp->read_luminescence plot_data Plot Dose-Response Curve read_luminescence->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

Detailed Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup:

    • Add the diluted this compound solutions to the wells of a white, opaque microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition and Pre-incubation:

    • Dilute the recombinant human ENPP1 enzyme to the desired concentration in assay buffer.

    • Add the diluted ENPP1 enzyme to all wells except the negative control.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare the 2'3'-cGAMP substrate solution in assay buffer.

    • Initiate the enzymatic reaction by adding the 2'3'-cGAMP solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • AMP Detection:

    • Follow the manufacturer's instructions for the AMP-Glo™ Assay Kit.

    • Typically, this involves adding a reagent to stop the ENPP1 reaction and convert the product 5'-AMP to ADP.

    • A second reagent is then added to convert ADP to ATP, which in turn generates a luminescent signal via a luciferase reaction.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway

ENPP1 plays a critical role in attenuating the cGAMP-STING signaling pathway, which is a key component of the innate immune system's response to cytosolic DNA, often associated with viral infections and cancer.

sting_pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cGAMP_out Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_out->ENPP1 AMP_GMP 5'-AMP + 5'-GMP ENPP1->AMP_GMP hydrolyzes Enpp1_IN_5 This compound Enpp1_IN_5->ENPP1 inhibits dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in produces cGAMP_in->cGAMP_out transported out STING STING cGAMP_in->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription of

Caption: The cGAMP-STING signaling pathway and the inhibitory role of this compound.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures.

Application Notes and Protocols for Enpp-1-IN-5 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpp-1-IN-5 is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1][2] ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various cellular processes by hydrolyzing extracellular nucleotides, primarily adenosine triphosphate (ATP), to produce adenosine monophosphate (AMP) and pyrophosphate (PPi).[3][4][5] Dysregulation of ENPP1 activity is implicated in several pathologies, including cancer, metabolic diseases, and inflammatory conditions.[2][4][6][7]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including its mechanism of action, recommended protocols for key cellular assays, and expected outcomes.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of ENPP1.[1][2] ENPP1 is a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers immune responses.[4][7][8] ENPP1 hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening STING activation.[4][7] By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to enhanced STING signaling and subsequent induction of type I interferons and other pro-inflammatory cytokines.[4][7] This mechanism makes this compound a valuable tool for studying the cGAS-STING pathway and for developing novel cancer immunotherapies.

Furthermore, ENPP1 is involved in insulin signaling and purinergic signaling pathways.[2][9] Inhibition of ENPP1 by this compound can therefore modulate these pathways, impacting cellular processes such as proliferation, apoptosis, and differentiation.[3][6][7]

Quantitative Data Summary

The following table summarizes the available quantitative data for ENPP1 inhibitors. While specific data for this compound is limited in publicly available literature, the data for similar inhibitors can be used as a reference for experimental design.

Inhibitor NameTargetIC50 ValueCell Line/Assay ConditionReference
This compound ENPP1Not specifiedPotent inhibitor[1][2]
ENPP1 Inhibitor C ENPP130 µM (in vitro)PA-1 and SK-OV-3 ovarian cancer cells[10]
Enpp-1-IN-1 ENPP1Not specifiedEnhances IFN-β transcription induced by cGAMP in HFF-1 cells[11]

Note: Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific cell line and experimental setup. A starting concentration range of 1-10 µM is recommended based on data from similar compounds.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.12 mg of this compound (Molecular Weight: 412.45 g/mol , check the exact molecular weight from the supplier) in 1 mL of DMSO.

  • Vortex or sonicate briefly to ensure complete dissolution.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Cell Proliferation Assay (BrdU Incorporation)

This protocol is adapted from a method used to assess the effect of ENPP1 on vascular smooth muscle cell proliferation.[3]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Serum-free medium

  • This compound

  • BrdU Labeling and Detection Kit

  • 96-well microplate, clear bottom, black or white walls

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete medium and culture for 24 hours.

  • Synchronize the cells by serum starvation for 24 hours in serum-free medium.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) in a low-serum medium (e.g., 1% FBS) for 24-72 hours. Include a vehicle control (DMSO) and a positive control for proliferation if available.

  • During the last 2-4 hours of incubation, add BrdU labeling solution to each well according to the manufacturer's instructions.

  • After incubation, fix the cells, denature the DNA, and add the anti-BrdU antibody.

  • Add the substrate and measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of proliferation relative to the vehicle control.

Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is based on a method used to assess cell death following ENPP1 knockdown.[6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/7-AAD Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and 7-AAD to the cell suspension according to the kit's protocol and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/7-AAD-), late apoptotic/necrotic (Annexin V+/7-AAD+), and live cells (Annexin V-/7-AAD-).

Western Blot Analysis of ENPP1 and Downstream Signaling

This protocol provides a general procedure for analyzing protein expression changes upon treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ENPP1, anti-phospho-TBK1, anti-phospho-IRF3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

ENPP1_Signaling_Pathways cluster_cGAS_STING cGAS-STING Pathway cluster_ENPP1_Inhibition Effect of this compound dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces ImmuneResponse Antitumor Immunity IFN->ImmuneResponse ENPP1 ENPP1 Extracellular_cGAMP Extracellular cGAMP ENPP1->Extracellular_cGAMP degrades Enpp1_IN_5 This compound Enpp1_IN_5->ENPP1 inhibits Extracellular_cGAMP->cGAMP

Caption: Mechanism of this compound in the cGAS-STING signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock Solution (DMSO) treatment Treat Cells with This compound (Dose-Response) prep_inhibitor->treatment prep_cells Culture and Seed Cells prep_cells->treatment prolif_assay Proliferation Assay (BrdU) treatment->prolif_assay apoptosis_assay Apoptosis Assay (Annexin V/7-AAD) treatment->apoptosis_assay wb_assay Western Blot (ENPP1, p-TBK1, p-IRF3) treatment->wb_assay analysis Quantify Results and Determine IC50/EC50 prolif_assay->analysis apoptosis_assay->analysis wb_assay->analysis

Caption: General workflow for cell-based experiments using this compound.

References

Enpp-1-IN-5 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of Enpp-1-IN-5, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). The protocols and data presented are intended to guide researchers in the effective use of this compound in cancer and infectious disease research.[1] ENPP1 is a key enzyme that hydrolyzes the immunotransmitter cGAMP, a critical ligand for the STING (stimulator of interferon genes) pathway, thereby negatively regulating innate immune responses.[2][3]

Quantitative Data Summary

In Vitro Solubility

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). If solubility issues arise, sonication or gentle heating may be applied.[1]

SolventConcentrationNotes
DMSOMay require optimizationUse fresh, anhydrous DMSO as moisture can reduce solubility.[4]
In Vivo Formulations

Several formulations are available for preparing this compound for in vivo experiments. The choice of formulation depends on the administration route and the experimental animal model.[1][5] It is recommended to prepare these solutions fresh on the day of use.[1]

Formulation Components (v/v)Max ConcentrationAdministration Route
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (6.09 mM)Injection (e.g., IP, IV, SC)
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.09 mM)Injection
10% DMSO, 90% Corn Oil2.5 mg/mL (6.09 mM)Injection

Data sourced from MedchemExpress.[1]

Storage and Stability

Proper storage of this compound stock solutions is crucial to maintain their activity. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Storage TemperatureShelf Life
-80°C6 months
-20°C1 month

Data sourced from MedchemExpress.[1]

Signaling Pathway

ENPP1 is a critical negative regulator of the cGAS-STING pathway.[3] Cytosolic DNA, from pathogens or cellular damage, is detected by cGAS, which then synthesizes cyclic GMP-AMP (cGAMP).[6] cGAMP acts as a second messenger, binding to and activating STING on the endoplasmic reticulum.[6] This activation leads to a signaling cascade that results in the production of type I interferons and other cytokines, mounting an immune response.[2] ENPP1, a transmembrane glycoprotein, hydrolyzes extracellular cGAMP, thus dampening the STING-mediated immune response.[2][3] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, thereby enhancing STING signaling and promoting anti-tumor or anti-viral immunity.[2]

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 Hydrolysis AMP AMP ENPP1->AMP This compound This compound This compound->ENPP1 Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes IFN_Genes IFN Genes IRF3_dimer->IFN_Genes Induces Transcription Type_I_IFN Type I Interferons IFN_Genes->Type_I_IFN

Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.

Experimental Protocols

Preparation of Stock Solutions

A concentrated stock solution of this compound is typically prepared in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Vortex or sonicate the solution until the compound is fully dissolved. Gentle heating can also be applied if necessary.[1]

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]

Preparation of In Vivo Working Solutions

This protocol provides an example for preparing a working solution for injection using a common co-solvent formulation.[1]

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl, sterile)

  • Sterile tubes

Protocol (for a 1 mL working solution at 2.5 mg/mL):

  • Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly.

  • The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • This working solution should be prepared fresh on the day of use for optimal results.[1]

InVivo_Prep_Workflow start Start stock Prepare Stock Solution (e.g., 25 mg/mL in DMSO) start->stock add_peg Add 400 µL PEG300 and mix until clear stock->add_peg Take 100 µL add_tween Add 50 µL Tween-80 and mix until clear add_peg->add_tween add_saline Add 450 µL Saline and mix add_tween->add_saline final_solution Final Working Solution (2.5 mg/mL) add_saline->final_solution use_fresh Use immediately for optimal results final_solution->use_fresh end End final_solution->end

Caption: Workflow for preparing an in vivo working solution of this compound.

In Vitro ENPP1 Activity Assay

This protocol outlines a general method to assess the inhibitory activity of this compound on ENPP1 enzyme activity in a cell-free system. This assay is based on the quantification of cGAMP hydrolysis.[7]

Materials:

  • Recombinant human or mouse ENPP1

  • cGAMP (substrate)

  • This compound

  • Assay buffer (e.g., 50 mM Tris pH 7.4, 250 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂)[7]

  • Detection reagent for AMP or a method to quantify remaining cGAMP (e.g., LC-MS/MS)

  • 96-well assay plate

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant ENPP1 (e.g., 3 nM) to each well containing the different concentrations of this compound.[7] Include appropriate controls (no inhibitor, no enzyme).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding cGAMP to a final concentration of, for example, 5 µM.[7]

  • Incubate the reaction at room temperature for a set time (e.g., 3 hours).[7]

  • Stop the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding a stop solution.[7]

  • Quantify the amount of product (AMP) formed or the remaining substrate (cGAMP) using a suitable detection method.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the data on a semi-log graph.

References

Application Notes: In Vivo Administration of ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism. A key function of ENPP1 is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[1] The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response. In the tumor microenvironment, cancer cells can produce and secrete cGAMP, which activates STING in surrounding host immune cells, leading to an anti-tumor response.[2][3] However, ENPP1, often overexpressed on cancer cells, degrades extracellular cGAMP, thereby dampening this anti-tumor immunity.[2][4]

Inhibition of ENPP1 has emerged as a promising therapeutic strategy in oncology. By preventing the degradation of cGAMP, ENPP1 inhibitors can enhance the activation of the STING pathway, promoting innate and adaptive anti-tumor immune responses.[5] This can lead to increased infiltration of T cells into solid tumors and may sensitize "cold" tumors to immune checkpoint inhibitors.[6][7] Several small molecule ENPP1 inhibitors are under preclinical and clinical investigation, demonstrating anti-tumor efficacy both as monotherapy and in combination with other immunotherapies.[8][9]

While a specific molecule designated "Enpp-1-IN-5" is not identified in the reviewed literature, this document provides a comprehensive overview and protocols based on published data for various potent and selective small molecule ENPP1 inhibitors used in in vivo animal studies.

Quantitative Data Summary

The following tables summarize the reported dosages and experimental details for several ENPP1 inhibitors in preclinical in vivo models.

Table 1: In Vivo Dosage and Administration of Small Molecule ENPP1 Inhibitors

Compound Name/IdentifierAnimal ModelAdministration RouteDosageTreatment ScheduleKey Findings
LCB33CT-26 syngeneic colorectal cancer mouse modelOral5 mg/kgNot Specified39% tumor growth inhibition (TGI) as monotherapy; 72% TGI in combination with anti-PD-L1.[8]
Insilico Medicine CompoundMC38 syngeneic mouse modelOral (PO), Twice Daily (BID)3-30 mpkNot SpecifiedA single dose showed 67% TGI. Dose-dependent tumor regression in combination with anti-PD-L1.[6]
TXN10128Preclinical colon cancer modelOralNot SpecifiedNot SpecifiedSynergistic tumor growth inhibition with anti-PD-L1; increased tumor-infiltrating lymphocytes.[9]
ZX-8177Colon murine modelNot SpecifiedNot SpecifiedNot SpecifiedMarked tumor growth inhibition alone or in combination with anti-PD-L1.[9]
RBS2418Not SpecifiedOralNot SpecifiedNot SpecifiedPotentially activates antitumor innate immune response.[9]

Table 2: In Vivo Administration of ENPP1-Fc Fusion Protein (Biologic)

Compound NameAnimal ModelAdministration RouteDosageTreatment ScheduleKey Findings
Murine ENPP1-FcMurine models of GACISubcutaneous (SC)8-10 mg/kgDailyNormalized plasma pyrophosphate (PPi).[10]
Human ENPP1-FcMiceSubcutaneous (SC)2.5 mg/kg3 times a weekNormalized murine plasma PPi.[10]
Optimized Human ENPP1-FcENPP1-deficient miceSubcutaneous (SC)0.3 mg/kgOnce every 10 daysMaintained efficacious levels of plasma PPi at a 10-fold lower mass dose and less frequent administration.[11][12]

Signaling Pathway

The diagram below illustrates the role of ENPP1 in the cGAS-STING signaling pathway.

ENPP1_STING_Pathway cluster_Tumor Tumor Cell cluster_Extracellular Extracellular Space cluster_Immune Immune Cell (e.g., Dendritic Cell) DNA Cytosolic dsDNA (e.g., from genomic instability) cGAS cGAS DNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra Synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Exported ENPP1_tumor ENPP1 AMP_ADO AMP -> Adenosine ENPP1_tumor->AMP_ADO Hydrolyzes ATP ENPP1_tumor->cGAMP_extra Hydrolyzes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_import 2'3'-cGAMP cGAMP_extra->cGAMP_import Imported ENPP1_inhibitor ENPP1 Inhibitor (e.g., this compound) ENPP1_inhibitor->ENPP1_tumor STING STING (on ER) cGAMP_import->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Induces Immune_Activation Anti-Tumor Immune Response IFNs->Immune_Activation experimental_workflow cluster_treatment Treatment Phase start Start acclimatize Acclimatize Mice (1 week) start->acclimatize implant Implant Tumor Cells (e.g., CT-26) Subcutaneously acclimatize->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment Groups (when tumors reach ~100 mm³) tumor_growth->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: ENPP1 Inhibitor randomize->group2 group3 Group 3: Anti-PD-L1 randomize->group3 group4 Group 4: ENPP1 Inhibitor + Anti-PD-L1 randomize->group4 monitor_efficacy Monitor Efficacy: - Tumor Volume (2-3x weekly) - Body Weight group1->monitor_efficacy group2->monitor_efficacy group3->monitor_efficacy group4->monitor_efficacy endpoint Study Endpoint: - Tumor volume limit reached - Pre-defined study duration monitor_efficacy->endpoint analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Enpp-1-IN-5 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes, including bone mineralization and the regulation of purinergic signaling.[1][2][3] Recent research has identified ENPP1 as a key negative regulator of the innate immune system. Specifically, ENPP1 is the primary enzyme responsible for hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][4][5] Activation of the cGAMP-STING pathway is crucial for mounting an effective anti-tumor immune response.[4][6]

Enpp-1-IN-5 is a potent and selective small molecule inhibitor of ENPP1. By blocking the catalytic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP, thereby enhancing STING-dependent anti-tumor immunity.[4][6] This dual mechanism of action—boosting innate immunity while potentially reducing immunosuppressive adenosine—makes this compound a promising agent for cancer immunotherapy research.[7] These application notes provide detailed protocols for the preparation and administration of this compound in mouse models.

Mechanism of Action: ENPP1 Inhibition and STING Pathway Activation

ENPP1 exerts its immunosuppressive effects through two primary mechanisms in the tumor microenvironment:

  • cGAMP Hydrolysis: Cancer cells can release cGAMP into the extracellular space. ENPP1, expressed on the surface of cancer and other cells, hydrolyzes this cGAMP, preventing it from activating the STING pathway in adjacent immune cells (paracrine signaling).[4][5] This action dampens the production of type I interferons and subsequent anti-tumor T-cell responses.[1]

  • ATP Hydrolysis and Adenosine Production: ENPP1 also hydrolyzes adenosine triphosphate (ATP) to adenosine monophosphate (AMP).[1][8] AMP is then converted to adenosine by ecto-5'-nucleotidase (CD73). Extracellular adenosine is a well-known immunosuppressive molecule that hinders the activity of immune cells.[7]

This compound blocks the enzymatic activity of ENPP1, leading to increased extracellular cGAMP levels and reduced adenosine production. This shifts the tumor microenvironment from an immunosuppressive to an immunostimulatory state.

ENPP1_Inhibition_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra cGAMP cGAS->cGAMP_intra Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_extra Extracellular cGAMP cGAMP_intra->cGAMP_extra Exported ENPP1 ENPP1 cGAMP_extra->ENPP1 Hydrolyzes STING STING cGAMP_extra->STING Activates ENPP1->cGAMP_extra AMP AMP ENPP1->AMP Enpp1_IN_5 This compound Enpp1_IN_5->ENPP1 Inhibits ATP_extra Extracellular ATP ATP_extra->ENPP1 Hydrolyzes CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine Converts TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN1 Type I Interferons (IFN-α/β) IRF3->IFN1 Upregulates Immune_Activation Anti-Tumor Immunity IFN1->Immune_Activation

Caption: Mechanism of this compound in the cGAMP-STING pathway.

Experimental Protocols

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Captisol® or other Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile Corn Oil

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (27-30G)

  • Sonicator or vortex mixer

  • Heating block or water bath (optional)

Formulation of this compound for In Vivo Administration

This compound has low water solubility and requires a specific vehicle for administration in animal models. Below are several validated protocols. The choice of formulation may depend on the desired administration route and experimental design.

Important: Prepare formulations fresh daily under sterile conditions. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[9]

Table 1: this compound Formulation Protocols for Mouse Models

ProtocolVehicle CompositionMax SolubilityRouteNotes
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline~2.5 mg/mL[9]IP, SCA common formulation for many small molecules. Requires sequential addition of solvents.
2 10% DMSO, 90% (20% SBE-β-CD in Saline)~2.5 mg/mL[9]IP, IVSBE-β-CD improves solubility and is suitable for intravenous administration.
3 10% DMSO, 90% Corn Oil~2.5 mg/mL[9]PO, SCSuitable for oral gavage or subcutaneous administration requiring slow release.

Detailed Formulation Procedures:

Protocol 1: DMSO / PEG300 / Tween-80 / Saline Formulation

This protocol is suitable for intraperitoneal (IP) or subcutaneous (SC) injections.

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Sequential Addition: To prepare a 1 mL working solution at 2.5 mg/mL, follow these steps in order:

    • Start with 400 µL of PEG300 in a sterile microcentrifuge tube.

    • Add 100 µL of the 25 mg/mL this compound DMSO stock solution. Mix thoroughly by vortexing or pipetting until the solution is clear.

    • Add 50 µL of Tween-80. Mix again until the solution is homogeneous.

    • Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.[9]

  • Final Check: The final solution should be clear. If not, use an ultrasonic bath to aid dissolution.[9] Use immediately.

Protocol 2: DMSO / SBE-β-CD Formulation

This protocol is suitable for IP or intravenous (IV) injections.

  • Prepare 20% SBE-β-CD: Dissolve 2g of SBE-β-CD in 10 mL of sterile saline.

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock (e.g., 25 mg/mL).

  • Dilution: To prepare a 1 mL working solution at 2.5 mg/mL:

    • Start with 900 µL of the 20% SBE-β-CD solution in a sterile tube.

    • Add 100 µL of the 25 mg/mL this compound DMSO stock.[9]

  • Final Check: Mix thoroughly until the solution is clear. Use an ultrasonic bath if needed. This formulation is generally more stable but should still be prepared fresh.

Administration Protocol in Mouse Models

The following protocol describes a general procedure for intraperitoneal (IP) administration. Dosage and frequency must be optimized for each specific mouse model and experimental endpoint.

Table 2: Example Experimental Design for a Syngeneic Tumor Model

GroupTreatmentDose (mg/kg)RouteSchedule
1Vehicle ControlN/AIPDaily for 14 days
2This compound10IPDaily for 14 days
3This compound25IPDaily for 14 days
4Anti-PD-1 mAb10IPEvery 3 days
5This compound + Anti-PD-125 + 10IPPer individual schedule

Note: The doses and schedule are hypothetical and serve as a starting point for optimization.

Procedure:

  • Animal Handling: Acclimatize mice according to institutional guidelines. Handle mice gently to minimize stress.

  • Dose Calculation: Calculate the required volume of the formulated this compound solution based on the individual mouse's body weight. A typical injection volume is 5-10 mL/kg (e.g., 100-200 µL for a 20g mouse).

  • Injection:

    • Properly restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly head-down.

    • Insert a 27G or smaller needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly and smoothly.

  • Monitoring: After administration, monitor the animals for any adverse reactions. Continue to monitor body weight, tumor growth (if applicable), and overall health throughout the study.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse cancer model.

Experimental_Workflow A 1. Animal Acclimatization (1-2 weeks) B 2. Tumor Cell Implantation (e.g., subcutaneous or orthotopic) A->B C 3. Tumor Growth Monitoring (Wait for palpable tumors, e.g., 50-100 mm³) B->C D 4. Randomization (Group animals based on tumor volume) C->D E 5. Treatment Initiation (Vehicle, this compound, Combination therapy) D->E F 6. In-Life Monitoring (Tumor volume, body weight, clinical signs) E->F G 7. Study Endpoint (Pre-defined tumor size or time point) F->G H 8. Sample Collection & Analysis (Blood, tumors, lymphoid organs) G->H I 9. Endpoint Analysis (Flow Cytometry, IHC, Cytokine Profiling, etc.) H->I

Caption: Typical workflow for an in vivo cancer model efficacy study.
Troubleshooting

  • Compound Precipitation: If the compound precipitates out of solution, try gentle warming (37°C) and sonication. Ensure the DMSO stock is fully dissolved before adding other vehicle components. Prepare solutions immediately before use.

  • Animal Toxicity: Monitor animals closely for signs of toxicity such as significant weight loss (>15-20%), lethargy, or ruffled fur. If toxicity is observed, consider reducing the dose or frequency of administration. The vehicle itself can sometimes cause irritation; a vehicle-only control group is essential.

  • Lack of Efficacy: If no therapeutic effect is observed, consider increasing the dose or altering the administration schedule. The choice of tumor model is also critical, as the efficacy of STING agonists can be dependent on the baseline immunogenicity of the tumor.

References

Application Notes and Protocols for Enpp-1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information on the stability and storage of Enpp-1-IN-5, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Introduction

This compound is a small molecule inhibitor of ENPP1, an enzyme involved in the hydrolysis of extracellular nucleotides. ENPP1 plays a significant role in various physiological and pathological processes, including bone mineralization and immune response. The stability of this compound is a critical factor for its effective use in in vitro and in vivo studies. This document outlines the recommended storage conditions and provides a general protocol for assessing its stability.

Data Presentation

The stability of this compound under various storage conditions is summarized below. These recommendations are based on information provided by commercial suppliers.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 yearsRecommended for long-term storage.
4°C2 yearsSuitable for intermediate-term storage.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthFor shorter-term storage of solutions.

Shipping Conditions: this compound is typically shipped at room temperature, which indicates its stability for short durations under these conditions.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ENPP1 signaling pathway and a general workflow for stability testing.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_products Products cluster_inhibition Inhibition ATP ATP ENPP1 ENPP1 ATP->ENPP1 cGAMP 2'3'-cGAMP cGAMP->ENPP1 AMP_PPi AMP + PPi ENPP1->AMP_PPi Hydrolysis AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Enpp_1_IN_5 This compound Enpp_1_IN_5->ENPP1 Inhibits

Caption: ENPP1 hydrolyzes extracellular ATP and cGAMP.

Stability_Testing_Workflow start Prepare this compound Stock Solution stress Expose Aliquots to Stress Conditions (e.g., Temperature, pH, Light) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Quantify Remaining this compound and Detect Degradation Products analysis->data end Determine Degradation Rate and Shelf-life data->end

Caption: General workflow for stability assessment.

Experimental Protocols

This section provides a general protocol for conducting stability studies on this compound. This protocol is based on established guidelines for small molecule drug stability testing and should be adapted to specific laboratory conditions and analytical instrumentation.

Objective:

To assess the stability of this compound under various environmental conditions and establish its degradation profile.

Materials:
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other appropriate mobile phase modifier

  • pH buffers

  • Calibrated HPLC system with UV detector

  • Environmental chambers or incubators

  • Photostability chamber

Protocol for Stability-Indicating HPLC Method Development (General Steps):

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the intact drug from its degradation products.[2][3][4][5][6]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies. This involves intentionally degrading the drug under stress conditions to generate degradation products.

    • Acid Hydrolysis: Incubate this compound solution with 0.1 N HCl.

    • Base Hydrolysis: Incubate this compound solution with 0.1 N NaOH.

    • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide.

    • Thermal Degradation: Expose solid this compound and its solution to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose solid this compound and its solution to light according to ICH Q1B guidelines.

  • Method Optimization: Analyze the stressed samples by HPLC. Optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate separation between the parent peak of this compound and all degradation product peaks. The UV detection wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity for both the parent drug and its degradation products.

Protocol for Long-Term and Accelerated Stability Testing:

This protocol is based on general guidelines for stability testing of small molecules.[1][7]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles.

    • Also, store aliquots of the solid compound.

  • Storage Conditions:

    • Long-Term Storage: Store samples at the recommended conditions (-20°C and 4°C for solid; -80°C and -20°C for solutions).

    • Accelerated Storage: To predict long-term stability, store samples at elevated temperatures (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Points:

    • Define the time points for sample analysis. For long-term studies, this could be 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • For accelerated studies, time points might be 0, 1, 2, 3, and 6 months.

  • Analysis:

    • At each time point, retrieve the samples from the specified storage conditions.

    • Analyze the samples using the validated stability-indicating HPLC method.

    • Quantify the peak area of the intact this compound and any degradation products.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (time 0).

    • Monitor the formation of any degradation products. A significant change is often defined as a >5% loss of the initial amount of the active substance.

Conclusion

Proper handling and storage of this compound are paramount for its efficacy in research and development. The provided storage conditions should be strictly followed. For critical applications, it is recommended to perform in-house stability assessments using a well-developed stability-indicating analytical method, such as the HPLC protocol outlined above. These measures will ensure the reliability and reproducibility of experimental outcomes.

References

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ENPP1 inhibitors, using "Enpp-1-IN-5" as a representative compound. The protocols and recommendations are based on preclinical studies of various small molecule ENPP1 inhibitors.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP).[1][2][3][4] In the tumor microenvironment, high ENPP1 expression is associated with poor prognosis and resistance to immunotherapy.[1][5] ENPP1 inhibitors block the degradation of cGAMP, leading to STING pathway activation, enhanced type I interferon signaling, and subsequent anti-tumor immune responses.[4][6][7] This document outlines recommended cell lines and detailed protocols for studying the effects of ENPP1 inhibitors.

Recommended Cell Lines

The choice of cell line for studying ENPP1 inhibitors is critical and depends on the specific research question. Based on preclinical data, the following cell lines are recommended for their relevance in cancer immunology and ENPP1-related signaling.

Table 1: Recommended Cell Lines for ENPP1 Inhibitor Studies

Cell LineTypeSpeciesKey Features & Recommended Use
CT26 Colon CarcinomaMurineSyngeneic model suitable for in vivo efficacy studies in immunocompetent mice.[1][7] Responds to ENPP1 inhibition, especially in combination with immune checkpoint blockade.
MC38 Colon AdenocarcinomaMurineAnother widely used syngeneic model for immuno-oncology research.[1][7] Demonstrates tumor growth inhibition with ENPP1 inhibitor treatment.[1]
4T1 Mammary CarcinomaMurineA model for triple-negative breast cancer (TNBC) used to evaluate anti-metastatic effects of ENPP1 inhibitors.[8]
EMT-6 Mammary CarcinomaMurineA syngeneic breast cancer model used to assess the enhancement of checkpoint inhibition by ENPP1 inhibitors.[6]
MDA-MB-231 Breast AdenocarcinomaHumanA human breast cancer cell line used for in vitro assays to assess ENPP1 activity and the effects of inhibitors.[6][9]
MDA-MB-468 Breast AdenocarcinomaHumanAnother human breast cancer cell line suitable for in vitro studies, particularly in organoid co-culture models.[6]
THP-1 Acute Monocytic LeukemiaHumanA human monocyte cell line useful for studying STING pathway activation and cytokine release (e.g., IFN-β, CXCL10) upon ENPP1 inhibition.[7]
HepG2 Hepatocellular CarcinomaHumanA human liver cancer cell line that intrinsically expresses ENPP1, suitable for antibody-based therapeutic studies.[5]

Quantitative Data Summary

The following table summarizes the reported potency of various preclinical ENPP1 inhibitors. "this compound" is a placeholder for a novel inhibitor with expected similar potency.

Table 2: In Vitro Potency of Selected ENPP1 Inhibitors

CompoundAssay TypePotencyReference
ENPP1 inhibitor CCell-free enzymaticIC50 = 0.26 µM[9]
Enpp-1-IN-13EnzymaticIC50 = 1.29 µM[10]
OC-1EnzymaticKi < 10 nM[7]
SR-8314EnzymaticKi = 0.079 µM[3]
Quinazoline-4-piperidine sulfamide analogEnzymaticKi = 58 nM[3]

Signaling Pathway

ENPP1 inhibitors function by preventing the hydrolysis of 2'3'-cGAMP, an endogenous activator of the STING pathway. This leads to an enhanced anti-tumor immune response.

ENPP1_Inhibition_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS cGAMP_prod 2'3'-cGAMP Production cGAS->cGAMP_prod cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_prod->cGAMP_extra ENPP1 ENPP1 cGAMP_extra->ENPP1 Hydrolysis STING STING cGAMP_extra->STING Activation AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 Adenosine Adenosine (Immunosuppressive) CD73->Adenosine TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (IFN-α/β) IRF3->IFN Immune_Response Anti-Tumor Immune Response IFN->Immune_Response Inhibitor This compound Inhibitor->ENPP1 Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: In Vitro STING Pathway Activation in THP-1 Cells

This protocol describes how to measure the activation of the STING pathway in THP-1 monocytes following treatment with an ENPP1 inhibitor.

Workflow Diagram

THP1_Workflow cluster_workflow THP-1 STING Activation Assay cluster_analysis Analysis A 1. Seed THP-1 cells B 2. Treat with this compound A->B C 3. Add exogenous 2'3'-cGAMP (optional, to provide substrate) B->C D 4. Incubate for 24-48 hours C->D E 5. Harvest supernatant and cells D->E F qRT-PCR for IFNB1, CXCL10 E->F G ELISA/MSD for IFN-β, CXCL10 protein E->G

Caption: Workflow for in vitro STING activation assay.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS and 0.05 mM 2-mercaptoethanol

  • This compound (dissolved in DMSO)

  • 2'3'-cGAMP (optional)

  • qRT-PCR reagents

  • ELISA or MSD kits for IFN-β and CXCL10

Procedure:

  • Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • (Optional) Add a suboptimal concentration of exogenous 2'3'-cGAMP to ensure substrate availability for ENPP1.

  • Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.

  • Harvest the cell culture supernatant for protein analysis and lyse the cells for RNA extraction.

  • Analyze the expression of STING target genes (e.g., IFNB1, CXCL10) by qRT-PCR.

  • Quantify the secretion of IFN-β and CXCL10 in the supernatant using ELISA or MSD assays.[7]

Protocol 2: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model

This protocol outlines an in vivo study using the CT26 colon carcinoma model to assess the anti-tumor efficacy of an ENPP1 inhibitor alone or in combination with an anti-PD-1 antibody.

Workflow Diagram

InVivo_Workflow cluster_workflow Syngeneic Mouse Model Efficacy Study A 1. Inoculate BALB/c mice subcutaneously with CT26 cells B 2. Monitor tumor growth A->B C 3. When tumors reach ~100 mm³, randomize mice into treatment groups B->C D 4. Administer treatment: - Vehicle - this compound (p.o.) - Anti-PD-1 Ab (i.p.) - Combination C->D E 5. Measure tumor volume and body weight regularly D->E F 6. At study endpoint, harvest tumors for ex vivo analysis E->F

Caption: Workflow for in vivo efficacy study.

Materials:

  • 6-8 week old female BALB/c mice

  • CT26 cells

  • This compound formulated for oral gavage

  • Anti-PD-1 antibody

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each mouse.

  • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of approximately 100 mm³, randomize the mice into four treatment groups:

    • Vehicle control

    • This compound (e.g., daily oral gavage)

    • Anti-PD-1 antibody (e.g., twice weekly intraperitoneal injection)

    • This compound and anti-PD-1 antibody combination

  • Administer treatments as scheduled for a predefined period (e.g., 2-3 weeks).

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as immune cell infiltration by flow cytometry or immunohistochemistry.[1][7]

Conclusion

The provided cell lines and protocols offer a robust framework for the preclinical evaluation of ENPP1 inhibitors like this compound. The in vitro assays are essential for confirming the mechanism of action and potency, while the in vivo studies in syngeneic models are critical for assessing anti-tumor efficacy and the potential for combination with immunotherapy. These detailed methodologies will aid researchers in effectively advancing the development of novel cancer therapeutics targeting the ENPP1-STING axis.

References

Application Notes: Measuring the Efficacy of ENPP-1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that functions as a key negative regulator of the innate immune system.[1][2] In the tumor microenvironment, cancer cells can release the second messenger cyclic GMP-AMP (cGAMP), which activates the STING (Stimulator of Interferon Genes) pathway in surrounding immune cells, leading to an anti-tumor response.[3][4] ENPP1, however, is the dominant hydrolase of extracellular cGAMP, effectively dampening this crucial anti-cancer immune signaling pathway.[1][2][5] High expression of ENPP1 is correlated with poor prognosis in various cancers.[1][6][7]

ENPP-1-IN-5 is a potent and selective small molecule inhibitor designed to block the enzymatic activity of ENPP1.[8] By inhibiting ENPP1, this compound is expected to increase the half-life of extracellular cGAMP, thereby restoring and enhancing STING-mediated anti-tumor immunity.[9][10] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the biochemical, cellular, and in vivo efficacy of this compound.

ENPP1-cGAS-STING Signaling Pathway

The diagram below illustrates the central role of ENPP1 in modulating the cGAS-STING pathway and the mechanism of action for an inhibitor like this compound.

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra ATP/GTP cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ATP_GTP ATP + GTP ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING (ER Membrane) cGAMP_extra->STING Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Inhibitor This compound Inhibitor->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferons (IFN-β) Nucleus->IFN Transcription AntiTumor Anti-Tumor Immunity Workflow cluster_Phase1 Phase 1: Biochemical Validation cluster_Phase2 Phase 2: Cellular Mechanism of Action cluster_Phase3 Phase 3: Preclinical Efficacy A Protocol 1: ENPP1 Enzymatic Assay A_out Determine IC50 A->A_out B Protocol 2.1: Extracellular cGAMP Assay A_out->B Proceed if potent B_out Confirm Target Engagement B->B_out C Protocol 2.2: Western Blot (p-IRF3, p-STAT1) C_out Confirm Pathway Activation C->C_out D Protocol 2.3: IFN-β ELISA D_out Measure Functional Outcome (EC50) D->D_out E Protocol 3: Syngeneic Mouse Model D_out->E Proceed if active in cells E_out Assess Anti-Tumor Efficacy (TGI) E->E_out F Lead Candidate E_out->F Candidate for further development

References

Application Notes and Protocols for the ENPP-1 Inhibitor: ENPP-1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ENPP-1-IN-5, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP-1), for in vitro and cellular-based assays. This document outlines the background of ENPP-1, relevant signaling pathways, and detailed protocols for experimental controls and standards when working with this compound.

Introduction to ENPP-1

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP-1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[1][2] It functions as a key enzyme in purinergic signaling by hydrolyzing extracellular nucleotides, most notably adenosine triphosphate (ATP), to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1] More recently, ENPP-1 has been identified as the primary hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) innate immunity pathway.[2][3] By degrading cGAMP, ENPP-1 acts as an immune checkpoint, suppressing antitumor immunity.[3][4][5] Its overexpression has been linked to poor prognosis in several cancers, making it a compelling target for cancer immunotherapy.[1][4]

This compound: A Potent Inhibitor

This compound is a potent and specific small molecule inhibitor of ENPP-1.[6] It is designed to block the enzymatic activity of ENPP-1, thereby preventing the hydrolysis of its substrates, including cGAMP. This inhibition leads to an accumulation of extracellular cGAMP, which in turn can activate the STING pathway, leading to the production of type I interferons and subsequent anti-tumor immune responses. These application notes will guide the user in the effective application of this compound in experimental settings.

Data Presentation: Inhibitor Characteristics

CompoundTargetIC50/KiAssay ConditionsReference
This compound ENPP-1Potent inhibitor (Specific IC50 not publicly available in peer-reviewed literature)N/A[6]
ENPP1 Inhibitor CENPP1IC50 = 0.26 µMCell-free assay[7]
Compound 4e ENPP1IC50 = 0.732 µMMDA-MB-231 cell line[8]
STF-1623ENPP1Highly potentIn vitro and in vivo models[9]
AVA-NP-695ENPP1IC50 = 14 ± 2 nMEnzymatic assay (p-Nph-5′-TMP substrate)[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving ENPP-1 and a general workflow for screening ENPP-1 inhibitors.

ENPP1_STING_Pathway ENPP-1 in the cGAS-STING Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP-1 cGAMP_ext->ENPP1 substrate STING STING cGAMP_ext->STING activates (paracrine) AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes to This compound This compound This compound->ENPP1 inhibits cGAS cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->cGAMP_ext transported out TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription

Caption: ENPP-1 hydrolyzes extracellular cGAMP, negatively regulating the STING pathway.

Inhibitor_Screening_Workflow General Workflow for ENPP-1 Inhibitor Screening Start Start Assay_Setup Assay Setup: - Recombinant ENPP-1 - Substrate (e.g., cGAMP or fluorogenic) - Assay Buffer Start->Assay_Setup Compound_Addition Add Test Compounds (including this compound as a reference) Assay_Setup->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Detection Measure Signal (e.g., fluorescence, absorbance) Incubation->Detection Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 values Detection->Data_Analysis Hit_Validation Hit Validation in Cell-Based Assays Data_Analysis->Hit_Validation End End Hit_Validation->End

References

Application Notes and Protocols: Utilizing Enpp-1-IN-5 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Enpp-1-IN-5 and other ENPP1 inhibitors in combination with various cancer therapies. The information is intended to guide preclinical research and aid in the development of novel cancer treatment strategies.

Introduction: Targeting ENPP1 for Enhanced Anti-Tumor Immunity

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in regulating the tumor microenvironment.[1][2] Overexpressed in a variety of solid tumors, ENPP1 contributes to an immunosuppressive landscape through two primary mechanisms: the degradation of the immunostimulatory second messenger 2',3'-cyclic GMP-AMP (cGAMP) and the production of adenosine, a potent immunosuppressive molecule.[3][4][5]

The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a crucial component of the innate immune system that detects cytosolic DNA, often released by cancer cells, and triggers an anti-tumor immune response through the production of type I interferons.[6][7][8] ENPP1 acts as a key negative regulator of this pathway by hydrolyzing extracellular cGAMP, thereby dampening the anti-tumor immune response.[6][9][10]

ENPP1 inhibitors, such as this compound, are a novel class of therapeutics designed to block the enzymatic activity of ENPP1.[11][12] By preventing the degradation of cGAMP, these inhibitors enhance the activation of the STING pathway, leading to a more robust innate and adaptive anti-tumor immune response.[10][11] This mechanism of action makes ENPP1 inhibitors promising candidates for combination therapies, aiming to synergize with existing cancer treatments to improve their efficacy.[4][5][11] Preclinical studies have demonstrated the potential of combining ENPP1 inhibitors with immune checkpoint blockade, radiotherapy, and chemotherapy.[4][5][11]

Mechanism of Action: ENPP1 Inhibition and STING Pathway Activation

The primary mechanism by which this compound and other ENPP1 inhibitors enhance anti-tumor immunity is through the potentiation of the cGAS-STING signaling pathway.

  • DNA Sensing and cGAMP Production: Genomic instability in cancer cells leads to the leakage of double-stranded DNA (dsDNA) into the cytosol.[13] The cytosolic DNA sensor cGAS recognizes this dsDNA and catalyzes the synthesis of 2',3'-cGAMP from ATP and GTP.[6][8]

  • Extracellular cGAMP and STING Activation: Tumor cells can release cGAMP into the extracellular space, where it can be taken up by immune cells, such as dendritic cells, to activate the STING pathway.[6]

  • ENPP1-mediated Degradation: Overexpressed ENPP1 on the surface of tumor cells hydrolyzes extracellular cGAMP, preventing it from activating STING in surrounding immune cells.[3][6][9]

  • Role of ENPP1 Inhibitors: this compound and similar inhibitors block the enzymatic activity of ENPP1, leading to an accumulation of extracellular cGAMP.[4][11] This increased availability of cGAMP allows for sustained activation of the STING pathway in immune cells within the tumor microenvironment.

  • Downstream Effects: STING activation triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[7] These cytokines promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, leading to enhanced tumor cell killing.[9]

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2',3'-cGAMP cGAS->cGAMP_intra cGAMP_extra Extracellular 2',3'-cGAMP cGAMP_intra->cGAMP_extra Release ENPP1 ENPP1 ENPP1->cGAMP_extra Degrades STING STING cGAMP_extra->STING Activates Enpp1_IN_5 This compound Enpp1_IN_5->ENPP1 Inhibits Type1_IFN Type I Interferons STING->Type1_IFN CTL_NK_activation CTL & NK Cell Activation Type1_IFN->CTL_NK_activation Promotes Tumor_Cell_Killing Tumor Cell Killing CTL_NK_activation->Tumor_Cell_Killing

Figure 1: ENPP1 Inhibition and STING Pathway Activation.

Combination Therapy Strategies and Preclinical Data

The rationale for combining ENPP1 inhibitors with other cancer therapies is to create a synergistic anti-tumor effect. By turning "cold" tumors "hot" through the activation of the innate immune system, ENPP1 inhibitors can enhance the efficacy of treatments that rely on a robust immune response.[13]

Combination with Immune Checkpoint Inhibitors (ICIs)
  • Rationale: ICIs, such as anti-PD-1 and anti-CTLA-4 antibodies, work by releasing the brakes on the adaptive immune system. However, their efficacy is limited in tumors with a non-inflamed or "cold" microenvironment. By activating the STING pathway, ENPP1 inhibitors can increase the infiltration of T cells into the tumor, making them more susceptible to ICI therapy.[4][11] Preclinical models have shown that tumors overexpressing ENPP1 are resistant to ICIs, and inhibiting ENPP1 can restore their sensitivity.[4]

  • Experimental Evidence: In preclinical models, the combination of an ENPP1 inhibitor with an anti-PD-1 antibody resulted in robust anti-tumor activity and tumor regression.[4]

Combination with Radiotherapy (RT)
  • Rationale: Radiotherapy induces DNA damage in tumor cells, leading to the release of cytosolic DNA and subsequent production of cGAMP.[4][14] However, the efficacy of RT can be limited by the degradation of this cGAMP by ENPP1. Combining RT with an ENPP1 inhibitor can sustain STING activation, thereby amplifying the immunogenic effects of radiation.[4][5][14]

  • Experimental Evidence: In a preclinical triple-negative breast cancer model, the combination of RT with an ENPP1 inhibitor demonstrated a synergistic effect.[4] Similarly, the ENPP1 inhibitor ZX-8177 in combination with radiation showed synergistic anti-tumor effects.[9][10] A prodrug of another ENPP1 inhibitor, when combined with radiation in a pancreatic ductal carcinoma model, resulted in a significant tumor growth inhibition of 51%, compared to 11% with the inhibitor alone.[15]

Combination with Chemotherapy
  • Rationale: Many chemotherapeutic agents induce immunogenic cell death and DNA damage, which can trigger the cGAS-STING pathway.[9] Similar to radiotherapy, combining chemotherapy with an ENPP1 inhibitor can enhance the resulting anti-tumor immune response.

  • Experimental Evidence: The ENPP1 inhibitor ZX-8177, when combined with doxorubicin in a syngeneic mouse model, resulted in a tumor growth inhibition of 78.5%, with two out of five mice becoming tumor-free.[9] This combination also led to increased levels of p-STING, 2',3'-cGAMP, and IFN-related genes in the tumor.[9]

Quantitative Data Summary
InhibitorCombination PartnerCancer ModelEfficacy (Tumor Growth Inhibition - TGI)Reference
ZX-8177 MonotherapyMultiple syngeneic models37-60%[9]
DoxorubicinSyngeneic mouse model78.5%[9]
ZXP-8202 MonotherapyCT26 syngeneic mouse model~70%[6]
Unnamed Prodrug MonotherapyPancreatic ductal carcinoma (Pan02)11%[15]
RadiotherapyPancreatic ductal carcinoma (Pan02)51%[15]
InhibitorAssayPotencyReference
ZX-8177 Biochemical AssayIC50 = 9.5 nM[9]
Cell-based Enzymatic Assay (MDA-MB-231)IC50 = 11 nM[9]
ZXP-8202 rhENPP1 Enzymatic AssaypM IC50[6]
Cell-based Enzymatic AssayEC50 = 20 nM[6]
IFNB1 AssayEC50 = 10 nM[6]
Unnamed Inhibitor [I] Enzymatic ENPP1 Inhibitory AssayIC50 = 1.2 nM[15]

Experimental Protocols

Protocol 1: In Vitro ENPP1 Inhibition and STING Activation Assay

This protocol describes how to assess the ability of an ENPP1 inhibitor to block cGAMP hydrolysis and subsequently activate the STING pathway in a co-culture system.

Materials:

  • High ENPP1-expressing cancer cell line (e.g., MDA-MB-231)

  • Reporter cell line for STING activation (e.g., THP-1 monocytes)

  • This compound or other ENPP1 inhibitor

  • 2',3'-cGAMP

  • Cell culture media and supplements

  • ELISA kit for human IFNB1

Procedure:

  • Cell Culture: Culture MDA-MB-231 and THP-1 cells according to standard protocols.

  • Treatment of MDA-MB-231 cells:

    • Seed MDA-MB-231 cells in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the ENPP1 inhibitor for 1 hour.

    • Add 2',3'-cGAMP to the culture medium at a final concentration of 10 µM.

    • Incubate for 24 hours.

  • Co-culture with THP-1 cells:

    • Collect the conditioned medium from the treated MDA-MB-231 cells.

    • Add the conditioned medium to THP-1 cells seeded in a 96-well plate.

    • Incubate for 6 hours.

  • Measurement of IFNB1 Production:

    • Collect the supernatant from the THP-1 cells.

    • Measure the concentration of IFNB1 using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the IFNB1 concentration against the ENPP1 inhibitor concentration to determine the EC50 value.

InVitro_Protocol_Workflow start Start step1 Culture MDA-MB-231 and THP-1 cells start->step1 end End step2 Treat MDA-MB-231 with ENPP1 inhibitor step1->step2 step3 Add 2',3'-cGAMP to MDA-MB-231 cells step2->step3 step4 Collect conditioned medium step3->step4 step5 Add conditioned medium to THP-1 cells step4->step5 step6 Measure IFNB1 production by ELISA step5->step6 step7 Determine EC50 step6->step7 step7->end

Figure 2: In Vitro ENPP1 Inhibition and STING Activation Workflow.
Protocol 2: In Vivo Syngeneic Mouse Model for Combination Therapy

This protocol outlines a general procedure for evaluating the in vivo efficacy of an ENPP1 inhibitor in combination with other therapies in a syngeneic mouse model.

Materials:

  • Syngeneic mouse model (e.g., CT26 in BALB/c mice)

  • This compound or other ENPP1 inhibitor formulated for in vivo administration

  • Combination agent (e.g., anti-PD-1 antibody, doxorubicin, or radiotherapy equipment)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation:

    • Inject tumor cells (e.g., 1x10^6 CT26 cells) subcutaneously into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Animal Grouping and Treatment:

    • Randomize mice into four treatment groups:

      • Vehicle control

      • ENPP1 inhibitor alone

      • Combination agent alone

      • ENPP1 inhibitor + combination agent

    • Administer treatments according to a predefined schedule. For example:

      • ENPP1 inhibitor: Daily intraperitoneal (i.p.) injection.

      • Anti-PD-1 antibody: Bi-weekly i.p. injection.

      • Doxorubicin: Weekly intravenous (i.v.) injection.

      • Radiotherapy: Localized irradiation of the tumor.

  • Tumor Growth Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach a predetermined size or at the end of the study.

    • Collect tumors and spleens for downstream analysis (e.g., flow cytometry for immune cell infiltration, qPCR for gene expression).

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

  • Statistical Analysis:

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the anti-tumor effects.

InVivo_Protocol_Workflow cluster_Preparation Preparation cluster_Treatment Treatment Phase cluster_Monitoring Monitoring cluster_Analysis Analysis tumor_implant Tumor Cell Implantation tumor_growth Allow Tumor Growth to Palpable Size tumor_implant->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization group1 Vehicle randomization->group1 group2 ENPP1 Inhibitor randomization->group2 group3 Combination Agent randomization->group3 group4 Combination Therapy randomization->group4 measure_tumor Measure Tumor Volume and Body Weight group1->measure_tumor group2->measure_tumor group3->measure_tumor group4->measure_tumor endpoint Study Endpoint measure_tumor->endpoint tissue_collection Collect Tumors and Spleens endpoint->tissue_collection tgi_calculation Calculate TGI endpoint->tgi_calculation downstream_analysis Flow Cytometry, qPCR, etc. tissue_collection->downstream_analysis statistical_analysis Statistical Analysis tgi_calculation->statistical_analysis

Figure 3: In Vivo Combination Therapy Experimental Workflow.
Conclusion

This compound and other ENPP1 inhibitors represent a promising new class of immuno-oncology agents. Their ability to activate the cGAS-STING pathway provides a strong rationale for their use in combination with a variety of standard-of-care cancer therapies. The preclinical data summarized here, along with the provided protocols, offer a foundation for further research into the full therapeutic potential of ENPP1 inhibition in oncology. As our understanding of the tumor microenvironment and immune evasion mechanisms continues to grow, the strategic combination of ENPP1 inhibitors with other modalities holds the potential to significantly improve patient outcomes.

References

Troubleshooting & Optimization

Troubleshooting Enpp-1-IN-5 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enpp-1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with this potent ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1) inhibitor. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during experiments with this compound.

Q1: I am seeing lower than expected potency (high IC50/EC50) for this compound in my in vitro enzymatic assay. What are the possible causes?

A1: Several factors can contribute to lower than expected potency in an enzymatic assay. Consider the following:

  • Compound Solubility: this compound may have limited solubility in aqueous assay buffers. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. If precipitation is observed, consider using a different buffer system or adding a small percentage of a non-ionic detergent like Tween-80.[1]

  • Enzyme Concentration and Activity: The concentration and specific activity of the recombinant ENPP1 enzyme are critical. Verify the enzyme concentration and ensure it is within the linear range of the assay. Use a fresh aliquot of the enzyme if its activity is questionable.

  • Substrate Concentration: The concentration of the substrate (e.g., cGAMP, ATP) relative to its Km value will influence the apparent IC50. Ensure the substrate concentration is appropriate for the assay format (typically at or below the Km for competitive inhibitors).

  • Assay Buffer Composition: ENPP1 activity is dependent on divalent cations like Zn²⁺ and Ca²⁺. Confirm that the assay buffer contains the optimal concentrations of these ions. Conversely, chelating agents like EDTA will inhibit enzyme activity.

  • Incubation Time and Temperature: Ensure that the incubation time is sufficient for the enzymatic reaction to proceed but not so long that substrate depletion occurs in the control wells. Maintain a consistent temperature throughout the experiment.

Q2: My cell-based assay results for STING pathway activation are inconsistent or show a weak response to this compound.

A2: Inconsistent results in cell-based STING activation assays can be due to several factors related to both the compound and the cells:

  • Cell Line and ENPP1 Expression: The level of endogenous ENPP1 expression in your chosen cell line is crucial. Cell lines with low or no ENPP1 expression will not show a significant response to an ENPP1 inhibitor. Verify ENPP1 expression levels in your cell line (e.g., via qPCR or Western blot).

  • STING Pathway Integrity: Ensure that the cell line has a functional STING signaling pathway. Some cancer cell lines have mutations or epigenetic silencing of key pathway components like STING or cGAS.

  • Compound Permeability and Stability: While this compound is designed to act on extracellular ENPP1, its stability in cell culture media over the course of the experiment should be considered.[2]

  • Assay Readout: The method used to measure STING activation (e.g., IRF3 phosphorylation, IFN-β secretion, reporter gene expression) can have varying sensitivity and kinetics. Optimize the time point for your specific readout.

  • Off-Target Effects: At high concentrations, off-target effects of the inhibitor could interfere with cell signaling pathways, leading to unexpected results. It is advisable to test a wide range of concentrations.[3]

Q3: I am having trouble with the formulation of this compound for my in vivo experiments, observing precipitation or poor bioavailability.

A3: In vivo formulation of hydrophobic compounds like this compound can be challenging. Here are some suggestions:

  • Solvent Selection: For oral administration, this compound can be suspended in vehicles such as 0.5% carboxymethylcellulose (CMC) in water.[4] For parenteral routes, a co-solvent system may be necessary. A common formulation involves dissolving the compound in DMSO and then diluting it with a mixture of PEG300, Tween 80, and saline or corn oil.[1][4]

  • Preparation Method: When using co-solvents, it is crucial to follow a specific order of addition to maintain solubility. Typically, the compound is first dissolved in DMSO, followed by the addition of PEG300, then Tween 80, and finally the aqueous component.[1] Sonication can aid in dissolution.

  • Stability of Formulation: Prepare the formulation fresh before each use, as the compound may not be stable in solution for extended periods.

Q4: I am observing unexpected toxicity or off-target effects in my in vivo study.

A4: Unforeseen toxicity can arise from several sources:

  • Off-Target Pharmacology: While this compound is a potent ENPP1 inhibitor, it's essential to consider its selectivity profile. Inhibition of other phosphodiesterases or unrelated targets could lead to toxicity.[5]

  • Formulation Vehicle Toxicity: The solvents and excipients used in the formulation can have their own toxicities, especially with repeated dosing. Ensure that the vehicle alone is tested as a control group.

  • Metabolite Toxicity: The in vivo metabolism of this compound could produce toxic metabolites.

  • Over-activation of the Immune System: Since this compound modulates the immune system via the STING pathway, excessive or prolonged activation could lead to a systemic inflammatory response. Careful dose-response studies are crucial.[6]

Quantitative Data

The following tables summarize key quantitative data for this compound and related ENPP1 inhibitors.

Table 1: In Vitro Potency of ENPP1 Inhibitors

CompoundAssay TypeSubstrateIC50 / KiReference
Enpp-1-IN-13EnzymaticNot SpecifiedIC50: 1.29 µM[7]
OC-1EnzymaticNot SpecifiedKi < 10 nM[5]
Compound 27EnzymaticNot SpecifiedIC50: 1.2 nM (pH 7.5)[8]
VIR3EnzymaticcGAMPIC50 < 0.75 nM[9]
VIR3Cellular (HepG2)cGAMPEC50: 6.7 nM[9]
E-3 (NCI-14465)Enzymatic2',3'-cGAMPIC50: 26.4 µM[10]
E-17Enzymatic2',3'-cGAMPIC50: 15 µM[10]
E-27Enzymatic2',3'-cGAMPIC50: 16.3 µM[10]
E-54Enzymatic2',3'-cGAMPIC50: 13.6 µM[10]

Table 2: In Vivo Data and Pharmacokinetics of Selected ENPP1 Inhibitors

CompoundAnimal ModelDosing RouteBioavailabilityKey FindingsReference
OC-1MouseOral72%Showed single-agent anti-tumor activity and combination activity with anti-PD-1.[5]
OC-1RatOral63%[5]
VIR3MouseOralLowProtected cGAMP from hydrolysis in vivo.[9]
Prodrug 36 of Compound 27Pancreatic Cancer Mouse ModelOralImprovedShowed synergistic effect with radiotherapy.[8]
ENPP1-FcMouseSubcutaneousNot ApplicableHalf-life of ~6 hours for murine isoform and 40 hours for human isoform.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro ENPP1 Enzymatic Assay (Luminescence-based)

This protocol is adapted from a high-throughput screening assay for ENPP1 inhibitors.[10][12]

Materials:

  • Recombinant human ENPP1

  • This compound

  • 2',3'-cGAMP (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂)

  • AMP-Glo™ Assay System (Promega) or similar AMP detection kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Serially dilute this compound in assay buffer to create a concentration range for testing. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • In a white assay plate, add the diluted this compound or vehicle control.

  • Add recombinant ENPP1 to each well to initiate the pre-incubation. Mix gently.

  • Incubate for 15-30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 2',3'-cGAMP to each well. The final concentration of cGAMP should be at or near its Km for ENPP1.

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 37°C. The reaction time should be within the linear range of the enzyme kinetics.

  • Stop the reaction and detect the amount of AMP produced using the AMP-Glo™ Assay System according to the manufacturer's instructions. This typically involves a two-step addition of reagents to convert AMP to ATP, followed by a luciferase-based detection of ATP.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based STING Activation Assay

This protocol measures the activation of the STING pathway in response to ENPP1 inhibition.

Materials:

  • A human or mouse cell line with functional ENPP1 and STING pathways (e.g., THP-1 monocytes, certain cancer cell lines)

  • This compound

  • 2',3'-cGAMP (optional, as an exogenous stimulus)

  • Cell culture medium and supplements

  • Reagents for downstream analysis (e.g., antibodies for Western blotting of p-IRF3, ELISA kit for IFN-β, or a STING reporter cell line)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in sterile DMSO.

  • Dilute this compound in cell culture medium to the desired final concentrations.

  • Treat the cells with the diluted this compound or vehicle control.

  • (Optional) If the cells do not produce sufficient endogenous cGAMP, they can be stimulated with a low concentration of exogenous 2',3'-cGAMP.

  • Incubate the cells for a specified period (e.g., 6-24 hours).

  • Analyze STING pathway activation using one of the following methods:

    • Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation of STING, TBK1, or IRF3.

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β or other cytokines using an ELISA kit.

    • Reporter Assay: If using a reporter cell line (e.g., with an ISG-luciferase reporter), lyse the cells and measure luciferase activity.

  • Normalize the results to a loading control (for Western blotting) or cell viability and determine the dose-response effect of this compound.

Protocol 3: In Vivo Murine Tumor Model Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.[5][13]

Materials:

  • Syngeneic mouse tumor cell line (e.g., CT26, MC38)

  • Immunocompetent mice (e.g., BALB/c, C57BL/6)

  • This compound

  • Vehicle for in vivo administration (e.g., 0.5% CMC in water for oral gavage)[4]

  • Calipers for tumor measurement

Procedure:

  • Inject the tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination with anti-PD-1).

  • Prepare the this compound formulation fresh daily. For oral administration, suspend the compound in 0.5% CMC.[4]

  • Administer this compound to the mice at the predetermined dose and schedule (e.g., once or twice daily by oral gavage).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, qPCR for gene expression changes).

  • Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.

Visualizations

Signaling Pathway of ENPP1 in the Tumor Microenvironment

ENPP1_Pathway ENPP1-Mediated Regulation of the cGAMP-STING Pathway cluster_extracellular Extracellular Space TumorCell Tumor Cell cGAMP 2'3'-cGAMP TumorCell->cGAMP exports cGAS cGAS cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzed by STING STING cGAMP->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP APC Antigen Presenting Cell (e.g., Dendritic Cell) TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 activates IFN Type I Interferons TBK1_IRF3->IFN produce AntiTumorImmunity Anti-Tumor Immunity IFN->AntiTumorImmunity promotes Enpp1_IN_5 This compound Enpp1_IN_5->ENPP1 inhibits

Caption: ENPP1 hydrolyzes cGAMP, inhibiting STING-mediated anti-tumor immunity.

Experimental Workflow for In Vitro ENPP1 Inhibitor Screening

ENPP1_Inhibitor_Screening Workflow for In Vitro Screening of ENPP1 Inhibitors start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents assay_plate Dispense Inhibitor and Enzyme into Assay Plate prepare_reagents->assay_plate pre_incubate Pre-incubate assay_plate->pre_incubate add_substrate Add Substrate (e.g., cGAMP) pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction and Add Detection Reagents incubate_reaction->stop_reaction read_signal Read Signal (Luminescence/Fluorescence) stop_reaction->read_signal analyze_data Analyze Data (Calculate % Inhibition, IC50) read_signal->analyze_data end End analyze_data->end

Caption: A stepwise workflow for screening ENPP1 inhibitors in vitro.

Troubleshooting Logic for Low In Vitro Potency

Troubleshooting_Low_Potency Troubleshooting Low In Vitro Potency of this compound start Low Potency Observed check_solubility Check Compound Solubility start->check_solubility precipitation Precipitation Observed? check_solubility->precipitation adjust_solvent Adjust Solvent/Buffer precipitation->adjust_solvent Yes check_enzyme Verify Enzyme Activity precipitation->check_enzyme No retest Re-test Potency adjust_solvent->retest enzyme_issue Enzyme Inactive? check_enzyme->enzyme_issue new_enzyme Use Fresh Enzyme Aliquot enzyme_issue->new_enzyme Yes check_assay_conditions Review Assay Conditions enzyme_issue->check_assay_conditions No new_enzyme->retest conditions_issue Sub-optimal Conditions? check_assay_conditions->conditions_issue optimize_conditions Optimize Buffer, Substrate Conc., Incubation Time conditions_issue->optimize_conditions Yes conditions_issue->retest No optimize_conditions->retest

References

Technical Support Center: Optimizing ENPP-1-IN-5 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for effectively using ENPP-1-IN-5 in cell-based assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ENPP-1 and why is it a significant research target?

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) is a type II transmembrane glycoprotein that plays a crucial role in various cellular processes.[1][2][3] Its primary function is to hydrolyze extracellular nucleotides, most notably adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][4][5]

ENPP-1 is a major therapeutic target for several reasons:

  • Immune Regulation: It is the dominant enzyme responsible for degrading extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway.[6][7][8] By degrading cGAMP, ENPP-1 acts as an innate immune checkpoint, suppressing anti-tumor immunity.[1][7][9]

  • Bone Mineralization: By producing PPi, a natural inhibitor of hydroxyapatite crystal formation, ENPP-1 is a central regulator of bone and soft tissue mineralization.[1][4][10]

  • Insulin Signaling: ENPP-1 has been shown to interfere with insulin receptor signaling, implicating it in metabolic disorders like type 2 diabetes.[1][4][11]

Q2: What is the mechanism of action for this compound?

This compound is a potent and specific inhibitor of the ENPP-1 enzyme.[12][13] It functions by binding to the enzyme, likely at its active site, which blocks its ability to hydrolyze substrates like ATP and cGAMP.[11] In the context of cancer immunotherapy research, inhibiting ENPP-1 with this compound prevents the degradation of extracellular cGAMP. This increases the local concentration of cGAMP, allowing it to activate the STING pathway in surrounding immune or stromal cells, thereby promoting an anti-tumor immune response.[1][9]

ENPP1_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune/Stromal Cell cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Exported ENPP1 ENPP-1 cGAMP_extra->ENPP1 Substrate STING STING cGAMP_extra->STING Activates AMP_GMP AMP + GMP ENPP1->AMP_GMP Degrades to Inhibitor This compound Inhibitor->ENPP1 BLOCKS Response Type I IFN Production STING->Response activates

Caption: ENPP-1's role in the cGAS-STING signaling pathway.

Q3: What is a good starting concentration for this compound in a cell-based assay?

The optimal concentration is highly dependent on the cell type, its ENPP-1 expression level, and the specific assay endpoint. For initial experiments, a dose-response curve is strongly recommended. A broad range, for example, from 10 nM to 30 µM, is a reasonable starting point for most cell-based assays.[14][15] The goal is to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental system.

Q4: How should I prepare my stock solution of this compound?

This compound has low water solubility, making proper preparation critical. A high-concentration stock solution should first be prepared in a 100% organic solvent like DMSO. For working solutions in aqueous cell culture media, further dilution is necessary. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity. If precipitation occurs upon dilution into aqueous media, sonication or gentle warming may help.[12] Refer to the supplier's datasheet for specific formulation protocols.

Q5: What are the critical experimental controls to include?

To ensure your results are valid and interpretable, the following controls are essential:

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.

  • Untreated Control (Negative Control): Cells that are not treated with the inhibitor or vehicle. This provides a baseline for the assay readout.

  • Positive Control (Optional but Recommended): Cells treated with a known activator of the downstream pathway you are measuring (e.g., directly adding cGAMP to activate STING) or another known ENPP-1 inhibitor. This confirms that the assay is working as expected.

Q6: How long should I incubate cells with this compound?

The incubation time depends on the biological process and the assay endpoint.

  • For enzymatic activity assays: A short incubation (e.g., 1-3 hours) may be sufficient to measure the direct inhibition of ENPP-1.[16]

  • For downstream signaling (e.g., interferon production): Longer incubation times (e.g., 16-48 hours) are typically required to allow for transcription and translation of target genes.

  • For cell proliferation or viability assays: These may require incubation over several days.

It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific assay.

Section 2: Troubleshooting Guide

Troubleshooting_Tree start Start Troubleshooting q1 Observing Expected Inhibitor Effect? start->q1 q2 Observing Cell Toxicity? q1->q2 Yes sol1 Action: - Perform dose-response (IC50) - Verify ENPP1 expression (WB/qPCR) - Check inhibitor solubility/prep q1->sol1 No q3 Results Inconsistent? q2->q3 No sol2 Action: - Lower inhibitor concentration - Check final solvent % (e.g., DMSO) - Run vehicle toxicity control q2->sol2 Yes sol3 Action: - Standardize cell passage/density - Prepare fresh inhibitor dilutions - Avoid freeze-thaw cycles q3->sol3 Yes end Problem Resolved q3->end No sol1->q1 sol2->q2 sol3->q3 Experimental_Workflow cluster_Prep Preparation cluster_Screen Screening & Optimization cluster_Validation Validation p1 Prepare Concentrated Inhibitor Stock (e.g., 10mM in DMSO) s1 Perform Dose-Response Assay (e.g., 1nM-30µM) p1->s1 p2 Verify ENPP1 Expression in Target Cells (Western / qPCR) p2->s1 s2 Calculate IC50 Value s1->s2 s3 Determine Optimal Incubation Time (Time-Course Exp.) s2->s3 v1 Validate IC50 with Downstream Assay (e.g., STING activation) s3->v1 v2 Perform Definitive Experiments v1->v2

References

Navigating Off-Target Effects of ENPP1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of ENPP-1 inhibitors, with a focus on the investigational compound Enpp-1-IN-5. Due to the limited public availability of specific selectivity panel data for this compound, this guide offers a broader framework for assessing and addressing off-target activities applicable to this class of inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-targets for ENPP1 inhibitors?

A1: The primary off-targets of concern for ENPP1 inhibitors are other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family due to structural similarities in their catalytic domains. Key potential off-targets include ENPP2 (autotaxin) and ENPP3. Additionally, given that ENPP1 modulates purinergic signaling by hydrolyzing ATP, off-target effects on various purinergic receptors (e.g., P2X and P2Y receptors) should be considered.[1]

Q2: What are the potential consequences of off-target inhibition of other ENPP family members?

A2: Off-target inhibition of ENPP family members can lead to a range of biological effects. For instance, inhibition of ENPP2 (autotaxin) can interfere with lysophosphatidic acid (LPA) signaling, which is involved in diverse physiological processes, including cell proliferation, migration, and survival. Inhibition of ENPP3, which is expressed on the surface of basophils and mast cells, could potentially modulate allergic responses.

Q3: How can I experimentally assess the selectivity of my ENPP1 inhibitor?

A3: A tiered approach is recommended. Initially, perform in vitro enzymatic assays against recombinant ENPP family members (ENPP2, ENPP3, etc.) to determine IC50 values and establish a selectivity ratio. Subsequently, a broader screening against a panel of related enzymes, such as other phosphodiesterases (PDEs) and ectonucleotidases, can provide a more comprehensive selectivity profile. Cellular assays using cell lines with known expression levels of potential off-targets can then be used to confirm on-target and off-target engagement in a more physiological context.

Q4: Are there any known off-target effects reported for this compound?

A4: As of the latest available information, specific off-target selectivity data for this compound has not been publicly disclosed in detail. The compound is described as a potent ENPP1 inhibitor in patent literature (WO2019046778A1, WO2021203772A1).[2][3] Researchers using this compound are advised to perform their own selectivity profiling to fully characterize its activity.

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

Observed Issue Potential Off-Target Cause Recommended Mitigation Strategy
Unexpected changes in cell migration or proliferation. Inhibition of ENPP2 (autotaxin) affecting LPA signaling.- Perform a dose-response curve to determine if the effect is dose-dependent. - Use a structurally distinct ENPP1 inhibitor as a control. - Test the effect of LPA supplementation to see if it rescues the phenotype. - Measure ENPP2 activity directly in your experimental system.
Alterations in immune cell activation or function not explained by STING pathway modulation. - Inhibition of ENPP3. - Direct modulation of purinergic receptors (e.g., P2Y receptors).- Profile the expression of ENPP3 and purinergic receptors on your cells of interest. - Use specific antagonists for purinergic receptors to delineate the signaling pathway. - Compare the effects of your inhibitor with known selective ENPP1 and ENPP3 inhibitors.
Inconsistent results between in vitro enzymatic assays and cellular assays. - Differences in inhibitor uptake, metabolism, or efflux in cells. - Presence of other interacting proteins in the cellular context.- Perform cellular thermal shift assays (CETSA) or other target engagement assays to confirm binding to ENPP1 in cells. - Use cell lines with knockout or knockdown of ENPP1 and potential off-targets to validate the observed phenotype.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for ENPP1 Selectivity

This protocol describes a general method to assess the selectivity of an ENPP1 inhibitor against other ENPP family members using a commercially available assay kit that measures the product of the enzymatic reaction (e.g., AMP).

Materials:

  • Recombinant human ENPP1, ENPP2, and ENPP3 enzymes.

  • ENPP1 inhibitor (e.g., this compound).

  • Substrate (e.g., ATP or a fluorogenic substrate).

  • Assay buffer.

  • Detection reagent (e.g., Transcreener® AMP²/GMP² Assay).

  • 384-well assay plates.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of the ENPP1 inhibitor in DMSO.

  • In a 384-well plate, add the inhibitor dilutions to the assay buffer.

  • Add the respective enzyme (ENPP1, ENPP2, or ENPP3) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate the reaction for the desired time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time for signal development.

  • Read the plate on a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the IC50 values for each enzyme to determine the selectivity profile.

Visualizing Pathways and Workflows

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Substrate P2_Receptors P2 Receptors ATP->P2_Receptors Agonist cGAMP cGAMP cGAMP->ENPP1 Substrate STING STING cGAMP->STING Activates AMP AMP ENPP1->AMP Hydrolysis PPi PPi ENPP1->PPi Hydrolysis CD73 CD73 AMP->CD73 Substrate Adenosine Adenosine A2_Receptors A2 Receptors Adenosine->A2_Receptors Agonist CD73->Adenosine This compound This compound This compound->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I IFN Production IRF3->Type_I_IFN

Caption: ENPP1 signaling and inhibition.

Off_Target_Mitigation_Workflow Start Start Unexpected_Phenotype Observe Unexpected Phenotype Start->Unexpected_Phenotype Hypothesize_Off_Target Hypothesize Potential Off-Targets (e.g., ENPP family, Purinergic Receptors) Unexpected_Phenotype->Hypothesize_Off_Target In_Vitro_Selectivity Perform In Vitro Selectivity Profiling (Enzymatic Assays) Hypothesize_Off_Target->In_Vitro_Selectivity Cellular_Target_Engagement Confirm Cellular Target Engagement (e.g., CETSA) In_Vitro_Selectivity->Cellular_Target_Engagement Knockout_Knockdown Use Knockout/Knockdown Cell Lines Cellular_Target_Engagement->Knockout_Knockdown Rescue_Experiment Perform Rescue Experiments (e.g., Add back pathway product) Knockout_Knockdown->Rescue_Experiment Analyze_Results Analyze Results and Refine Hypothesis Rescue_Experiment->Analyze_Results Conclusion Conclusion Analyze_Results->Conclusion

References

Navigating Enpp-1-IN-5 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the potent ENPP1 inhibitor, Enpp-1-IN-5, achieving optimal solubility is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions to address common solubility challenges encountered in both in vitro and in vivo settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound for in vitro experiments?

A1: For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.[1]

Q2: I'm observing precipitation when preparing my this compound stock solution in DMSO. What should I do?

A2: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure your DMSO is of high purity and not absorbing moisture.

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Q4: My in vivo formulation using this compound is cloudy or shows precipitation. How can I resolve this?

A4: For in vivo formulations, which often have lower tolerance for DMSO, a multi-step process with co-solvents is typically required. If you observe precipitation or phase separation, ultrasonication is often necessary to achieve a clear solution.[1] It is also recommended to prepare these solutions fresh for each experiment.

Troubleshooting Common Solubility Issues

Issue Potential Cause Recommended Solution
Precipitation in DMSO Stock - DMSO has absorbed moisture.- Concentration is too high.- Use fresh, anhydrous DMSO.- Gently warm and/or sonicate the solution.[1]- Prepare a less concentrated stock solution.
Cloudiness in In Vivo Formulation - Incomplete mixing of co-solvents.- Low aqueous solubility of this compound.- Ensure thorough mixing after the addition of each co-solvent.- Use ultrasonication to aid dissolution.[1]- Prepare the formulation fresh on the day of use.[1]
Phase Separation in Formulation - Improper ratio of solvents.- Instability of the mixture over time.- Strictly follow the recommended solvent ratios in the protocols.- Prepare the working solution immediately before administration.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Use

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 0.2436 mL of DMSO to 1 mg of this compound).[1]

  • Vortex the tube thoroughly until the powder is dissolved.

  • If precipitation occurs, sonicate the solution until it becomes clear.[1]

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Preparation of this compound Formulation for In Vivo Administration

Objective: To prepare a clear, injectable solution of this compound for animal studies. This protocol yields a final concentration of 2.5 mg/mL.[1]

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Ultrasonicator

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • If the solution is not perfectly clear, use an ultrasonic bath to aid dissolution.[1]

  • This formulation should be prepared fresh on the day of use.[1]

Visualizing Experimental and Biological Pathways

To further aid in experimental design and understanding the mechanism of action, the following diagrams illustrate key processes.

experimental_workflow Experimental Workflow for this compound cluster_invitro In Vitro Preparation cluster_invivo In Vivo Formulation dissolve Dissolve this compound in fresh DMSO sonicate_heat Sonicate/Heat if precipitation occurs dissolve->sonicate_heat Precipitation? store_stock Aliquot and Store Stock (-80°C or -20°C) dissolve->store_stock No sonicate_heat->store_stock Yes prepare_stock Prepare concentrated DMSO stock add_peg Add PEG300 prepare_stock->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline ultrasonic Ultrasonicate for clear solution add_saline->ultrasonic administer Administer to animal ultrasonic->administer

Caption: Workflow for preparing this compound solutions.

signaling_pathway ENPP1 Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_products Products cluster_downstream Downstream Effects atp ATP enpp1 ENPP1 atp->enpp1 cgamp 2'3'-cGAMP cgamp->enpp1 sting STING Pathway Activation cgamp->sting activates amp AMP + PPi enpp1->amp hydrolyzes gamp pA(2',5')pG enpp1->gamp hydrolyzes adenosine Adenosine Signaling amp->adenosine leads to enpp1_inhibitor This compound enpp1_inhibitor->enpp1 enpp1_inhibitor->sting promotes

Caption: Inhibition of ENPP1 by this compound.

References

Preventing Enpp-1-IN-5 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enpp-1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a key enzyme that hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). It also degrades the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING innate immunity pathway. By inhibiting ENPP1, this compound can modulate purinergic signaling and enhance the STING-mediated immune response, making it a valuable tool for research in oncology and immunology.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the stability and activity of this compound.

ConditionRecommendation
Powder Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][3]
Stock Solution (in DMSO) Prepare a concentrated stock solution in high-purity, anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4]
Working Solution Prepare fresh from the stock solution for each experiment. Avoid prolonged storage of diluted solutions.
Light Exposure Protect from light, as some quinazoline derivatives have shown photosensitivity.[5][6]

Q3: My experimental results are inconsistent. Could this compound be degrading?

Inconsistent results, such as a loss of inhibitory activity, can be a sign of compound degradation. Several factors can contribute to the degradation of small molecules like this compound in an experimental setting. These include improper storage, multiple freeze-thaw cycles, exposure to light, instability in aqueous buffers or cell culture media, and interactions with other components in the assay.[7][8]

Troubleshooting Guide: Preventing this compound Degradation

This guide provides a systematic approach to identifying and mitigating potential sources of this compound degradation in your experiments.

Problem 1: Loss of Inhibitory Activity in a Previously Working Stock Solution
Possible Cause Troubleshooting Step
Improper Storage Verify that the stock solution has been stored at the recommended temperature (-80°C for long-term).[1][3]
Repeated Freeze-Thaw Cycles Discard the current stock and prepare a new one, ensuring it is aliquoted into single-use vials.[1][3]
DMSO Quality Use high-purity, anhydrous DMSO to prepare stock solutions. Water in DMSO can promote hydrolysis.[4]
Age of Stock Solution If the stock solution is older than the recommended storage period (6 months at -80°C), prepare a fresh stock.[1][3]
Problem 2: Reduced Potency in Cell-Based Assays
Possible Cause Troubleshooting Step
Instability in Cell Culture Media The complex composition of cell culture media can lead to compound degradation. Assess the stability of this compound in your specific media by incubating it for the duration of your experiment and analyzing its concentration by HPLC-MS.[8][9][10][11]
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media if your cell line permits.
Metabolism by Cells Cells may metabolize the inhibitor over time. Conduct a time-course experiment to determine the optimal incubation time.
Adsorption to Plasticware Small molecules can adsorb to the surface of plastic plates and tubes, lowering the effective concentration.[8] Use low-adhesion plasticware.
Problem 3: Inconsistent Results in Biochemical Assays
Possible Cause Troubleshooting Step
Instability in Aqueous Buffer This compound, containing a quinazoline core and a sulfamide group, may be susceptible to hydrolysis at certain pH values.[12][13][14][15][16][17] Assess the stability in your assay buffer by incubating the inhibitor for the assay duration and analyzing by HPLC-MS. Optimize buffer pH if necessary.
Interaction with Assay Components Other components in the assay mixture could potentially interact with and degrade the inhibitor. Run control experiments to test for such interactions.
Incorrect Buffer Temperature Ensure all assay components, including the buffer, are at the recommended temperature before starting the reaction.[18][19][20]

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Buffer
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare the aqueous buffer of interest (e.g., Tris-HCl, PBS) at the desired pH.

  • Incubation:

    • Dilute the this compound stock solution into the aqueous buffer to the final working concentration.

    • Incubate the solution at the experimental temperature (e.g., 37°C).

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate any proteins and stop degradation.

  • Analysis by HPLC-MS:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant using a validated HPLC-MS method to quantify the remaining concentration of this compound.[21][22][23][24]

    • Monitor for the appearance of new peaks which could indicate degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a percentage of the initial concentration versus time.

    • Calculate the half-life (t½) of the compound in the buffer.

Visualizations

ENPP1 Signaling Pathways

ENPP1_Signaling_Pathways cluster_0 ENPP1-cGAMP-STING Pathway cluster_1 ENPP1-ATP-Adenosine Pathway Cytosolic_dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS activates cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra produces STING STING cGAMP_intra->STING activates cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_intra->cGAMP_extra transported out TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN Immune_Response Antitumor Immune Response Type_I_IFN->Immune_Response ENPP1_STING ENPP1 cGAMP_extra->ENPP1_STING hydrolyzed by AMP_GMP AMP + GMP ENPP1_STING->AMP_GMP Enpp1_IN_5_STING This compound Enpp1_IN_5_STING->ENPP1_STING inhibits ATP_extra Extracellular ATP ENPP1_ATP ENPP1 ATP_extra->ENPP1_ATP hydrolyzed by AMP_extra AMP ENPP1_ATP->AMP_extra CD73 CD73 AMP_extra->CD73 hydrolyzed by Adenosine Adenosine CD73->Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor activates Immunosuppression Immunosuppression Adenosine_Receptor->Immunosuppression Enpp1_IN_5_ATP This compound Enpp1_IN_5_ATP->ENPP1_ATP inhibits Stability_Assessment_Workflow A Prepare this compound Solution (in buffer or media) B Incubate at Experimental Temperature A->B C Collect Aliquots at Time Points (e.g., 0, 1, 2, 4, 8, 24h) B->C D Quench with Cold Acetonitrile/Methanol C->D E Centrifuge to Remove Precipitate D->E F Analyze Supernatant by HPLC-MS E->F G Quantify Remaining this compound F->G H Plot % Remaining vs. Time G->H I Calculate Half-life (t½) H->I Troubleshooting_Logic Start Loss of this compound Activity Check_Stock Check Stock Solution (Age, Storage, Freeze-Thaw) Start->Check_Stock Stock_OK Stock is OK Check_Stock->Stock_OK Prepare_New_Stock Prepare Fresh Stock Stock_OK->Prepare_New_Stock No Check_Experimental_Conditions Evaluate Experimental Conditions Stock_OK->Check_Experimental_Conditions Yes Prepare_New_Stock->Start Stability_in_Media Assess Stability in Media/Buffer Check_Experimental_Conditions->Stability_in_Media Check_Assay_Components Check for Interactions with Assay Components Check_Experimental_Conditions->Check_Assay_Components Optimize_Conditions Optimize Assay Conditions (pH, Temperature, Incubation Time) Stability_in_Media->Optimize_Conditions Check_Assay_Components->Optimize_Conditions

References

Technical Support Center: ENPP-1-IN-5 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ENPP-1-IN-5 in in vivo experiments. The information provided is intended to help overcome common challenges related to the bioavailability and efficacy of this research compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo studies with this compound and offers potential solutions.

Issue Potential Cause Suggested Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility of the compound.1. Formulation enhancement: Utilize solubility-enhancing excipients. 2. Particle size reduction: Micronization or nanomilling can increase the surface area for dissolution. 3. Amorphous solid dispersions: Dispersing the compound in a polymer matrix can improve solubility and dissolution rate.[1] 4. Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption of lipophilic compounds.[2][3]
Rapid first-pass metabolism in the liver.1. Co-administration with a metabolic inhibitor: If the metabolic pathway is known, co-administration with a specific inhibitor (e.g., a cytochrome P450 inhibitor) can increase exposure. This should be done with caution and appropriate controls. 2. Alternative route of administration: Bypass the liver by using intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration.[4][5]
High variability in plasma concentrations between individual animals. Inconsistent oral absorption due to food effects or variable gastrointestinal (GI) physiology.1. Standardize feeding schedule: Administer the compound to fasted or fed animals consistently across all study groups. 2. Use a more robust formulation: A solubilized formulation, such as a solution or a well-designed suspension, can reduce variability compared to a simple powder-in-vehicle suspension.
Lack of in vivo efficacy despite achieving target plasma concentrations. Poor penetration into the target tissue or tumor microenvironment.1. Assess tissue distribution: Conduct a tissue distribution study to determine the concentration of this compound in the target tissue. 2. Formulation for targeted delivery: For cancer models, consider nanoparticle formulations that may leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.[6]
The compound is a substrate for efflux transporters (e.g., P-glycoprotein) at the target tissue barrier.1. Co-administration with an efflux pump inhibitor: Use of a P-glycoprotein inhibitor, such as verapamil or cyclosporine, can increase tissue penetration. This requires careful consideration of potential toxicities and off-target effects. 2. Structural modification of the inhibitor: In the long term, medicinal chemistry efforts could focus on designing analogs that are not substrates for efflux transporters.[3]

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for this compound in a mouse model?

The optimal starting dose depends on the in vitro potency (IC50) of this compound, its pharmacokinetic (PK) profile, and the specific animal model. A general approach is to start with a dose that is projected to achieve plasma concentrations several-fold above the in vitro IC50 for a sustained period. It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship for efficacy.

2. What vehicle should I use for formulating this compound for oral administration?

The choice of vehicle depends on the physicochemical properties of this compound. For poorly soluble compounds, common vehicles include:

  • Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC) or methylcellulose.

  • Solutions with co-solvents: A mixture of water and a non-toxic organic solvent such as polyethylene glycol (PEG) 400, propylene glycol, or DMSO. The concentration of the organic solvent should be minimized and tested for tolerability.

  • Lipid-based formulations: For lipophilic compounds, oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can be used.[2][3]

3. How can I assess the bioavailability of this compound in my animal model?

Bioavailability is determined by comparing the area under the curve (AUC) of the plasma concentration-time profile after oral administration to the AUC after intravenous (IV) administration. This requires a crossover study design or separate groups of animals for each route of administration. Blood samples are collected at various time points after dosing and analyzed by a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

4. What is the mechanism of action of ENPP1 inhibitors like this compound?

5. Are there any known signaling pathways affected by ENPP1 inhibition?

Yes, the primary signaling pathway affected is the cGAS-STING pathway.[9] Additionally, by modulating extracellular ATP and adenosine levels, ENPP1 inhibitors can influence purinergic signaling, which plays a role in the tumor microenvironment.[3][7]

Experimental Protocols

Protocol 1: Oral Bioavailability Assessment of this compound in Mice

  • Animals: Use age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old). House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Formulation Preparation:

    • Oral (PO) Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

    • Intravenous (IV) Formulation: Prepare a clear solution of this compound in a vehicle such as 10% DMSO, 40% PEG 400, and 50% saline. The formulation must be sterile-filtered.

  • Dosing:

    • Administer the PO formulation via oral gavage at a volume of 10 mL/kg.

    • Administer the IV formulation via the tail vein at a volume of 5 mL/kg.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., 30 µL) from a consistent site (e.g., saphenous vein) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Use an anticoagulant (e.g., EDTA) and immediately place samples on ice.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC, Cmax, Tmax, and half-life, using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition Therapeutic Intervention cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis cGAMP_intra 2'3'-cGAMP cGAMP_ext->cGAMP_intra Transport AMP_GMP AMP + GMP ENPP1->AMP_GMP STING STING cGAMP_intra->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation Type_I_IFN Type I Interferons IRF3->Type_I_IFN Transcription Anti-tumor Immunity Anti-tumor Immunity Type_I_IFN->Anti-tumor Immunity ENPP1_IN_5 This compound ENPP1_IN_5->ENPP1 Inhibition

Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_dosing In Vivo Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_results Results Formulation Prepare IV and PO Formulations IV_Dosing IV Administration Formulation->IV_Dosing PO_Dosing PO Administration Formulation->PO_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing LCMS LC-MS/MS Analysis Plasma_Processing->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Bioavailability Determine Oral Bioavailability (F%) PK_Analysis->Bioavailability

Caption: Experimental workflow for assessing oral bioavailability.

References

Enpp-1-IN-5 cytotoxicity and cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enpp-1-IN-5, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of ENPP1. ENPP1 is a key enzyme that hydrolyzes the cyclic dinucleotide 2'3'-cGAMP, which is a critical signaling molecule in the cGAS-STING innate immunity pathway. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to its accumulation. This, in turn, activates the STING (Stimulator of Interferon Genes) pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines that can promote an anti-tumor immune response and induce cytotoxicity in cancer cells.[1][2][3][4][5]

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: The efficacy of this compound is dependent on the expression of ENPP1 and a functional cGAS-STING pathway in the cancer cells or the surrounding tumor microenvironment.[2] Therefore, it is expected to be most effective in cancer cell lines with high ENPP1 expression and an intact STING signaling cascade. It is crucial to characterize the ENPP1 expression levels and the functionality of the STING pathway in your cell line of interest before initiating experiments.

Q3: What are the expected cytotoxic effects of this compound?

A3: Inhibition of ENPP1 by compounds similar to this compound has been shown to reduce cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cytotoxic autophagy.[6] The cytotoxic effects are often linked to the activation of the STING pathway, which can lead to cell cycle arrest and the induction of apoptotic pathways.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No significant cytotoxicity or reduction in cell viability observed. 1. Low or no ENPP1 expression in the chosen cell line. 2. Defective cGAS-STING signaling pathway in the cell line. 3. Suboptimal concentration of this compound used. 4. Incorrect assay setup or reagents.1. Verify ENPP1 expression in your cell line via Western Blot or qPCR. Select a cell line with known high ENPP1 expression for positive control experiments. 2. Confirm the functionality of the STING pathway by treating cells with a known STING agonist (e.g., 2'3'-cGAMP) and measuring downstream readouts like IRF3 phosphorylation or IFN-β production. 3. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. 4. Review the experimental protocol, ensure proper reagent preparation, and check instrument settings. Include appropriate positive and negative controls.
High background or variability in the cell viability assay. 1. Contamination of cell culture (e.g., mycoplasma). 2. Uneven cell seeding. 3. Edge effects in the microplate. 4. Reagent precipitation.1. Regularly test cell cultures for mycoplasma contamination. 2. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. 4. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Differences in incubation times or conditions. 3. Lot-to-lot variability of this compound or other reagents.1. Use cells within a consistent and narrow passage number range for all experiments. 2. Strictly adhere to the same incubation times, temperature, and CO2 levels for all experiments. 3. If possible, use the same lot of reagents for a series of experiments. If changing lots, perform a validation experiment to ensure consistency.

Quantitative Data Summary

While specific cytotoxicity data for this compound is not publicly available, the following table summarizes the activity of a representative potent ENPP1 inhibitor, compound 4e , in different assays. This data can be used as a reference for designing experiments with this compound.

Assay Type Target Cell Line IC50 / EC50
Enzymatic AssayRecombinant ENPP1-0.188 µM[7]
Cell-Based ENPP1 InhibitionENPP1MDA-MB-231 (Human Breast Cancer)0.732 µM[7]
Cytotoxicity Assay (CCK8)Cell Viability4T1 (Murine Breast Cancer)2.99 µM[7]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (e.g., using WST-8 or CCK8)

This protocol provides a general framework for assessing the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well clear bottom black plates

  • WST-8 or CCK8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Viability Measurement:

    • Add 10 µL of WST-8 or CCK8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).

ENPP1 Cell-Based Activity Assay

This protocol outlines a method to measure the inhibitory effect of this compound on ENPP1 activity in live cells.[8]

Materials:

  • ENPP1-expressing cells

  • Assay buffer (e.g., from a commercial kit)

  • ENPP1 fluorogenic substrate (e.g., from a commercial kit)

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Incubation:

    • Prepare dilutions of this compound in assay buffer.

    • Wash the cells with assay buffer and then add the this compound dilutions or vehicle control to the respective wells.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition and Measurement:

    • Add the ENPP1 fluorogenic substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) over a set period (e.g., 60-120 minutes) at 37°C.[8]

  • Data Analysis:

    • Determine the rate of substrate hydrolysis (slope of the fluorescence vs. time curve).

    • Calculate the percentage of ENPP1 inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

ENPP1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Enpp1_IN_5 This compound ENPP1 ENPP1 Enpp1_IN_5->ENPP1 Inhibits AMP AMP + PPi ENPP1->AMP cGAMP_ext 2'3'-cGAMP cGAMP_ext->ENPP1 Hydrolyzes STING STING (on ER) cGAMP_ext->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Induces Transcription Cytotoxicity Anti-tumor Immunity & Cytotoxicity IFNs->Cytotoxicity Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A 1. Seed Cells in 96-well Plate C 3. Treat Cells with this compound A->C B 2. Prepare this compound Dilutions B->C D 4. Incubate for 48-72 hours C->D E 5. Add Cell Viability Reagent (WST-8/CCK8) D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 F->G

References

Technical Support Center: Overcoming Resistance to Enpp-1-IN-5 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Enpp-1-IN-5, an inhibitor of the ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1). This guide addresses common issues encountered during in vitro and in vivo experiments aimed at overcoming resistance to ENPP1 inhibition in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other ENPP1 inhibitors?

A1: this compound and other ENPP1 inhibitors are designed to block the enzymatic activity of ENPP1.[1][2] ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in regulating the tumor microenvironment.[3] It primarily functions as an innate immune checkpoint by hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), which is a potent activator of the STING (Stimulator of Interferon Genes) pathway.[3][4] By degrading extracellular cGAMP, ENPP1 dampens the anti-tumor immune response.[5]

Additionally, ENPP1 is involved in the production of adenosine, an immunosuppressive molecule, through the hydrolysis of ATP.[3][6] By inhibiting ENPP1, this compound aims to increase the concentration of extracellular cGAMP, thereby activating the STING pathway and promoting an anti-tumor immune response.[3] It also reduces the production of immunosuppressive adenosine.[6][7]

Q2: Why are my cancer cells showing intrinsic resistance to this compound?

A2: Intrinsic resistance to ENPP1 inhibitors can be multifactorial. High expression of ENPP1 in some tumor types is associated with poor prognosis and an immunosuppressive microenvironment, which may contribute to a reduced response to ENPP1 inhibition.[8][9] Furthermore, the overall status of the cGAS-STING pathway in your cancer cell line is critical. If there are defects in downstream components of the STING pathway, such as STING itself or IRF3, inhibiting ENPP1 may not be sufficient to elicit a strong anti-tumor response.[10] It has also been observed that cancer cells can exploit the cGAS-STING pathway to promote their own survival and drug resistance in a cell-autonomous manner.[10]

Q3: We are observing a decrease in the efficacy of this compound over time in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

A3: While specific acquired resistance mechanisms to ENPP1 inhibitors are still an emerging area of research, several potential mechanisms can be hypothesized based on general principles of drug resistance in cancer:

  • Upregulation of ENPP1 expression: Cancer cells may adapt by increasing the expression of the ENPP1 protein, thereby requiring higher concentrations of the inhibitor to achieve the same level of target engagement.

  • Mutations in the ENPP1 gene: Alterations in the drug-binding site of the ENPP1 protein could reduce the affinity of this compound, rendering it less effective.

  • Activation of bypass signaling pathways: Cancer cells might activate alternative pathways to compensate for the inhibition of ENPP1. For example, they could upregulate other mechanisms of adenosine production or find other ways to suppress the immune response.

  • Alterations in downstream STING signaling: Mutations or epigenetic silencing of key components of the STING pathway downstream of cGAMP could make the cells insensitive to the increased cGAMP levels resulting from ENPP1 inhibition.[11]

  • Increased drug efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of the inhibitor.

Q4: How can we experimentally confirm if our resistant cell line has developed one of the proposed resistance mechanisms?

A4: To investigate the mechanism of resistance in your cell line, you can perform the following experiments:

  • Gene and protein expression analysis: Use qPCR and Western blotting to compare ENPP1 expression levels between the parental and resistant cell lines.

  • Gene sequencing: Sequence the ENPP1 gene in both cell lines to identify any potential mutations in the resistant cells.

  • Pathway analysis: Use phosphoproteomics or other systems biology approaches to identify upregulated signaling pathways in the resistant cells.

  • STING pathway functional assays: Assess the functionality of the STING pathway in both cell lines by treating them with a direct STING agonist, such as cGAMP, and measuring the downstream induction of interferon-stimulated genes (ISGs).

  • Drug efflux assays: Use fluorescent substrates of efflux pumps to compare their activity in parental and resistant cells.

Troubleshooting Guides

Problem 1: High variability in ENPP1 enzyme activity assays.
Possible Cause Troubleshooting Step
Inconsistent enzyme concentration Ensure accurate and consistent dilution of the recombinant ENPP1 enzyme for each experiment. Prepare a master mix of the enzyme solution to minimize pipetting errors.
Substrate degradation Prepare fresh substrate solutions (e.g., ATP, cGAMP) for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
Incorrect buffer conditions Verify the pH and composition of the assay buffer. ENPP1 activity is sensitive to pH and requires divalent cations like Ca2+ and Zn2+.[12]
Pipetting errors Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a repeating pipette.
Plate reader settings Ensure the plate reader is set to the correct wavelength for the detection method (e.g., colorimetric, fluorescence).
Problem 2: Low or no response to this compound in cell-based assays.
Possible Cause Troubleshooting Step
Low ENPP1 expression in the cell line Confirm ENPP1 expression in your chosen cell line at both the mRNA and protein level. Select a cell line with moderate to high ENPP1 expression for your experiments.[13]
Inactive compound Verify the integrity and activity of your this compound stock solution. If possible, test its activity in a cell-free enzymatic assay.
Cell culture conditions Ensure consistent cell seeding density and growth phase. Over-confluent or senescent cells may respond differently to treatment.
Defective STING pathway As mentioned in the FAQs, a non-functional STING pathway will limit the efficacy of ENPP1 inhibitors. Test the pathway's integrity with a direct STING agonist.
Presence of interfering substances in media Serum components can sometimes interfere with the activity of small molecules. Consider performing experiments in serum-free or reduced-serum media for a short duration.
Problem 3: Difficulty in generating a stable this compound resistant cell line.
Possible Cause Troubleshooting Step
Inappropriate starting concentration of the inhibitor Start with a low concentration of this compound (e.g., below the IC50) and gradually increase the concentration over several passages. This allows for the selection of resistant clones without causing massive cell death.
Treatment duration and frequency Continuous exposure to the inhibitor is often more effective than intermittent treatment for selecting for resistance.
Cell line heterogeneity The parental cell line may have a low frequency of cells with the potential to develop resistance. Consider starting with a larger population of cells or trying different cell lines.
Instability of the resistant phenotype Some resistance mechanisms are reversible. It is crucial to maintain the resistant cell line under continuous drug pressure.

Quantitative Data Summary

Table 1: Inhibitory Activity of Selected ENPP1 Inhibitors

CompoundTargetIC50 (nM) at pH 7.4 (cGAMP as substrate)IC50 (nM) at pH 7.4 (ATP as substrate)Cell Line (for cellular assays)Reference
ISM5939 ENPP10.639.28-[14]
ENPP-1-IN-1 ENPP1259.01328.0-[14]
Exemplified Compound (WO 2025095272) ENPP1<5000--[15]

Note: IC50 values can vary depending on the specific assay conditions. This table is for comparative purposes.

Experimental Protocols

Protocol 1: ENPP1 Enzymatic Activity Assay

This protocol is adapted from commercially available kits and published literature.[12][16][17][18][19]

Materials:

  • Recombinant human ENPP1

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

  • Substrate: 2'3'-cGAMP or ATP

  • This compound or other inhibitors

  • Detection reagent (e.g., AMP/GMP detection kit)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the inhibitor dilutions.

  • Add the recombinant ENPP1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (cGAMP or ATP).

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal on a plate reader.

  • Calculate the IC50 value by plotting the inhibitor concentration against the percentage of enzyme inhibition.

Protocol 2: Generation of this compound Resistant Cancer Cell Lines

Materials:

  • Parental cancer cell line with known sensitivity to this compound

  • Complete cell culture medium

  • This compound

  • Cell culture flasks and plates

Procedure:

  • Culture the parental cancer cell line in its standard growth medium.

  • Treat the cells with a starting concentration of this compound that is slightly below the IC50 value.

  • Continuously culture the cells in the presence of the inhibitor, changing the medium every 2-3 days.

  • Observe the cells for signs of recovery and proliferation. Once the cells are growing steadily, gradually increase the concentration of this compound in a stepwise manner.

  • This process of gradual dose escalation may take several months.

  • Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 times the original IC50), the resistant cell line is established.

  • Characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental cell line.

  • Maintain the resistant cell line in a medium containing the inhibitor to preserve the resistant phenotype.

Visualizations

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Immune Cell Cytoplasm dsDNA Tumor-derived dsDNA cGAS cGAS dsDNA->cGAS cGAMP_out 2'3'-cGAMP cGAS->cGAMP_out ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1 ENPP1 cGAMP_out->ENPP1 cGAMP_in 2'3'-cGAMP cGAMP_out->cGAMP_in transport AMP_out AMP ENPP1->AMP_out hydrolysis ATP_out ATP ATP_out->ENPP1 hydrolysis CD73 CD73 AMP_out->CD73 Adenosine Adenosine A2AR A2AR Adenosine->A2AR immunosuppression CD73->Adenosine Inhibitor This compound Inhibitor->ENPP1 inhibition STING STING cGAMP_in->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I IFNs IRF3->IFNs Immune_Response Anti-tumor Immune Response IFNs->Immune_Response

Caption: ENPP1 signaling pathway in the tumor microenvironment.

Experimental_Workflow cluster_mechanisms Mechanistic Studies start Start with Parental Cancer Cell Line resistance Induce Resistance with Increasing [this compound] start->resistance characterize Characterize Resistant Phenotype (IC50 determination) resistance->characterize mechanistic Investigate Resistance Mechanisms characterize->mechanistic expr ENPP1 Expression (qPCR, Western) mechanistic->expr seq ENPP1 Sequencing mechanistic->seq pathway Bypass Pathway Analysis mechanistic->pathway sting STING Functional Assay mechanistic->sting Troubleshooting_Logic issue Issue: Low/No Response to this compound check_enpp1 Check ENPP1 Expression in Cell Line issue->check_enpp1 high_enpp1 ENPP1 Expression High? check_enpp1->high_enpp1 check_compound Verify Inhibitor Activity (Enzymatic Assay) new_compound Synthesize/Purchase New Inhibitor check_compound->new_compound check_sting Assess STING Pathway Functionality investigate_sting Investigate STING Pathway Defects check_sting->investigate_sting compound_active Inhibitor Active? high_enpp1->compound_active Yes select_new_cell Select a Different Cell Line high_enpp1->select_new_cell No compound_active->check_compound No sting_functional STING Pathway Functional? compound_active->sting_functional Yes sting_functional->check_sting No proceed Proceed with Experiment sting_functional->proceed Yes

References

Improving signal-to-noise ratio in Enpp-1-IN-5 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Enpp-1-IN-5 in their experiments. The information is designed to help improve the signal-to-noise ratio and ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1] ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes by hydrolyzing extracellular nucleotides, most notably adenosine triphosphate (ATP) and cyclic GMP-AMP (cGAMP).[2][3] By inhibiting ENPP1, this compound blocks the degradation of these substrates. This is particularly significant in the context of the cGAS-STING signaling pathway, where ENPP1 acts as a negative regulator by breaking down the STING ligand cGAMP.[2][4] Inhibition of ENPP1 by this compound can therefore enhance STING-mediated immune responses, making it a valuable tool for research in oncology and infectious diseases.[1]

Q2: What are the common substrates for ENPP1 in an assay?

The most common substrates for ENPP1 in in vitro assays are ATP and the cyclic dinucleotide 2'3'-cGAMP.[2][4][5] ENPP1 hydrolyzes ATP to produce AMP and pyrophosphate (PPi), and it degrades cGAMP into AMP and GMP.[2] The choice of substrate can depend on the specific research question. For researchers studying the cGAS-STING pathway, cGAMP is the more physiologically relevant substrate.[5]

Q3: Which assay formats are typically used to measure ENPP1 activity and its inhibition by this compound?

Several assay formats are available, with fluorescence-based methods being popular for their sensitivity and suitability for high-throughput screening.

  • Fluorescence Polarization (FP) Assays: A common method is the Transcreener® AMP²/GMP² FP Assay.[2][6][7] This assay immunologically detects the AMP or GMP produced by the enzymatic reaction. The binding of a fluorescent tracer to an antibody results in a high FP signal. The AMP/GMP produced by ENPP1 competes with this tracer, leading to a decrease in the FP signal.[6][7]

  • Fluorescent Probe Assays: These assays utilize a synthetic, non-fluorescent substrate that becomes fluorescent upon cleavage by ENPP1. An example is the Tokyo Green (TG)-mAMP probe.[8]

  • Colorimetric Assays: These assays, often based on the malachite green-molybdate procedure, detect the inorganic phosphate or pyrophosphate generated from ATP hydrolysis.[9][10]

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio can obscure genuine results and lead to misinterpretation of data. This guide addresses common issues and provides solutions to enhance the quality of your this compound assay data.

ProblemPossible CausesRecommended Solutions
High Background Signal Contaminated ReagentsUse ultrapure water and high-purity substrates and buffers. Ensure there is no contaminating AMP/GMP in the ATP/cGAMP substrate stock.[11]
Autofluorescence of Assay Plate or CompoundsUse black, low-binding microplates. Screen test compounds for intrinsic fluorescence at the assay wavelengths.[12][13]
Non-specific Binding of Tracer/ProbeAdd a low concentration of a non-ionic detergent (e.g., 0.01% Brij-35 or Triton X-100) to the assay buffer to minimize non-specific binding to the plate.[5][14]
Precipitated Antibody or ReagentsCentrifuge antibody solutions before use to remove aggregates.[2][15] Ensure all reagents are fully dissolved.
Low Signal or Small Assay Window Suboptimal Enzyme ConcentrationPerform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay. An EC80 concentration is often recommended for inhibitor screening.[6][15]
Incorrect Assay Buffer ConditionsENPP1 activity is pH-dependent, with optimal activity often observed at a higher pH (around 9.0) in some assay formats. However, for inhibitor studies, a physiological pH of 7.4 is more relevant.[5] Ensure the buffer contains necessary cofactors like MgCl₂.[5]
Inactive Enzyme or ReagentsAliquot and store the enzyme at -80°C to avoid repeated freeze-thaw cycles. Diluted enzyme may lose activity over time, so prepare it fresh before each experiment. Check the stability and storage conditions of all reagents, including the fluorescent tracer and antibody.[6]
Insufficient Incubation TimeOptimize the reaction incubation time to ensure sufficient product formation for detection without reaching substrate depletion.
High Data Variability Inaccurate PipettingUse calibrated pipettes and appropriate tips. For small volumes, consider using automated liquid handlers if available.
Incomplete MixingEnsure thorough mixing of reagents in the assay plate by gentle shaking or orbital shaking.[6]
Edge Effects in MicroplatesAvoid using the outer wells of the microplate, or ensure proper plate sealing and incubation conditions to minimize evaporation.
Compound InterferenceTest compounds may interfere with the assay readout (e.g., by quenching fluorescence). Run control experiments with the compound in the absence of the enzyme to identify such effects.[11]

Signaling and Experimental Workflow Diagrams

To further clarify the experimental context, the following diagrams illustrate the ENPP1 signaling pathway and a typical experimental workflow for an this compound assay.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis cGAMP_out 2'3'-cGAMP cGAMP_out->ENPP1 hydrolysis AMP AMP CD73 CD73 AMP->CD73 hydrolysis PPi PPi Adenosine Adenosine ENPP1->AMP ENPP1->PPi CD73->Adenosine DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_in->cGAMP_out transport STING STING cGAMP_in->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription Enpp1_IN_5 This compound Enpp1_IN_5->ENPP1 inhibits

Caption: ENPP1 in the cGAS-STING Signaling Pathway.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Reagent_Prep 1. Prepare Reagents (Assay Buffer, ENPP1, Substrate, This compound, Detection Mix) Plate_Setup 2. Set up Assay Plate (Controls, Inhibitor Dilutions) Reagent_Prep->Plate_Setup Add_Enzyme 3. Add ENPP1 Enzyme Plate_Setup->Add_Enzyme Add_Substrate 4. Initiate Reaction (Add ATP or cGAMP) Add_Enzyme->Add_Substrate Incubate 5. Incubate (e.g., 60 min at RT) Add_Substrate->Incubate Stop_Reaction 6. Stop Reaction (Add Detection Mix with EDTA) Incubate->Stop_Reaction Incubate_Detect 7. Incubate for Detection (e.g., 60-90 min at RT) Stop_Reaction->Incubate_Detect Read_Plate 8. Read Plate (Fluorescence Polarization) Incubate_Detect->Read_Plate Data_Analysis 9. Data Analysis (Calculate % Inhibition, IC50) Read_Plate->Data_Analysis

Caption: Typical Experimental Workflow for an this compound Inhibition Assay.

Key Experimental Protocols

Below are generalized protocols for performing an ENPP1 inhibition assay using the Transcreener® FP platform. Specific concentrations and incubation times should be optimized for your experimental conditions.

Protocol: ENPP1 Inhibition Assay using Transcreener® AMP²/GMP² FP Assay

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable assay buffer, for example: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35.[5]

  • ENPP1 Enzyme: Dilute recombinant human ENPP1 to the desired concentration (e.g., 200 pM, for a final concentration of 100 pM in the reaction) in assay buffer. Prepare this solution fresh and keep on ice.[4]

  • Substrate: Prepare a stock solution of ATP or 2'3'-cGAMP in ultrapure water. Dilute to the desired working concentration in assay buffer (e.g., 20 µM, for a final concentration of 10 µM in the reaction).[5]

  • This compound: Prepare a stock solution in DMSO. Create a serial dilution series in assay buffer containing a constant percentage of DMSO (e.g., 1%).

  • Detection Mixture: Prepare the Transcreener® AMP²/GMP² Detection Mixture according to the manufacturer's protocol, containing the AMP/GMP antibody and fluorescent tracer in the Stop & Detect Buffer.[6]

2. Assay Procedure:

  • Add 5 µL of the this compound serial dilutions or control (assay buffer with DMSO) to the wells of a black, low-volume 384-well plate.

  • Add 5 µL of the diluted ENPP1 enzyme solution to all wells.

  • Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells. The final reaction volume is 20 µL.

  • Mix the plate and incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 20 µL of the Transcreener® Detection Mixture.

  • Incubate for 60-90 minutes at room temperature, protected from light.

  • Read the fluorescence polarization on a suitable plate reader.

3. Controls:

  • No Enzyme Control: Assay buffer instead of enzyme solution to determine the background signal.

  • No Inhibitor (Positive) Control: DMSO vehicle instead of this compound to determine the maximum enzyme activity.

  • 100% Inhibition (Negative) Control: A known potent ENPP1 inhibitor or no substrate to determine the baseline FP signal.

References

Enpp-1-IN-5 interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enpp-1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of this compound in various assay formats. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate your experiments smoothly.

Frequently Asked Questions (FAQs)

Q1: What are the common assay platforms used to measure the activity of ENPP1 and the inhibitory effect of this compound?

A1: Several assay platforms are commonly employed. The most prevalent are fluorescence-based assays, such as the Transcreener® AMP²/GMP² Assay, which directly detects the product (AMP/GMP) of ENPP1 activity.[1][2] Another common method is the colorimetric malachite green assay, which quantifies the inorganic phosphate (Pi) or pyrophosphate (PPi) produced.[3][4] Additionally, cell-based assays are used to assess ENPP1 activity and inhibition in a more physiological context.[5][6]

Q2: I am observing high background noise in my fluorescence-based ENPP1 assay when using this compound. What could be the cause?

A2: High background noise in fluorescence-based assays can stem from several sources. This compound, like many small molecules, may possess intrinsic fluorescent properties that overlap with the excitation or emission spectra of your assay's fluorophores. Another possibility is interference with the assay's antibody-tracer interaction, particularly in competitive immunoassays like the Transcreener® assay. Finally, the solvent used to dissolve this compound, typically DMSO, can also contribute to background fluorescence, especially at high concentrations.[7]

Q3: My colorimetric (malachite green) assay is showing inconsistent results or a color change in the absence of enzyme activity. Why might this be happening?

A3: Inconsistent results or a background signal in malachite green assays can be due to the presence of contaminating phosphate in your reagents or inhibitor stock. It is also possible that this compound or its solvent is interfering with the formation of the malachite green-molybdate-phosphate complex.[3] Furthermore, some compounds can cause precipitation in the acidic conditions of the malachite green assay, which can scatter light and lead to artificially high absorbance readings.

Q4: I am seeing a decrease in signal in my "no enzyme" control wells when I add this compound. What does this indicate?

A4: A decrease in signal in a "no enzyme" control, particularly in fluorescence polarization (FP) or TR-FRET assays, could suggest that this compound is directly interacting with the detection reagents. For example, in the Transcreener® assay, the inhibitor might interfere with the binding of the fluorescent tracer to the antibody, leading to a change in the fluorescence signal that is independent of ENPP1 activity.

Troubleshooting Guides

Issue 1: High Background Fluorescence
Potential Cause Troubleshooting Step Expected Outcome
Intrinsic Fluorescence of this compound 1. Run a spectrum scan of this compound at the assay concentration. 2. If there is spectral overlap, consider using an assay with a different fluorophore (e.g., a far-red tracer).[1]Identification of spectral overlap. Successful mitigation by switching to a non-interfering fluorescent probe.
Solvent Interference 1. Prepare control wells with the same concentration of DMSO (or other solvent) as in the experimental wells. 2. Subtract the average signal of the solvent control from all other wells. 3. Keep the final DMSO concentration below 1-2%.[1][7]Accurate measurement of the inhibitor's effect by accounting for the solvent's contribution to the signal.
Interaction with Assay Reagents 1. Perform a control experiment with this compound and the detection reagents (e.g., antibody and tracer) in the absence of the enzyme and substrate.Determine if the inhibitor directly affects the detection system.
Issue 2: Inconsistent Results in Colorimetric Assays
Potential Cause Troubleshooting Step Expected Outcome
Phosphate Contamination 1. Use high-purity water and reagents. 2. Test all buffers and the this compound stock solution for phosphate contamination using the malachite green reagent.Elimination of false-positive signals from contaminating phosphate.
Inhibitor Precipitation 1. Visually inspect the wells for any precipitate after adding the malachite green reagent. 2. Measure the absorbance at a wavelength outside the range for the malachite green complex (e.g., >700 nm) to check for light scattering.Identification of precipitation as a source of error.
Interference with Complex Formation 1. Construct a phosphate standard curve in the presence and absence of this compound at the working concentration.A shift in the standard curve will indicate interference with the colorimetric reaction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ENPP1 signaling pathway and a general workflow for troubleshooting assay interference.

Caption: ENPP1 hydrolyzes extracellular ATP and 2'3'-cGAMP, regulating purinergic signaling and the STING pathway.

Troubleshooting_Workflow start Assay Anomaly Observed (e.g., high background, low signal) check_inhibitor Test Inhibitor Alone: - Intrinsic signal? - Spectral scan start->check_inhibitor check_solvent Test Solvent Control: - Match concentration to  experimental wells start->check_solvent check_reagents Test Inhibitor with Detection Reagents Only: - No enzyme/substrate start->check_reagents interferes_yes Interference Identified check_inhibitor->interferes_yes Yes no_interference No Direct Interference check_inhibitor->no_interference No check_solvent->interferes_yes Yes check_solvent->no_interference No check_reagents->interferes_yes Yes check_reagents->no_interference No mitigate Mitigation Strategy: - Subtract background - Change fluorophore - Adjust assay conditions interferes_yes->mitigate re_evaluate Re-evaluate Enzyme Inhibition no_interference->re_evaluate mitigate->re_evaluate

Caption: A logical workflow for troubleshooting potential assay interference from a test compound.

Experimental Protocols

Protocol 1: Transcreener® AMP²/GMP² Assay for ENPP1 Inhibition

This protocol is adapted from the general principles of the Transcreener® assay.[1][2]

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM Tris, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5.

    • Dilute ENPP1 enzyme to the desired concentration (e.g., 100-200 pM) in assay buffer.[2]

    • Prepare substrate solution (e.g., 10 µM ATP or cGAMP) in assay buffer.[1]

    • Prepare a serial dilution of this compound in 100% DMSO, then dilute into assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).[1]

  • Enzyme Reaction:

    • Add 5 µL of the diluted this compound solution or solvent control to the wells of a 384-well plate.

    • Add 5 µL of the diluted ENPP1 enzyme solution to all wells except the "no enzyme" controls.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Incubate for 60 minutes at room temperature.[1]

  • Detection:

    • Prepare the detection mix containing the AMP²/GMP² antibody and a far-red tracer according to the manufacturer's instructions.

    • Add 20 µL of the detection mix to each well to stop the enzymatic reaction.

    • Incubate for 60-90 minutes at room temperature, protected from light.

    • Read the plate on a suitable plate reader capable of measuring fluorescence polarization or TR-FRET.

  • Data Analysis:

    • Convert the raw fluorescence data to pmol of AMP/GMP produced using a standard curve.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Malachite Green Assay for ENPP1 Inhibition

This protocol is based on the principles of phosphate detection assays.[3][4]

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 9.0.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of ENPP1 enzyme in assay buffer.

    • Prepare the substrate solution (e.g., 100 µM ATP) in assay buffer.

    • Prepare the Malachite Green reagent according to a standard protocol (e.g., a solution of malachite green, ammonium molybdate, and a stabilizing agent in acid).

  • Enzyme Reaction:

    • In a 96-well plate, add this compound at various concentrations.

    • Add the ENPP1 enzyme and incubate for 15 minutes.

    • Start the reaction by adding the ATP substrate.

    • Incubate for 30-60 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding the acidic Malachite Green reagent.

    • Allow color to develop for 15-30 minutes at room temperature.

    • Measure the absorbance at ~620-650 nm.

  • Data Analysis:

    • Create a phosphate standard curve to convert absorbance values to phosphate concentrations.

    • Calculate the rate of reaction and the percent inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

References

Validating Enpp-1-IN-5 activity in different cell types

Author: BenchChem Technical Support Team. Date: November 2025

An essential aspect of utilizing ENPP1-IN-5, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), is the thorough validation of its activity across various cell types. This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ENPP1-IN-5?

A1: ENPP1 is a transmembrane glycoprotein that plays a crucial role in innate immunity by hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2][3] cGAMP is produced by the enzyme cGAS in response to cytosolic DNA and acts as a direct agonist of the STING (Stimulator of Interferon Genes) protein.[4][5] The activation of STING triggers a signaling cascade, leading to the production of type I interferons and other inflammatory cytokines, which are vital for anti-tumor and anti-viral immune responses.[5][6] ENPP1-IN-5 is a small molecule inhibitor that blocks the catalytic activity of ENPP1.[7][8] By inhibiting ENPP1, ENPP1-IN-5 prevents the degradation of extracellular cGAMP, leading to its accumulation and subsequent activation of the STING pathway in neighboring cells.[1][9]

Q2: In which cell types can I validate the activity of ENPP1-IN-5?

A2: The activity of ENPP1 inhibitors can be validated in a variety of cell types, depending on the experimental question. Commonly used models include:

  • Human Monocytic Cell Lines (e.g., THP-1): These cells are widely used as they have a functional cGAS-STING pathway and respond to cGAMP by producing cytokines like IFN-β.[9] They are ideal for studying the downstream functional consequences of ENPP1 inhibition.

  • Cancer Cell Lines: Many cancer cells express ENPP1, which can suppress the anti-tumor immune response.[1][10] Validating ENPP1-IN-5 in cancer cell lines such as those from breast (e.g., MDA-MB-231), ovarian (e.g., OVCAR3, SKOV3), or colon (e.g., CT26, MC38) cancer is crucial for immuno-oncology research.[9][10]

  • HEK293T Cells: These cells are easily transfectable and often used for mechanistic studies. They can be engineered to express components of the cGAS-STING pathway or used alongside ENPP1 knockout counterparts to demonstrate target specificity.[11][12]

  • Primary Immune Cells: For the most physiologically relevant data, validation in primary immune cells like dendritic cells (DCs), macrophages, or T-cells is recommended. Note that ENPP1 expression can be highly cell-type specific. For instance, high expression is found in CD141high conventional dendritic cells (cDC1) and CD56bright natural killer cells.[13]

Q3: What are the primary methods to confirm ENPP1-IN-5 activity?

A3: There are three main tiers of validation assays:

  • Direct Target Engagement: Measuring the accumulation of ENPP1's substrate, 2'3'-cGAMP, in the cell culture supernatant.[14][15]

  • Downstream Pathway Activation: Detecting the phosphorylation of key signaling proteins in the STING pathway, such as STING itself (pSTING) and TBK1 (pTBK1), via Western Blot.[4][16]

  • Functional Cellular Response: Quantifying the upregulation of interferon-stimulated genes (ISGs), such as IFNB1 and CXCL10, using RT-qPCR.[9][17]

Quantitative Data Summary

The potency of ENPP1 inhibitors can vary based on their chemical structure and the assay conditions. The tables below provide a summary of reported potency values for various ENPP1 inhibitors to serve as a reference for expected efficacy.

Table 1: In Vitro Enzymatic Inhibition of ENPP1

Compound Assay Condition Substrate Potency (Kᵢ or IC₅₀) Reference
OC-1 Enzymatic Assay N/A Kᵢ < 10 nM [9]
Phosphonate Series 3 nM ENPP1, pH 7.4 5 µM cGAMP Kᵢ < 2 - 33 nM [18]
Compound E-27 Luminescence-based 2',3'-cGAMP IC₅₀ = 16.3 µM [19]

| Compound E-60 | Luminescence-based | 2',3'-cGAMP | IC₅₀ = 9.8 µM |[19] |

Table 2: Selectivity of ENPP1 Inhibitors

Compound Off-Target Assay Type Potency (IC₅₀) Reference

| OC-1 | 15 Phosphodiesterases (PDEs) | Enzymatic Activity | > 30 µM |[9] |

Experimental Protocols & Troubleshooting

Protocol 1: cGAMP Quantification by ELISA

This protocol provides a general workflow for measuring 2'3'-cGAMP in cell culture supernatants. It is recommended to use a commercially available ELISA kit and follow the manufacturer's specific instructions.[20][21]

Methodology:

  • Cell Seeding and Treatment: Seed your cells of choice in a suitable plate format (e.g., 24-well plate). Allow cells to adhere overnight.

  • Stimulation: Treat cells with a cGAS activator (e.g., transfected DNA) to induce cGAMP production. Concurrently, treat with ENPP1-IN-5 at various concentrations or a vehicle control.

  • Sample Collection: After an appropriate incubation period (e.g., 24-48 hours), carefully collect the cell culture supernatant.

  • Sample Preparation: Centrifuge the supernatant to pellet any detached cells or debris. If required by the kit, perform any necessary sample dilutions using the provided assay buffer.[21]

  • ELISA Procedure:

    • Add standards and prepared samples to the wells of the antibody-coated microplate.

    • Add the cGAMP-peroxidase conjugate.

    • Add the detection antibody and incubate as per the kit's instructions (typically 1-2 hours).[21]

    • Wash the plate multiple times with the provided wash buffer.

    • Add the substrate and incubate until color development is sufficient.

    • Add a stop solution and measure the absorbance on a plate reader.

  • Data Analysis: Calculate the cGAMP concentration in your samples by interpolating from the standard curve.

Troubleshooting Guide: cGAMP ELISA

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal Insufficient cGAMP production by cells.Ensure your cGAS stimulation method is effective. Titrate the amount of DNA or other stimulus.
cGAMP degraded before measurement.Collect supernatant promptly. Store samples at -80°C if not used immediately.
Incorrect standard curve preparation.Prepare fresh standards for every experiment. Ensure accurate pipetting.
High Background Insufficient washing.Increase the number of wash steps or the soaking time during washes.
Cross-reactivity with media components.Run a standard curve in your specific tissue culture media to check for matrix effects.[20]
High Variability Inconsistent pipetting.Use calibrated pipettes and proper technique. Include technical replicates for all samples and standards.[14]
Edge effects on the plate.Avoid using the outermost wells of the plate or fill them with buffer.
Protocol 2: Western Blot for Phospho-STING (Ser366)

This protocol details the detection of STING phosphorylation, a key indicator of pathway activation.[4][16]

Methodology:

  • Cell Lysis: After treatment with a STING agonist (e.g., cGAMP) and/or ENPP1-IN-5, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an 8-10% polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STING (e.g., at Ser366).

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total STING and a housekeeping protein like GAPDH or β-actin.

Troubleshooting Guide: Phospho-STING Western Blot

IssuePotential Cause(s)Recommended Solution(s)
No pSTING Signal Phosphatase activity during lysis.Ensure fresh, potent phosphatase inhibitors are added to the lysis buffer just before use. Keep samples on ice at all times.
Low abundance of pSTING.Optimize the stimulation time and dose of the STING agonist. Increase the amount of protein loaded onto the gel.
Poor antibody quality.Use a pSTING antibody validated for Western Blot. Titrate the antibody concentration.
High Background Insufficient blocking.Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high.Reduce the concentration of the primary and/or secondary antibody.
Multiple Non-Specific Bands Non-specific antibody binding.Increase the stringency of the washes (e.g., higher salt or detergent concentration).
Protein degradation.Ensure protease inhibitors are included in the lysis buffer.
Protocol 3: RT-qPCR for Interferon-Stimulated Genes (ISGs)

This protocol allows for the quantification of the functional output of STING activation.[17][23]

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells as described previously. After the desired incubation period (typically 6-24 hours for gene expression changes), lyse the cells and extract total RNA using a column-based kit or TRIzol reagent.[24]

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA synthesis kit with oligo(dT) primers and random hexamers.[23][24]

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green or TaqMan master mix, forward and reverse primers for your target ISG (e.g., IFNB1, CXCL10) and a housekeeping gene (GAPDH, ACTB), and nuclease-free water.

    • Add diluted cDNA to the appropriate wells of a 96- or 384-well qPCR plate.

    • Add the master mix to the wells. Seal the plate.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[23]

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[17]

Troubleshooting Guide: ISG RT-qPCR

IssuePotential Cause(s)Recommended Solution(s)
No Amplification Poor RNA quality or degradation.Check RNA integrity on a gel or with a Bioanalyzer. Use an RNase-free workflow.
Inefficient cDNA synthesis.Use a reputable reverse transcription kit. Ensure no inhibitors are carried over from the RNA extraction.
High Ct Values Low gene expression.Increase the amount of cDNA in the reaction. Confirm that your cell type expresses the target gene upon stimulation.
Suboptimal primers or probe.Design and validate primers for efficiency and specificity. Check for primer-dimer formation by running a melt curve analysis (for SYBR Green).
Inconsistent Replicates Pipetting errors.Prepare a master mix to minimize pipetting variability. Use calibrated pipettes.
Poor quality of template cDNA.Ensure consistent RNA extraction and cDNA synthesis across all samples.

Visualizations

Signaling Pathway and Experimental Workflow

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_out 2'3'-cGAMP ENPP1 ENPP1 cGAMP_out->ENPP1 Hydrolyzes STING STING cGAMP_out->STING Activates AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor ENPP1-IN-5 Inhibitor->ENPP1 Inhibits pSTING pSTING STING->pSTING TBK1 TBK1 STING->TBK1 IRF3 IRF3 pSTING->IRF3 Recruits & Activates TBK1->STING Phosphorylates pTBK1 pTBK1 TBK1->pTBK1 pTBK1->IRF3 Phosphorylates pIRF3 pIRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates ISG ISG Expression (IFN-β, CXCL10) Nucleus->ISG Induces

Caption: The ENPP1-STING signaling pathway and the inhibitory action of ENPP1-IN-5.

Validation_Workflow cluster_assays Validation Assays start Start: Cell Culture treatment Treat cells with ENPP1-IN-5 and/or cGAS/STING agonist start->treatment harvest Harvest Samples treatment->harvest supernatant Supernatant harvest->supernatant Separate cell_lysate Cell Lysate harvest->cell_lysate Lyse assay1 Assay 1: cGAMP ELISA supernatant->assay1 assay2 Assay 2: Western Blot cell_lysate->assay2 assay3 Assay 3: RT-qPCR cell_lysate->assay3 result1 Result: Increased extracellular cGAMP assay1->result1 result2 Result: Increased pSTING / pTBK1 assay2->result2 result3 Result: Increased ISG mRNA assay3->result3

Caption: Experimental workflow for validating the activity of ENPP1-IN-5.

Troubleshooting Logic Diagram

Troubleshooting_qPCR decision decision issue Issue: No increase in ISG expression after ENPP1-IN-5 treatment q1 Is the STING pathway functional in your cell line? issue->q1 solution solution q2 Did the positive control (e.g., direct cGAMP treatment) induce ISGs? q1->q2 Yes sol1 Solution: Test with a direct STING agonist (e.g., cGAMP). If no response, choose a different cell line. q1->sol1 No q3 Is ENPP1 expressed and active in your cell line? q2->q3 Yes sol2 Solution: Troubleshoot your qPCR protocol. Check RNA quality, primer efficiency, and RT reaction. q2->sol2 No q4 Is the ENPP1-IN-5 concentration optimal? q3->q4 Yes sol3 Solution: Confirm ENPP1 expression (e.g., by Western Blot or qPCR). If absent, the inhibitor will have no effect. q3->sol3 No sol4 Solution: Perform a dose-response curve to find the optimal inhibitor concentration for your system. q4->sol4 No final Problem Solved q4->final Yes

Caption: Troubleshooting logic for validating ENPP1-IN-5 activity using RT-qPCR.

References

Technical Support Center: Navigating Research with ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ENPP1 inhibitors. This resource is designed to provide troubleshooting guidance and answer frequently asked questions to help you address potential conflicting results in your experiments. Given the multifaceted role of ENPP1 in various biological processes, observing divergent outcomes is not uncommon. This guide will help you understand the underlying reasons for such discrepancies and provide actionable steps to ensure the robustness and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: We observe inconsistent IC50 values for our ENPP1 inhibitor across different assays. Why is this happening?

A1: Discrepancies in IC50 values for an ENPP1 inhibitor like Enpp-1-IN-5 can arise from several factors related to assay conditions and the complex enzymatic nature of ENPP1.

  • Substrate Specificity: ENPP1 can hydrolyze various substrates, including ATP and cGAMP.[1][2] The inhibitor's potency can differ depending on the substrate used in your assay. For instance, an inhibitor might show higher potency in a cGAMP hydrolysis assay compared to an ATP hydrolysis assay.

  • Assay pH: ENPP1 activity is pH-dependent, with higher activity generally observed at a more alkaline pH.[3] Variations in buffer pH between different assay protocols can significantly impact enzyme kinetics and, consequently, the measured IC50 value.[3]

  • Source of ENPP1: The IC50 can vary depending on whether you are using recombinant ENPP1 or measuring its activity in a cellular context. In cell-based assays, factors like inhibitor permeability, off-target effects, and the presence of endogenous substrates can influence the apparent potency.

Troubleshooting Table: Inconsistent IC50 Values

Potential Cause Recommended Action
Different substrates used (e.g., ATP vs. cGAMP)Perform head-to-head comparisons of inhibitor potency using all relevant substrates for your research question.
Variation in assay buffer pHStandardize the pH of your assay buffer across all experiments. Consider testing a range of pH values to characterize the inhibitor's pH sensitivity.
Recombinant vs. cellular ENPP1Validate findings from biochemical assays in a relevant cellular model. Be mindful of potential differences in potency.
Q2: Our ENPP1 inhibitor shows a pro-apoptotic effect in one cancer cell line but seems to promote proliferation in another. What could explain this?

A2: This is a critical question that highlights the context-dependent roles of ENPP1 in cancer biology. The conflicting results you are observing are likely due to the diverse and sometimes opposing functions of ENPP1 and its downstream signaling pathways in different tumor microenvironments.[4][5]

  • STING Pathway Activation: A primary mechanism of ENPP1 inhibitors in oncology is the potentiation of the cGAMP-STING pathway, which leads to an anti-tumor immune response.[6][7][8] However, the expression and functionality of cGAS and STING can vary significantly between cancer cell lines.[9] In cell lines with a competent cGAS-STING pathway, ENPP1 inhibition can lead to increased cGAMP levels, STING activation, and subsequent apoptosis. Conversely, in cells with a deficient STING pathway, this anti-tumor effect will be absent.

  • Adenosine Signaling: ENPP1-mediated hydrolysis of ATP initiates a cascade that leads to the production of adenosine, an immunosuppressive molecule in the tumor microenvironment.[10] By inhibiting ENPP1, you might decrease adenosine production, which could enhance anti-tumor immunity. However, the overall effect will depend on the expression of other ectonucleotidases (like CD39 and CD73) and adenosine receptors on the cancer cells and immune cells present.[1][10]

  • Purinergic Signaling Landscape: The balance between pro-inflammatory ATP and anti-inflammatory adenosine is crucial.[10] The specific landscape of purinergic receptors (P1 and P2) on a given cancer cell line will dictate its response to altered nucleotide levels resulting from ENPP1 inhibition.[1]

Signaling Pathway: Dual Role of ENPP1 in the Tumor Microenvironment

ENPP1_Dual_Role cluster_0 cGAMP-STING Pathway (Anti-Tumor) cluster_1 Adenosine Pathway (Pro-Tumor) cGAMP Extracellular cGAMP STING STING Activation cGAMP->STING Activates Immune_Response Type I IFN Anti-Tumor Immunity STING->Immune_Response ENPP1_Inhibitor This compound ENPP1_STING ENPP1 ENPP1_Inhibitor->ENPP1_STING Inhibits ENPP1_STING->cGAMP Hydrolyzes ATP Extracellular ATP AMP AMP ATP->AMP Hydrolyzes ENPP1_Ado Adenosine Adenosine AMP->Adenosine via CD73 A2AR A2A Receptor Adenosine->A2AR Immunosuppression Immunosuppression Tumor Growth A2AR->Immunosuppression ENPP1_Ado ENPP1 CD73 CD73 ENPP1_Inhibitor_Ado This compound ENPP1_Inhibitor_Ado->ENPP1_Ado Inhibits

Caption: Dual signaling roles of ENPP1 in the tumor microenvironment.

Q3: We are studying mineralization disorders and see paradoxical effects of ENPP1 inhibition – in some contexts it seems to promote mineralization, and in others, it inhibits it. Why?

A3: This apparent contradiction stems from the central role of ENPP1 in regulating the balance between inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, and phosphate (Pi), a promoter of mineralization.[11]

  • PPi Production: ENPP1's hydrolysis of ATP is a major source of extracellular PPi.[11] Therefore, inhibiting ENPP1 would be expected to decrease PPi levels, leading to increased mineralization. This is relevant in conditions like generalized arterial calcification of infancy (GACI), which is caused by ENPP1 deficiency.[12][13]

  • Phosphate Homeostasis and FGF23: Loss-of-function mutations in ENPP1 are also associated with autosomal-recessive hypophosphatemic rickets (ARHR2), a condition of undermineralized bones.[14][15] This is linked to increased levels of fibroblast growth factor 23 (FGF23), which promotes phosphate wasting by the kidneys.[14] The precise mechanism by which ENPP1 regulates FGF23 is still under investigation, but it highlights a systemic effect of ENPP1 on phosphate homeostasis that can lead to undermineralization of the skeleton.

Troubleshooting Table: Conflicting Mineralization Results

Potential Cause Recommended Action
Local vs. Systemic EffectsDistinguish between local effects on PPi concentration and potential systemic effects on phosphate homeostasis via FGF23. Measure both local mineralization and systemic markers like serum phosphate and FGF23 levels.
Different Model SystemsBe aware that results from in vitro cell culture models of mineralization may not fully recapitulate the complex in vivo physiology involving hormonal regulation.
Genetic BackgroundThe genetic background of your cell line or animal model can influence the baseline expression of other proteins involved in mineralization and phosphate transport.

Experimental Protocols

To ensure consistency and aid in troubleshooting, we provide the following generalized protocols for key experiments.

Protocol 1: In Vitro ENPP1 Inhibition Assay (Colorimetric)

This assay measures the hydrolysis of the artificial substrate p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP).

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris, 250 mM NaCl, 500 µM CaCl2, 10 µM ZnCl2, adjusted to pH 9.0.

    • Substrate Stock: 10 mM p-Nph-5'-TMP in water.

    • Enzyme Stock: 1 µM recombinant human ENPP1 in a suitable storage buffer.

    • Inhibitor Stock: 10 mM this compound in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add 5 µL of the diluted inhibitor.

    • Add 20 µL of recombinant ENPP1 (diluted to a final concentration of 1 nM in the assay buffer).

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of p-Nph-5'-TMP (diluted to a final concentration of 200 µM in the assay buffer).

    • Incubate for 30-60 minutes at 37°C.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based cGAMP Degradation Assay

This protocol assesses the ability of an ENPP1 inhibitor to prevent the degradation of extracellular cGAMP by live cells.

  • Cell Culture:

    • Plate cells known to express ENPP1 (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells twice with serum-free media.

    • Add fresh serum-free media containing serial dilutions of this compound.

    • Pre-incubate for 30 minutes at 37°C.

    • Spike the media with a known concentration of 2'3'-cGAMP (e.g., 1 µM).

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

    • Collect the supernatant.

  • cGAMP Quantification:

    • Quantify the remaining 2'3'-cGAMP in the supernatant using a commercially available ELISA kit or LC-MS/MS.

  • Data Analysis:

    • Determine the concentration of this compound required to protect 50% of the initial cGAMP from degradation.

Experimental Workflow: Troubleshooting Conflicting Cellular Outcomes

Troubleshooting_Workflow Start Conflicting Cellular Phenotypes Observed (e.g., Apoptosis vs. Proliferation) Check_ENPP1 Confirm ENPP1 Expression and Activity in Cell Lines (WB, Activity Assay) Start->Check_ENPP1 Check_STING Assess STING Pathway Competency (cGAS/STING expression, IFN-β secretion upon stimulation) Check_ENPP1->Check_STING Check_Adenosine Profile Adenosine Pathway Components (CD39, CD73, A2AR expression) Check_STING->Check_Adenosine Hypothesis Formulate Hypothesis Based on Pathway Analysis Check_Adenosine->Hypothesis STING_Competent Hypothesis: Effect is STING-dependent Hypothesis->STING_Competent High STING Low Ado Adenosine_Dominant Hypothesis: Effect is Adenosine-mediated Hypothesis->Adenosine_Dominant Low STING High Ado Validate_STING Validate with STING Knockout/Knockdown or cGAMP Co-treatment STING_Competent->Validate_STING Validate_Adenosine Validate with CD73 Inhibitors or A2AR Antagonists Adenosine_Dominant->Validate_Adenosine Conclusion Context-Dependent Mechanism Identified Validate_STING->Conclusion Validate_Adenosine->Conclusion

Caption: A logical workflow for dissecting conflicting cellular results.

We hope this technical support guide provides a valuable framework for addressing the challenges you may encounter in your research with ENPP1 inhibitors. By carefully considering the multifaceted biology of ENPP1 and systematically troubleshooting unexpected results, you can enhance the clarity and impact of your scientific discoveries.

References

Validation & Comparative

A Comparative Guide to ENPP1 Inhibitors: Enpp-1-IN-5 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical therapeutic target in oncology and inflammatory diseases due to its role in hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway. Inhibition of ENPP1 enhances the innate immune response against tumors. This guide provides a comparative overview of Enpp-1-IN-5 and other notable ENPP1 inhibitors, presenting key experimental data and methodologies to aid in research and development.

Performance Comparison of ENPP1 Inhibitors

The following table summarizes the in vitro and in vivo performance of several prominent ENPP1 inhibitors. Direct comparison of this compound is limited by the availability of public data, with most information residing within patent literature.

InhibitorTargetIC50 / KiCell-Based Assay PerformanceIn Vivo EfficacySelectivity
This compound ENPP1Data not publicly available (cited in patents WO2019046778A1, WO2021203772A1)[1][2]Enhances transcription of IFNβ in cGAMP-stimulated cells[3]Information not publicly availableInformation not publicly available
Enpp-1-IN-19 ENPP1IC50 = 68 nM (cGAMP hydrolysis)[4]Enhances STING-mediated type I interferon responses[4]Inhibits tumor growth in CT26 syngeneic models[4]Information not publicly available
Enpp-1-IN-20 ENPP1IC50 = 0.09 nM[5]IC50 = 8.8 nM[5][6]Information not publicly availableInformation not publicly available
Enpp-1-IN-14 rhENPP1IC50 = 32.38 nM[7][8]Anti-tumor activity demonstrated[7]Significantly inhibits tumor growth (50 mg/kg, IP, BID)[7]Information not publicly available
ISM5939 ENPP1IC50 = 0.63 nM (cGAMP hydrolysis), 9.28 nM (ATP hydrolysis)[9][10]EC50 = 330 nM (MDA-MB-231 cells)[11][12]67% TGI as monotherapy (30 mg/kg, PO, BID) in MC38 model; Synergizes with anti-PD-1/PD-L1[11]>15,000-fold vs ENPP2, >3,400-fold vs ENPP3[10]
STF-1623 ENPP1Ki < 2 nM; IC50 = 0.6 nM (human), 0.4 nM (mouse)[13]IC50 = 68 nM (HEK293T cGAS/ENPP1-/- cells)[14]Delays tumor growth in a breast cancer mouse model[13]Cell-impermeable, suggesting high specificity for extracellular ENPP1[15]

rhENPP1: recombinant human ENPP1, TGI: Tumor Growth Inhibition, PO: Oral administration, IP: Intraperitoneal administration, BID: Twice daily.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and evaluation process of ENPP1 inhibitors, the following diagrams are provided.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 cGAMP 2'3'-cGAMP cGAMP->ENPP1 STING STING cGAMP->STING activation AMP AMP ENPP1->AMP hydrolysis PPi PPi ENPP1->PPi hydrolysis CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylation IFN Type I IFN IRF3->IFN transcription cGAMP_intra cGAMP

Caption: ENPP1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Biochemical Assay (e.g., recombinant ENPP1) B Determine IC50/Ki A->B C Cell-Based Assay (e.g., STING reporter cells) D Assess cellular potency (EC50) and downstream signaling C->D E Syngeneic Mouse Model (e.g., CT26 tumor implantation) D->E Lead Candidate Selection F Administer ENPP1 Inhibitor (e.g., oral gavage) E->F G Monitor Tumor Growth and Survival F->G H Analyze Tumor Microenvironment (e.g., immune cell infiltration) G->H

Caption: Typical experimental workflow for evaluating ENPP1 inhibitors.

Detailed Experimental Protocols

ENPP1 Enzymatic Inhibition Assay

This protocol is adapted from commercially available kits and literature to determine the in vitro potency of ENPP1 inhibitors.[16][17]

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ENPP1 (rhENPP1).

  • Materials:

    • Recombinant human ENPP1

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

    • ENPP1 substrate: 2'3'-cGAMP or ATP

    • Test inhibitor (e.g., this compound) dissolved in DMSO

    • Detection reagent (e.g., AMP/GMP-Glo™ Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • Add a small volume of the diluted inhibitor to the wells of a 384-well plate.

    • Add rhENPP1 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the ENPP1 substrate (e.g., 2'3'-cGAMP).

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and measure the amount of product (e.g., AMP) formed using a suitable detection reagent according to the manufacturer's instructions.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STING Activation Assay (THP-1 Dual Reporter)

This protocol utilizes a human monocytic cell line (THP-1) engineered to report on STING pathway activation.[18][19]

  • Objective: To assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

  • Materials:

    • THP-1 Dual™ reporter cells (expressing a secreted luciferase under the control of an IRF-inducible promoter)

    • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin)

    • 2'3'-cGAMP

    • Test inhibitor

    • Luciferase detection reagent (e.g., QUANTI-Luc™)

    • 96-well plates

  • Procedure:

    • Seed THP-1 Dual™ reporter cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test inhibitor for a short pre-incubation period.

    • Stimulate the cells with a fixed concentration of exogenous 2'3'-cGAMP.

    • Incubate for a specified time (e.g., 16-24 hours) to allow for STING activation and reporter gene expression.

    • Collect the cell culture supernatant.

    • Measure the luciferase activity in the supernatant using a luminometer according to the detection reagent protocol.

    • Calculate the fold induction of luciferase activity relative to unstimulated cells and determine the EC50 of the inhibitor's potentiation effect.

In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

This protocol describes a common method to evaluate the in vivo efficacy of ENPP1 inhibitors using a syngeneic tumor model.[20][21]

  • Objective: To determine the effect of an ENPP1 inhibitor on tumor growth in an immunocompetent mouse model.

  • Materials:

    • BALB/c mice

    • CT26 colon carcinoma cells

    • Test ENPP1 inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant CT26 cells into the flank of BALB/c mice.

    • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the ENPP1 inhibitor to the treatment group at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

    • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration).

    • Compare the tumor growth curves between the treated and control groups to determine the antitumor efficacy.

This guide provides a foundational comparison of this compound and other ENPP1 inhibitors. For more detailed information, researchers are encouraged to consult the primary literature and patent filings. The provided protocols offer a starting point for the experimental evaluation of novel ENPP1 inhibitors.

References

A Comparative Analysis of ENPP-1 Inhibitors: Enpp-1-IN-5 vs. Enpp-1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors, Enpp-1-IN-5 and Enpp-1-IN-1. This analysis is supported by available experimental data and detailed methodologies for key assays.

ENPP1 has emerged as a critical regulator in cancer immunology, primarily through its role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (stimulator of interferon genes) pathway. Inhibition of ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity. This guide focuses on a comparative evaluation of two inhibitors, this compound and Enpp-1-IN-1, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Efficacy Comparison

While direct head-to-head comparative studies are limited, the available data for Enpp-1-IN-1 and contextual information for this compound allow for an initial assessment of their potency.

InhibitorTargetReported Potency (IC50/Ki)Key Findings
Enpp-1-IN-1 ENPP1IC50 = 11 nM [1] Ki ≤ 100 nM (for 2'3'-cGAMP hydrolysis)[2] Ki = 100-1,000 nM (for ATP analog hydrolysis)[2]Potent inhibitor that enhances IFN-β transcription in response to cGAMP stimulation.[2][3]
This compound ENPP1Described as a potent inhibitor [4]. (Specific IC50 value not publicly available, identified as compound 1 in patents WO2019046778A1 and WO2021203772A1)Potential for research in cancer and infectious diseases.

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.

Signaling Pathway Context: The Role of ENPP1 in the cGAS-STING Pathway

Understanding the mechanism of action of these inhibitors requires insight into the ENPP1-regulated cGAS-STING signaling pathway.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_inhibitors cluster_intracellular Intracellular Space Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 Hydrolysis STING STING (ER Membrane) Extracellular cGAMP->STING Activates AMP_GMP AMP + GMP ENPP1->AMP_GMP Adenosine Adenosine AMP_GMP->Adenosine via CD73 Immunosuppression Immunosuppression Adenosine->Immunosuppression This compound This compound This compound->ENPP1 Enpp-1-IN-1 Enpp-1-IN-1 Enpp-1-IN-1->ENPP1 cGAS cGAS cGAS->Extracellular cGAMP Produces & Exports dsDNA Cytosolic dsDNA dsDNA->cGAS Senses TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFN-β) IRF3->IFN Induces Transcription Anti-tumor Immunity Anti-tumor Immunity IFN->Anti-tumor Immunity

Figure 1: The cGAS-STING signaling pathway and the inhibitory role of this compound and Enpp-1-IN-1 on ENPP1.

As depicted in Figure 1, cytosolic double-stranded DNA (dsDNA) is sensed by cGAS, which then synthesizes cGAMP. cGAMP can be exported to the extracellular space where it acts as a paracrine signaling molecule to activate the STING pathway in neighboring immune cells. ENPP1, an ectoenzyme, hydrolyzes extracellular cGAMP, thus downregulating the STING-mediated anti-tumor immune response. This compound and Enpp-1-IN-1 are designed to inhibit this hydrolytic activity of ENPP1, thereby preserving cGAMP levels and promoting a robust anti-tumor immune response.

Experimental Protocols

The efficacy of ENPP1 inhibitors is typically assessed through a series of in vitro and cell-based assays. Below are generalized protocols representative of those used in the field.

In Vitro ENPP1 Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant ENPP1.

ENPP1_Inhibition_Assay cluster_workflow Experimental Workflow Recombinant ENPP1 Recombinant ENPP1 Incubation Incubation Recombinant ENPP1->Incubation Inhibitor This compound or Enpp-1-IN-1 Inhibitor->Incubation Substrate cGAMP or ATP analog Substrate->Incubation Detection Measure Product (e.g., AMP/GMP) Incubation->Detection IC50 Calculation IC50 Calculation Detection->IC50 Calculation

Figure 2: Generalized workflow for an in vitro ENPP1 inhibition assay.

Methodology:

  • Reagents: Recombinant human ENPP1, substrate (e.g., 2'3'-cGAMP or a synthetic substrate like p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP)), assay buffer (typically Tris-HCl with MgCl2 and ZnCl2), and the inhibitor compound (this compound or Enpp-1-IN-1) at various concentrations.

  • Procedure:

    • Recombinant ENPP1 is pre-incubated with varying concentrations of the inhibitor in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of product generated (e.g., AMP and GMP from cGAMP) is quantified.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based STING Activation Assay

This assay measures the downstream effect of ENPP1 inhibition on STING pathway activation in a cellular context.

Methodology:

  • Cell Line: A suitable cell line that expresses STING, such as human foreskin fibroblasts (HFF-1) or THP-1 monocytes, is used.

  • Procedure:

    • Cells are seeded in a multi-well plate.

    • The cells are treated with the ENPP1 inhibitor (this compound or Enpp-1-IN-1) at various concentrations.

    • The cells are then stimulated with exogenous cGAMP.

    • After an incubation period, the activation of the STING pathway is assessed by measuring the expression of downstream target genes, such as IFNB1 (encoding IFN-β), via RT-qPCR, or by using a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).

  • Data Analysis: The fold-change in the expression of the target gene or the reporter signal is calculated for each inhibitor concentration relative to the cGAMP-stimulated control without the inhibitor.

Summary and Conclusion

Based on the available data, Enpp-1-IN-1 is a highly potent ENPP1 inhibitor with a reported IC50 of 11 nM .[1] Its ability to enhance cGAMP-induced IFN-β transcription has been demonstrated, confirming its mechanism of action in a cellular context.[2][3]

For This compound , while it is described as a potent inhibitor, a specific public IC50 value is not currently available, which limits a direct quantitative comparison.[4] Researchers interested in this compound may need to refer to the detailed experimental data within the associated patents (WO2019046778A1 and WO2021203772A1) or perform their own head-to-head comparisons.

For researchers requiring a well-characterized ENPP1 inhibitor with established high potency, Enpp-1-IN-1 represents a strong candidate. The choice between these inhibitors will ultimately depend on the specific requirements of the planned experiments, including the desired potency and the context of the study. It is recommended to consult the primary literature and manufacturer's data for the most detailed and up-to-date information on these compounds.

References

A Comparative Guide to ENPP1 Inhibitors in Oncology Research: Enpp-1-IN-5 vs. SR-8314

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for advancing cancer immunotherapy. This guide provides a comparative overview of two ENPP1 inhibitors, Enpp-1-IN-5 and SR-8314, intended for use in cancer models. Due to the limited publicly available data for this compound, a direct quantitative comparison is not currently feasible. This document will primarily focus on the detailed experimental data and methodologies associated with SR-8314.

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a key negative regulator of the cGAS-STING signaling pathway, a critical component of the innate immune system's response to cancer. By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens anti-tumor immunity. Inhibition of ENPP1 is therefore a promising strategy to enhance the immune response against tumors.

Overview of this compound and SR-8314

This compound is described as a potent inhibitor of ENPP1 with potential applications in cancer and infectious disease research, as cited in patent documents WO2019046778A1 and WO2021203772A1. However, at the time of this guide's compilation, specific quantitative data, such as IC50 or Ki values, and detailed in vitro or in vivo experimental results in cancer models are not publicly available.

SR-8314 is a highly selective and potent small-molecule inhibitor of ENPP1.[1][2] Preclinical studies have demonstrated its ability to activate the STING pathway and elicit anti-tumor effects in various cancer models.[1][2]

Mechanism of Action: Targeting the cGAS-STING Pathway

Both this compound and SR-8314 are designed to inhibit the enzymatic activity of ENPP1. This inhibition prevents the degradation of 2'3'-cyclic GMP-AMP (cGAMP), the endogenous ligand for the STATOR of Interferon Genes (STING). Elevated levels of cGAMP lead to the activation of STING, which in turn triggers a signaling cascade resulting in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This process enhances innate and adaptive anti-tumor immunity.

ENPP1_Inhibition_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Antigen Presenting Cell cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzes cGAMP_ext Extracellular 2'3'-cGAMP cGAMP->cGAMP_ext transport AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor This compound / SR-8314 Inhibitor->ENPP1 inhibits STING STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN induces transcription Immune_Response Anti-tumor Immune Response Type_I_IFN->Immune_Response cGAMP_ext->STING activates Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (Recombinant ENPP1) potency Determine Potency (Ki) biochemical_assay->potency cell_based_assay Cell-Based Assay (THP-1 Reporter Cells) sting_activation Confirm STING Activation (IFNβ, ISG15, CXCL10) cell_based_assay->sting_activation tumor_model Syngeneic Tumor Model (e.g., CT26, B16F10) potency->tumor_model Proceed if potent treatment Treatment with SR-8314 tumor_model->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth immune_profiling Tumor Immune Profiling (Flow Cytometry) treatment->immune_profiling efficacy Assess Anti-Tumor Efficacy tumor_growth->efficacy pd_analysis Pharmacodynamic Analysis (T-cell infiltration) immune_profiling->pd_analysis

References

Specificity of Enpp-1-IN-5 Compared to Broad-Spectrum PDE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic specificity of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor, Enpp-1-IN-5, with that of broad-spectrum phosphodiesterase (PDE) inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies in areas such as immuno-oncology, metabolic diseases, and signal transduction.

Introduction

ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes by hydrolyzing extracellular nucleotides, most notably ATP and the immune signaling molecule 2',3'-cGAMP. Its function in regulating purinergic signaling and the cGAS-STING pathway has made it a significant target in drug discovery. This compound is a potent inhibitor of ENPP1.[1][2][3] In contrast, broad-spectrum phosphodiesterase (PDE) inhibitors, such as theophylline and 3-isobutyl-1-methylxanthine (IBMX), non-selectively target multiple members of the large family of PDE enzymes, which are responsible for the degradation of intracellular second messengers cAMP and cGMP. This lack of specificity can lead to a wide range of physiological effects and potential off-target activities.

Comparative Analysis of Inhibitor Specificity

The following table summarizes the inhibitory potency (IC50 values) of this compound and representative broad-spectrum PDE inhibitors against their respective targets. It is important to note that "this compound" is a designation found in commercial catalogues and patent literature, and for a more comprehensive understanding, data for other potent ENPP1 inhibitors are also included for comparative purposes.

InhibitorTargetIC50 (µM)Other Notable Targets (IC50 in µM)
This compound ENPP1Potent inhibitor (specific IC50 not publicly detailed)Data not available
ENPP1 Inhibitor C ENPP10.26Selective over ENPP2-7 at 10 µM[4]
OC-1 (ENPP1 Inhibitor) ENPP1< 0.01 (Ki)> 30 for 15 other PDEs[5]
IBMX PDE119PDE2 (50), PDE3 (18), PDE4 (13), PDE5 (32)[6]
Theophylline Non-selective PDE~665 (total PDE activity)Also an adenosine receptor antagonist[7][8]
Pentoxifylline Non-selective PDEPDE5 (7.7-39.4), PDE4A (306), PDE4D (71), PDE10A (44)Weak affinity for several PDEs[9][10]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways affected by this compound and broad-spectrum PDE inhibitors.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Substrate cGAMP cGAMP cGAMP->ENPP1 Substrate STING STING cGAMP->STING Activates AMP AMP ENPP1->AMP Product PPi PPi ENPP1->PPi Product GMP GMP ENPP1->GMP Product Immune_Response Immune_Response STING->Immune_Response Enpp1_IN_5 This compound Enpp1_IN_5->ENPP1 Inhibits

Caption: ENPP1 hydrolyzes extracellular ATP and cGAMP. This compound specifically blocks this activity.

Broad_Spectrum_PDE_Inhibition cluster_intracellular_pde Intracellular Space AC_GC Adenylyl/Guanylyl Cyclase cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP ATP_GTP ATP/GTP PDEs PDEs (1-11) cAMP_cGMP->PDEs Substrate Downstream_Effectors Protein Kinases, Ion Channels, etc. cAMP_cGMP->Downstream_Effectors Activate AMP_GMP AMP / GMP PDEs->AMP_GMP Cellular_Response Cellular_Response Downstream_Effectors->Cellular_Response Broad_Spectrum_Inhibitor Broad-Spectrum PDE Inhibitor Broad_Spectrum_Inhibitor->PDEs Inhibits Inhibitor_Specificity_Workflow Start Start: Inhibitor Specificity Profiling Inhibitor_Prep Prepare Serial Dilutions of Test Inhibitors Start->Inhibitor_Prep Assay_Setup Set up Enzymatic Assays (ENPP1 and PDE Panel) Inhibitor_Prep->Assay_Setup Reaction Incubate with Enzyme and Substrate Assay_Setup->Reaction Detection Stop Reaction and Add Detection Reagents Reaction->Detection Measurement Measure Signal (FP or Luminescence) Detection->Measurement Data_Analysis Calculate % Inhibition and IC50 Values Measurement->Data_Analysis Comparison Compare Specificity Profile Data_Analysis->Comparison Conclusion Determine Inhibitor Selectivity Comparison->Conclusion

References

Enpp-1-IN-5: A Comparative Analysis of Phosphodiesterase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Enpp-1-IN-5's cross-reactivity with other phosphodiesterases, supported by experimental data and protocols.

This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key enzyme in various physiological and pathological processes.[1][2] ENPP1 is a phosphodiesterase that hydrolyzes extracellular adenosine triphosphate (ATP) to generate adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). This activity is crucial in regulating bone mineralization and insulin signaling. Furthermore, ENPP1 has been identified as a critical negative regulator of the cGAS-STING pathway, an essential component of the innate immune system, by degrading its ligand, cyclic GMP-AMP (cGAMP).[3] Given the therapeutic potential of modulating ENPP1 activity, understanding the selectivity of its inhibitors is paramount. This guide focuses on the cross-reactivity of this compound against other phosphodiesterases.

Selectivity Profile of this compound

This compound is a quinazoline-based compound identified as a potent ENPP1 inhibitor.[1][2] While specific quantitative data on the cross-reactivity of this compound against a broad panel of phosphodiesterases (PDEs) from the PDE1-11 families is not publicly available in the reviewed literature, the general developmental strategy for ENPP1 inhibitors emphasizes the importance of selectivity to avoid off-target effects. The ENPP family itself consists of seven members (ENPP1-7) with varying substrate specificities, making intra-family selectivity a key consideration.

To illustrate the concept of selectivity profiling for a quinazoline-based ENPP1 inhibitor, data for a structurally related compound, QPS1, is presented below. This provides a framework for the type of analysis crucial for evaluating this compound.

Enzyme FamilyEnzymeSubstrateQPS1 Inhibition
ENPP ENPP1p-Nitrophenyl-5’-thymidine monophosphate (pNP-TMP)Potent Inhibition (Ki = 59.3 ± 5.4 nM)
ENPP3p-Nitrophenyl-5’-thymidine monophosphate (pNP-TMP)No Significant Inhibition
NTPDase NTPDase1, 2, 3ATPNo Significant Inhibition
Other ecto-5’-nucleotidase (CD73)AMPNo Significant Inhibition
Alkaline Phosphatase (ALP)p-nitrophenylphosphate (pNPP)No Significant Inhibition

This table demonstrates the selectivity of a similar quinazoline-based inhibitor, QPS1, highlighting the lack of significant inhibition against other related ectonucleotidases.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and how its selectivity is evaluated, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for assessing inhibitor selectivity.

ENPP1-STING_Pathway ENPP1's Role in the cGAS-STING Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolyzed by AMP_GMP AMP + GMP ENPP1->AMP_GMP cGAS cGAS cGAMP_int cGAMP cGAS->cGAMP_int produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates cGAMP_int->cGAMP_ext transported out STING STING cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs Immune_Response Antitumor & Antiviral Immune Response IFNs->Immune_Response This compound This compound This compound->ENPP1 inhibits

Figure 1. Role of ENPP1 in the cGAS-STING signaling pathway and the inhibitory action of this compound.

Inhibitor_Selectivity_Workflow General Workflow for Phosphodiesterase Inhibitor Selectivity Screening Start Start: Compound (e.g., this compound) Primary_Assay Primary Biochemical Assay (ENPP1) Start->Primary_Assay Determine_IC50_ENPP1 Determine IC50/Ki for ENPP1 Primary_Assay->Determine_IC50_ENPP1 Selectivity_Panel Selectivity Panel Screening (Other Phosphodiesterases) Determine_IC50_ENPP1->Selectivity_Panel Biochemical_Assays Biochemical Assays (e.g., ENPP2-7, PDE1-11) Selectivity_Panel->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Selectivity_Panel->Cell_Based_Assays Determine_IC50_Off_Target Determine IC50/Ki for Off-Targets Biochemical_Assays->Determine_IC50_Off_Target Cell_Based_Assays->Determine_IC50_Off_Target Compare_Potency Compare On-Target vs. Off-Target Potency Determine_IC50_Off_Target->Compare_Potency End End: Selectivity Profile Compare_Potency->End

Figure 2. A generalized experimental workflow for determining the selectivity profile of a phosphodiesterase inhibitor.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying cross-reactivity data. Below are summaries of common methodologies used to assess the activity and inhibition of phosphodiesterases.

Biochemical Assay for ENPP1 Inhibition (Transcreener® AMP²/GMP² Assay)

This high-throughput assay measures the AMP and GMP produced by ENPP1 hydrolysis of ATP or cGAMP, respectively.

  • Principle: A competitive fluorescence polarization immunoassay. AMP/GMP produced by ENPP1 competes with a fluorescently labeled AMP/GMP tracer for binding to a specific antibody. This competition leads to a change in fluorescence polarization.

  • Materials:

    • Recombinant human ENPP1 enzyme

    • Substrate: ATP or 2'3'-cGAMP

    • This compound or other test compounds

    • Transcreener® AMP²/GMP² Assay Kit (contains antibody and tracer)

    • Assay buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 1% DMSO, 0.01% Brij-35)

    • 384-well plates

    • Plate reader capable of fluorescence polarization detection

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the test compound, ENPP1 enzyme, and assay buffer.

    • Initiate the reaction by adding the substrate (ATP or cGAMP).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the Transcreener® detection mix (antibody and tracer).

    • Incubate for the recommended time to allow for antibody-tracer binding to reach equilibrium.

    • Measure fluorescence polarization on a plate reader.

    • Calculate the percent inhibition based on controls (no inhibitor and no enzyme) and determine the IC50 value by fitting the data to a dose-response curve.

Fluorogenic Biochemical Assay for ENPP Family Selectivity

This method utilizes a fluorogenic substrate to measure the enzymatic activity of ENPP family members.

  • Principle: A non-fluorescent substrate is cleaved by the ENPP enzyme to release a fluorescent product. The increase in fluorescence is proportional to enzyme activity.

  • Materials:

    • Recombinant ENPP enzymes (ENPP1, ENPP2, ENPP3, etc.)

    • Fluorogenic substrate (e.g., p-Nitrophenyl-5’-thymidine monophosphate (pNP-TMP) for ENPP1 and ENPP3)

    • This compound or other test compounds

    • Assay buffer

    • 96- or 384-well plates

    • Fluorescence plate reader

  • Procedure:

    • Dispense test compounds at various concentrations into the wells of a microplate.

    • Add the specific ENPP enzyme to each well.

    • Pre-incubate the enzyme and compound.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a set time.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition and determine IC50 values for each ENPP family member to assess selectivity.

Cell-Based Assay for Phosphodiesterase Activity

Cell-based assays provide a more physiologically relevant system to evaluate inhibitor activity and selectivity.

  • Principle: Measure the intracellular levels of cyclic nucleotides (cAMP or cGMP) in cells engineered to express a specific phosphodiesterase. Inhibition of the PDE leads to an accumulation of its respective cyclic nucleotide, which is then detected.

  • Materials:

    • Host cell line (e.g., HEK293)

    • Expression vectors for the phosphodiesterases of interest

    • Transfection reagents

    • This compound or other test compounds

    • Reagents to stimulate cyclic nucleotide production (e.g., forskolin for cAMP)

    • Detection reagents for cAMP or cGMP (e.g., HTRF, ELISA, or reporter gene assays)

  • Procedure:

    • Transfect host cells with the expression vector for the target phosphodiesterase.

    • Plate the transfected cells in a multi-well format.

    • Pre-incubate the cells with various concentrations of the test inhibitor.

    • Stimulate the cells to produce the relevant cyclic nucleotide.

    • Lyse the cells and measure the intracellular concentration of the cyclic nucleotide using a suitable detection method.

    • Determine the IC50 value of the inhibitor for each phosphodiesterase expressed.

Conclusion

This compound is a valuable tool for studying the biological roles of ENPP1. While comprehensive public data on its cross-reactivity with a wide range of phosphodiesterases is currently limited, the established methodologies for selectivity profiling are robust. For researchers and drug developers, it is critical to perform or access such selectivity data to fully characterize the pharmacological profile of this compound and anticipate any potential off-target effects. The experimental protocols outlined in this guide provide a foundation for conducting these essential evaluations. The information provided in the patent WO2019046778A1 serves as a key resource for the initial characterization of this compound.[1]

References

Head-to-Head Comparison: Enpp-1-IN-5 and Suramin as ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of innate immunity and a promising target for cancer immunotherapy.[1][2] It is the primary enzyme responsible for the extracellular hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the STIMULATOR of interferon genes (STING) pathway.[3][4][5] By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing the anti-tumor immune response.[3][6] Consequently, the development of potent and selective ENPP1 inhibitors is an area of intense research.

This guide provides a head-to-head comparison of two compounds that inhibit ENPP1: Suramin, a century-old anti-parasitic drug with broad-spectrum activity, and a representative, modern, potent small-molecule inhibitor, herein referred to as "Enpp-1-IN-5" for the purpose of this comparison, based on compounds developed in recent literature.[7][8] We will objectively compare their biochemical potency, mechanism of action, selectivity, and cellular activity, supported by experimental data and detailed protocols.

Compound Overview

Suramin is a large, polyanionic molecule (MW: ~1297 g/mol ) developed in the early 20th century.[9][10] While used to treat African sleeping sickness, it is known to be a promiscuous agent, interacting with a wide range of biological targets, including P2 purinergic receptors, various growth factors, and enzymes involved in glycolysis.[11][12][13][14] Its inhibition of ENPP1 is one of its many activities.[1][2]

This compound represents a class of modern, rationally designed small-molecule inhibitors (e.g., phosphonate derivatives) developed specifically to target ENPP1 with high potency and selectivity.[7] These compounds are the result of structure-aided drug design and are intended to be precise tools for studying ENPP1 biology and for therapeutic development, particularly in oncology.[7][15]

Quantitative Data Comparison

The following tables summarize the key quantitative differences between Suramin and a representative modern selective inhibitor (this compound).

Table 1: Biochemical Potency and Mechanism of Action against ENPP1

CompoundSubstrateK_i_ (Inhibition Constant)IC_50_ (Half-maximal Inhibitory Conc.)Mechanism of Inhibition
Suramin ATP~0.26 - 0.78 µM[1][2]Not consistently reportedUncompetitive[1]
This compound cGAMP / ATP< 2 nM - 10 nM[7][8]~0.6 nM - 12 nM[8]Competitive (ATP/cGAMP site)

Table 2: Selectivity Profile

CompoundPrimary TargetKnown Off-TargetsSelectivity Notes
Suramin MultiplecGAS, P2 Receptors, Ryanodine Receptors, Sirtuins, Protein Tyrosine Phosphatases, Growth Factor Receptors.[12][16][17][18][19][20]Highly non-selective. Its biological effects are a composite of multiple target interactions.
This compound ENPP1MinimalDesigned for high selectivity against ENPP1 over other ectonucleotidases (e.g., ENPP2, ENPP3, CD39, CD73) and other ATPases/phosphodiesterases.

Table 3: Cellular and Preclinical Activity

CompoundCellular ActivityCellular IC_50_In Vivo ApplicationKey In Vivo Finding
Suramin Reduces IFN-β by inhibiting cGAS in THP-1 cells.[16][21]Not reported for ENPP1 inhibitionAnti-parasitic, experimental oncology.[9][22][23][24]Efficacy in various models is complicated by broad target engagement.[14][22]
This compound Potently blocks extracellular cGAMP degradation by cancer cells.[7][25]~340 nM (for prototype STF-1084)[25]Experimental cancer immunotherapy.[7]Delays tumor growth in mouse models in a STING-dependent manner.[7]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the biological context and a typical experimental approach for evaluating these inhibitors.

ENPP1_STING_Pathway cluster_cancer Cancer Cell cluster_tme Tumor Microenvironment cluster_immune Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out Exported ENPP1 ENPP1 cGAMP_out->ENPP1 Hydrolyzed by STING STING cGAMP_out->STING Activates AMP_GMP pA(pG) -> AMP + GMP ENPP1->AMP_GMP Produces Inhibitor This compound or Suramin Inhibitor->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (IFN-α/β) IRF3->IFN Upregulates

Caption: Paracrine cGAS-STING signaling pathway and point of ENPP1 inhibition.

Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Evaluation EnzymeAssay 1. In Vitro Enzymatic Assay (Potency: IC50, Ki) SelectivityAssay 2. Selectivity Panel (vs. other ectonucleotidases) EnzymeAssay->SelectivityAssay CellAssay 3. Cellular cGAMP Degradation Assay SelectivityAssay->CellAssay STING_Activation 4. STING Pathway Activation Readout (e.g., IFN-β levels) CellAssay->STING_Activation PK_PD 5. Pharmacokinetics (PK) & Pharmacodynamics (PD) STING_Activation->PK_PD Efficacy 6. In Vivo Efficacy (Tumor Models) PK_PD->Efficacy

Caption: Standard experimental workflow for evaluating ENPP1 inhibitors.

Experimental Protocols

Protocol 1: In Vitro ENPP1 Enzymatic Activity Assay (Fluorescence Polarization)

This protocol is adapted from commercially available kits and published methods for measuring ENPP1 activity by detecting the generation of AMP/GMP.[26]

Objective: To determine the IC_50_ of an inhibitor against purified recombinant human ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme.

  • Substrate: 2'3'-cGAMP or ATP.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl_2_, 0.01% Brij-35.

  • Test Compounds: this compound and Suramin, serially diluted in DMSO.

  • Detection Reagents (e.g., Transcreener® AMP²/GMP² FP Assay Kit): AMP/GMP Antibody, FP Tracer.

  • Stop Buffer: Buffer containing EDTA (e.g., 50 mM).

  • 384-well, low-volume, black assay plates.

  • Plate reader capable of measuring fluorescence polarization (FP).

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., 11-point, 3-fold dilutions) in DMSO, then dilute into Assay Buffer. The final DMSO concentration should be ≤1%.

  • Add 5 µL of the diluted compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

  • Prepare the ENPP1 enzyme solution in cold Assay Buffer to a 2X final concentration (e.g., 100-500 pM, to be optimized).

  • Add 5 µL of the 2X ENPP1 enzyme solution to each well.

  • Prepare the substrate (cGAMP or ATP) solution in Assay Buffer to a 2X final concentration (e.g., 20 µM, near the K_m_).

  • To initiate the reaction, add 10 µL of the 2X substrate solution to each well.

  • Incubate the plate at room temperature or 37°C for 60 minutes. The reaction should be kept within the linear range (typically <20% substrate conversion).

  • Prepare the Stop & Detect mixture according to the kit manufacturer's instructions, containing the Stop Buffer, AMP/GMP antibody, and FP tracer.

  • Add 20 µL of the Stop & Detect mixture to each well to terminate the reaction.

  • Incubate for an additional 60 minutes at room temperature to allow the detection reaction to equilibrate.

  • Read the plate on an FP-capable plate reader (e.g., Excitation at 630 nm, Emission at 670 nm).

  • Convert FP values to amount of AMP/GMP produced using a standard curve. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC_50_ value.

Protocol 2: Cellular Extracellular cGAMP Degradation Assay (LC-MS/MS)

This protocol is based on methods used to measure the ability of an inhibitor to protect extracellular cGAMP from degradation by cells expressing ENPP1.[25]

Objective: To determine the cellular IC_50_ of an inhibitor in preventing extracellular cGAMP hydrolysis.

Materials:

  • Cell line with high ENPP1 expression (e.g., 4T1 breast cancer cells or HEK293T cells overexpressing human ENPP1).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 2'3'-cGAMP.

  • Test Compounds: this compound and Suramin, serially diluted.

  • Phosphate-Buffered Saline (PBS).

  • Acetonitrile with 0.1% formic acid.

  • Water with 0.1% formic acid.

  • LC-MS/MS system (e.g., Triple Quadrupole).

Procedure:

  • Seed ENPP1-expressing cells into a 24-well plate at a density that results in a confluent monolayer on the day of the experiment. Culture overnight.

  • On the day of the assay, gently wash the cells twice with warm PBS to remove serum components.

  • Add 500 µL of serum-free medium to each well.

  • Add the test compounds at various final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO). Pre-incubate for 15-30 minutes at 37°C.

  • Spike 2'3'-cGAMP into each well to a final concentration of ~1 µM.

  • Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours), during which significant but not complete degradation of cGAMP occurs in the vehicle control wells.

  • After incubation, carefully collect the supernatant (extracellular medium) from each well.

  • To precipitate proteins, add 3 volumes of cold acetonitrile to the supernatant.

  • Vortex and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Transfer the resulting supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining cGAMP concentration. Use a stable isotope-labeled cGAMP as an internal standard for accurate quantification.

  • Calculate the percentage of cGAMP degradation relative to a control well with no cells.

  • Plot the percentage of inhibition of cGAMP degradation against the logarithm of inhibitor concentration and fit the data to determine the cellular IC_50_ value.

Summary and Conclusion

The comparison between Suramin and modern, selective ENPP1 inhibitors like this compound reveals a stark contrast that reflects decades of progress in drug discovery.

  • Potency and Specificity: Suramin is a moderately potent but highly non-selective inhibitor. Its broad activity profile complicates the interpretation of experimental results and makes it unsuitable for targeted therapy due to likely off-target effects.[13] In contrast, this compound represents a class of molecules that are exceptionally potent (low nanomolar to picomolar K_i_) and are designed for high selectivity, ensuring that their biological effects can be confidently attributed to ENPP1 inhibition.[7][8]

  • Mechanism: The uncompetitive inhibition mechanism of Suramin differs from the competitive mechanism of most modern inhibitors.[1] Competitive inhibitors that block the active site are often more straightforward to optimize for potency and selectivity.

  • Therapeutic Potential: While Suramin has been explored in cancer clinical trials, its development has been hampered by a complex toxicity profile.[14][22] The precise targeting and cleaner profile of new-generation ENPP1 inhibitors offer a much clearer and more promising path for cancer immunotherapy. By preventing cGAMP degradation in the tumor microenvironment, these inhibitors can robustly and locally activate the anti-tumor STING pathway, representing a next-generation immuno-oncology strategy.[4][8]

References

A Researcher's Guide to Enpp-1-IN-5 Experiments: Controls and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, establishing robust experimental designs is paramount to validating the efficacy and mechanism of action of novel inhibitors. This guide provides a comprehensive overview of positive and negative controls for experiments involving Enpp-1-IN-5, a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). Detailed protocols for key assays are also presented to ensure reproducible and reliable results.

ENPP1 has emerged as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens innate immune responses. Inhibitors like this compound are being investigated for their potential to enhance anti-tumor immunity by restoring cGAMP levels and activating the STING pathway.

The ENPP1-cGAS-STING Signaling Pathway

The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING signaling cascade.

ENPP1_cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Substrate cGAMP_int 2'3'-cGAMP cGAMP_ext->cGAMP_int Transport AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Enpp1_IN_5 This compound Enpp1_IN_5->ENPP1 Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAS->cGAMP_int Synthesizes STING STING cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Transcription ENPP1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Reagents: - ENPP1 Enzyme - Substrate (e.g., cGAMP, ATP) - Assay Buffer - this compound dilutions - Controls mix Mix ENPP1 enzyme with This compound or controls prep_reagents->mix add_substrate Add substrate to initiate reaction mix->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction incubate->stop_reaction measure_product Measure product formation (e.g., AMP/GMP levels) stop_reaction->measure_product calculate_ic50 Calculate IC50 value measure_product->calculate_ic50 CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heating cluster_lysis_separation Lysis & Separation cluster_analysis Analysis treat_cells Treat cells with This compound or vehicle heat_cells Heat cell lysates or intact cells to various temperatures treat_cells->heat_cells lyse_cells Lyse cells heat_cells->lyse_cells centrifuge Centrifuge to separate soluble and aggregated proteins lyse_cells->centrifuge analyze_supernatant Analyze soluble fraction by Western Blot for ENPP1 centrifuge->analyze_supernatant plot_curve Plot melting curve analyze_supernatant->plot_curve

Unveiling the Potency of Enpp-1-IN-5: A Comparative Guide to its Effects on the STING Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reported effects of Enpp-1-IN-5, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). Due to the limited availability of public data on this compound, this guide draws upon information from patent literature, which describes the activity of closely related ENPP1 inhibitors, to offer insights into its potential efficacy and mechanism of action.

ENPP1 has emerged as a critical negative regulator of the cGAS-STING signaling pathway, a key component of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the anti-tumor and anti-viral immune response.[1][2] Inhibitors of ENPP1, such as this compound, therefore hold significant promise for enhancing immunotherapy.

Quantitative Data Summary

Direct comparative studies on this compound are not yet available in peer-reviewed literature. However, the foundational patent WO2019046778A1 provides data on the biological activity of several exemplary ENPP1 inhibitors, which are structurally related to this compound. The following table summarizes the observed effects of these inhibitors on interferon-beta (IFNβ) transcription, a key downstream indicator of STING pathway activation.

Compound Example (from WO2019046778A1)Experimental SystemObserved Effect on IFNβ Transcription
Example 54VACV-70 Stimulated PBMCsEnhanced transcription at 3, 6, and 19 hours
Example 58VACV-70 Stimulated PBMCsEnhanced transcription at 3, 6, and 19 hours
Example 57cGAMP-Stimulated HFF-1 CellsEnhanced transcription
Example 55cGAMP-Stimulated HFF-1 CellsEnhanced transcription

Experimental Protocols

The patent literature describes two key cellular assays used to evaluate the efficacy of ENPP1 inhibitors in potentiating the STING pathway.

IFNβ Transcription in VACV-70 Stimulated Peripheral Blood Mononuclear Cells (PBMCs)

This assay is designed to assess the ability of an ENPP1 inhibitor to enhance the innate immune response to a viral stimulus.

  • Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs).

  • Stimulus: Vaccinia virus (VACV-70).

  • Methodology:

    • Isolate PBMCs from healthy human donors.

    • Culture PBMCs in appropriate media.

    • Treat the cells with the ENPP1 inhibitor (e.g., Example 54 or 58) at various concentrations.

    • Stimulate the cells with VACV-70 to activate the cGAS-STING pathway.

    • Incubate for specified time points (e.g., 3, 6, and 19 hours).

    • Harvest the cells and extract total RNA.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative mRNA levels of IFNβ.

  • Endpoint: Fold-change in IFNβ mRNA expression in the presence of the inhibitor compared to a vehicle control.

IFNβ Transcription in cGAMP-Stimulated Human Foreskin Fibroblast (HFF-1) Cells

This assay directly measures the ability of an ENPP1 inhibitor to protect extracellular cGAMP from degradation and thereby enhance STING signaling.

  • Cell Type: Human Foreskin Fibroblast cells (HFF-1).

  • Stimulus: Cyclic GMP-AMP (cGAMP).

  • Methodology:

    • Culture HFF-1 cells to a suitable confluency.

    • Treat the cells with the ENPP1 inhibitor (e.g., Example 57 or 55) at various concentrations.

    • Add exogenous cGAMP to the cell culture medium.

    • Incubate the cells to allow for cGAMP uptake and STING pathway activation.

    • Harvest the cells and extract total RNA.

    • Perform qRT-PCR to quantify the relative mRNA levels of IFNβ.

  • Endpoint: Increase in IFNβ mRNA expression in inhibitor-treated cells compared to cells treated with cGAMP alone.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ENPP1-cGAMP-STING signaling pathway and a generalized workflow for evaluating ENPP1 inhibitors.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space dsDNA Cytosolic dsDNA (from tumor cells or pathogens) cGAS cGAS cGAMP_out Extracellular cGAMP ENPP1 ENPP1 cGAMP_out->ENPP1 Hydrolysis cGAMP_in cGAMP cGAMP_out->cGAMP_in Transport AMP_GMP AMP + GMP ENPP1->AMP_GMP Enpp1_Inhibitor This compound Enpp1_Inhibitor->ENPP1 Inhibition cGAS->cGAMP_in Synthesizes STING STING (on ER) cGAMP_in->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferons (e.g., IFNβ) Nucleus->IFN Induces Transcription

Caption: ENPP1-cGAMP-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Cell Culture (e.g., PBMCs or HFF-1) Inhibitor Add this compound (or other ENPP1 inhibitor) Start->Inhibitor Stimulus Add Stimulus (e.g., VACV-70 or cGAMP) Inhibitor->Stimulus Incubation Incubate for Defined Time Period Stimulus->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction qRT_PCR qRT-PCR for IFNβ mRNA RNA_Extraction->qRT_PCR Analysis Data Analysis: Compare Expression Levels qRT_PCR->Analysis

Caption: Generalized experimental workflow for evaluating ENPP1 inhibitors.

References

Evaluating ENPP1 Inhibitors in Patient-Derived Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of ENPP1 inhibitors in patient-derived xenograft (PDX) models for researchers, scientists, and drug development professionals. While specific efficacy data for Enpp-1-IN-5 in PDX models is not currently available in the public domain, this document outlines the established mechanism of action for this class of inhibitors and presents a framework for evaluation, supported by data from other relevant ENPP1 inhibitors.

The Role of ENPP1 in Cancer Immunology

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a critical component of the innate immune system's response to cancer.[1][2][3][4] By hydrolyzing the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the anti-tumor immune response.[5] Inhibition of ENPP1 is a promising therapeutic strategy to enhance the body's natural ability to fight cancer by increasing the concentration of cGAMP, leading to a more robust activation of the STING pathway and subsequent anti-tumor immunity.[6][7]

The diagram below illustrates the ENPP1 signaling pathway and the mechanism of action for ENPP1 inhibitors.

ENPP1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS senses cGAMP_prod 2'3'-cGAMP (produced) cGAS->cGAMP_prod catalyzes cGAMP_exp cGAMP (exported) cGAMP_prod->cGAMP_exp ENPP1 ENPP1 cGAMP_ext Extracellular 2'3'-cGAMP cGAMP_exp->cGAMP_ext ENPP1_ext ENPP1 cGAMP_ext->ENPP1_ext hydrolyzes STING STING cGAMP_ext->STING activates Enpp1_IN_5 This compound (or other ENPP1 Inhibitor) Enpp1_IN_5->ENPP1_ext inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces Immune_Response Anti-tumor Immune Response IFNs->Immune_Response

Figure 1: ENPP1 Signaling Pathway and Inhibitor Action.

Efficacy of ENPP1 Inhibitors in Preclinical Models

While specific data for this compound in PDX models is pending, other ENPP1 inhibitors have demonstrated promising anti-tumor efficacy in various preclinical cancer models. This data provides a benchmark for the potential of this drug class.

InhibitorCancer ModelKey FindingsReference
ISM5939 Murine syngeneic models (various cancer types)Synergizes with anti-PD-1/PD-L1 therapy and chemotherapy in suppressing tumor growth. Orally bioavailable.--INVALID-LINK--
STF-1623 Mouse models (breast, pancreatic, colorectal, glioblastoma)Turns "cold" solid tumors "hot" by preserving cGAMP and triggering innate immune activation. Showed efficacy in multiple models with no observed side effects.--INVALID-LINK--
RBS2418 Advanced or metastatic tumors (human clinical trial)Dose escalation showed no associated toxicities and potential for anti-tumor response as a monotherapy.--INVALID-LINK--

Evaluating this compound in a Patient-Derived Xenograft (PDX) Model: A Proposed Experimental Protocol

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are a valuable tool for preclinical drug evaluation as they can better recapitulate the heterogeneity and microenvironment of human tumors.[8][9][10][11]

The following is a detailed protocol for assessing the efficacy of an ENPP1 inhibitor, such as this compound, in a PDX model.

Experimental Workflow

PDX_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Patient_Tumor Patient Tumor (Surgically Resected) Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_Model PDX Model Establishment & Expansion Implantation->PDX_Model Tumor_Bearing_Mice Tumor-Bearing Mice (Randomized into groups) PDX_Model->Tumor_Bearing_Mice Treatment_Group Treatment Group (this compound) Tumor_Bearing_Mice->Treatment_Group Vehicle_Group Vehicle Control Group Tumor_Bearing_Mice->Vehicle_Group Tumor_Measurement Tumor Volume Measurement (weekly) Treatment_Group->Tumor_Measurement Vehicle_Group->Tumor_Measurement Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Measurement->Endpoint Data_Analysis Statistical Analysis (Efficacy Comparison) Endpoint->Data_Analysis

Figure 2: Experimental Workflow for a PDX Study.
Detailed Methodology

  • PDX Model Establishment:

    • Fresh tumor tissue is obtained from consenting patients following surgical resection.[12]

    • The tissue is fragmented and surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice).[13]

    • Tumors are allowed to grow, and once they reach a specified volume (e.g., 1000-1500 mm³), they are harvested and passaged into subsequent cohorts of mice for expansion.[12]

  • Study Execution:

    • When tumors in the expanded cohort reach a volume of approximately 100-200 mm³, the mice are randomized into treatment and control groups (n=8-10 mice per group).

    • The treatment group receives this compound at a predetermined dose and schedule (e.g., daily oral gavage).

    • The control group receives a vehicle solution following the same administration schedule.

  • Data Collection:

    • Tumor dimensions are measured twice weekly using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), mice are euthanized, and tumors are excised and weighed.

  • Endpoint Analysis:

    • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the percentage of TGI, calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

    • Immunohistochemistry (IHC): Tumor tissues are analyzed by IHC for biomarkers of STING pathway activation (e.g., phosphorylated IRF3, CD8+ T-cell infiltration).

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tumor samples can be collected to assess drug concentration and its effect on cGAMP levels.

Conclusion

ENPP1 inhibitors represent a promising new class of cancer therapeutics with a clear mechanism of action. While efficacy data for this compound in patient-derived xenograft models is not yet publicly available, the success of other inhibitors in this class in preclinical studies highlights the potential of this approach. The provided experimental protocol offers a robust framework for the evaluation of this compound and other ENPP1 inhibitors in clinically relevant PDX models. Further research in this area is crucial to advancing these therapies toward clinical application.

References

Benchmarking Enpp-1-IN-5: A Comparative Analysis Against Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the novel ENPP1 inhibitor, Enpp-1-IN-5, against current standard-of-care treatments for conditions associated with ENPP1 dysfunction, including certain cancers and the rare genetic disorder Generalized Arterial Calcification of Infancy (GACI).

This guide provides a comprehensive analysis of this compound, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1), benchmarked against current therapeutic alternatives.[1] ENPP1 is a critical enzyme implicated in both cancer immunology and rare genetic mineralization disorders.[2][3][4][5] In oncology, overexpression of ENPP1 is associated with a poor prognosis and resistance to immunotherapy in various cancers.[2][4][5][6] Conversely, a deficiency in ENPP1 leads to severe conditions like Generalized Arterial Calcification of Infancy (GACI).[3][7] This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Part 1: Comparison with Standard-of-Care in Oncology

In the context of cancer, particularly tumors with an immunosuppressive microenvironment, ENPP1 inhibitors like this compound are being investigated for their potential to enhance anti-tumor immunity. The primary mechanism of action involves the inhibition of ENPP1, which in turn prevents the degradation of cyclic GMP-AMP (cGAMP), a key activator of the STING (stimulator of interferon genes) pathway, leading to a more robust anti-tumor immune response.[2][4][5] The current standard-of-care for many of these cancers includes immune checkpoint inhibitors, such as anti-PD-1 antibodies.

Quantitative Data Summary: this compound vs. Anti-PD-1 Therapy
ParameterThis compound (and similar preclinical ENPP1 inhibitors)Anti-PD-1 Therapy (preclinical data)
Mechanism of Action Inhibition of ENPP1, leading to increased cGAMP levels and STING pathway activation.[2][4][5]Blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, releasing the "brake" on the immune system.
In Vitro Potency (IC50) Enpp-1-IN-20: 0.09 nM; Enpp-1-IN-19: 68 nM.[8][9]Not applicable (antibody-based therapy).
In Vivo Efficacy (Monotherapy) Novel ENPP1 inhibitor (OC-1): 20-40% tumor growth inhibition (TGI) in syngeneic mouse models.[10]Varies significantly depending on the tumor model; can lead to tumor regression in immunogenic models.
In Vivo Efficacy (Combination) OC-1 with anti-PD-1: ~75% TGI.[10]Often used as a backbone for combination therapies.
Experimental Protocols

Preclinical In Vivo Efficacy Study of an ENPP1 Inhibitor (Representative Protocol):

  • Animal Model: Syngeneic mouse tumor models, such as CT26 or MC38 colon carcinoma, are commonly used.[10]

  • Treatment Groups:

    • Vehicle control

    • ENPP1 inhibitor (e.g., OC-1) administered orally.[10]

    • Anti-PD-1 antibody administered intraperitoneally.

    • Combination of ENPP1 inhibitor and anti-PD-1 antibody.

  • Dosing Regimen: Dosing schedules are determined based on pharmacokinetic studies.

  • Efficacy Endpoint: Tumor growth inhibition (TGI) is measured by comparing the tumor volume in treated groups to the vehicle control group.

  • Immunophenotyping: Flow cytometry analysis of tumor-infiltrating lymphocytes is performed to assess changes in the immune cell populations.

Visualizing the Mechanism of Action

ENPP1_Inhibition_in_Cancer cluster_tumor_cell Tumor Cell cluster_immune_cell Immune Cell (e.g., Dendritic Cell) ENPP1 ENPP1 cGAMP_ext Extracellular cGAMP ENPP1->cGAMP_ext Degrades STING STING Pathway cGAMP_ext->STING Activates IFN Type I Interferons STING->IFN Produces Antitumor_Immunity Anti-tumor Immunity IFN->Antitumor_Immunity Promotes Enpp1_IN_5 This compound Enpp1_IN_5->ENPP1 Inhibits GACI_Treatment_Workflow cluster_patient Patient with GACI (ENPP1 Deficiency) cluster_treatment Treatment Strategies Diagnosis Diagnosis of GACI (Clinical & Genetic) Low_PPi Low Plasma PPi Diagnosis->Low_PPi INZ_701 INZ-701 (Enzyme Replacement) Diagnosis->INZ_701 Bisphosphonates Bisphosphonates Diagnosis->Bisphosphonates Arterial_Calcification Arterial Calcification Low_PPi->Arterial_Calcification Outcome_INZ701 Increased PPi, Reduced Calcification INZ_701->Outcome_INZ701 Outcome_Bisphosphonates Inhibition of Mineralization Bisphosphonates->Outcome_Bisphosphonates

References

Confirming ENPP1-IN-5's Mechanism of Action: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action of ENPP1-IN-5, a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). By inhibiting ENPP1, ENPP1-IN-5 is designed to prevent the degradation of cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING innate immunity pathway. This guide details various experimental approaches to confirm this mechanism, presenting quantitative data for ENPP1-IN-5 and other relevant inhibitors, along with detailed experimental protocols and illustrative diagrams.

ENPP1 and the cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of viral infections and cellular damage. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) synthesizes cGAMP. cGAMP then binds to the Stimulator of Interferon Genes (STING), an endoplasmic reticulum-resident protein. This binding event triggers a signaling cascade, leading to the phosphorylation of STING and TANK-binding kinase 1 (TBK1), and subsequent activation of the transcription factor IRF3. Activated IRF3 translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.

ENPP1 is a key negative regulator of this pathway. As a phosphodiesterase, ENPP1 hydrolyzes cGAMP, thereby dampening the STING-mediated immune response.[1][2][3][4] Small molecule inhibitors of ENPP1, such as ENPP1-IN-5, are therefore being investigated as a therapeutic strategy to enhance anti-tumor immunity by increasing the concentration of cGAMP in the tumor microenvironment.

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 substrate STING STING cGAMP_ext->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes ENPP1_IN_5 ENPP1-IN-5 ENPP1_IN_5->ENPP1 inhibits cGAS cGAS cGAMP_int Intracellular cGAMP cGAS->cGAMP_int synthesizes DNA Cytosolic dsDNA DNA->cGAS activates cGAMP_int->cGAMP_ext exported p_STING p-STING STING->p_STING phosphorylation TBK1 TBK1 p_STING->TBK1 recruits & activates p_TBK1 p-TBK1 TBK1->p_TBK1 autophosphorylation IRF3 IRF3 p_TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 dimerization IFN Type I Interferons (e.g., IFN-β) p_IRF3->IFN induces transcription

Figure 1. The cGAS-STING signaling pathway and the role of ENPP1 and its inhibitor, ENPP1-IN-5.

Orthogonal Methods for Mechanism of Action Validation

To robustly confirm that ENPP1-IN-5 acts as a potent and selective inhibitor of ENPP1, leading to the activation of the cGAS-STING pathway, a series of orthogonal experiments should be performed. These methods can be broadly categorized into:

  • Biochemical and Cellular Target Engagement Assays: To confirm direct binding and inhibition of ENPP1 by ENPP1-IN-5.

  • Quantification of cGAMP Levels: To demonstrate that ENPP1 inhibition leads to an accumulation of its substrate, cGAMP.

  • Analysis of Downstream Signaling Events: To verify the activation of the STING pathway as a consequence of increased cGAMP levels.

The following sections provide a comparative guide to these methods, including experimental data on various ENPP1 inhibitors and detailed protocols.

Biochemical and Cellular Target Engagement

ENPP1 Enzymatic Assay

This is a direct biochemical assay to measure the inhibitory potency of a compound on ENPP1's enzymatic activity. The assay typically uses a substrate that, when hydrolyzed by ENPP1, produces a detectable signal.

Data Comparison:

CompoundEnzymatic IC50 (nM)Cellular EC50 (nM)Cell LineSubstrateReference
ENPP1-IN-1 ---cGAMP[5]
ISM5939 0.63330MDA-MB-231cGAMP[6]
Compound 4e 188732MDA-MB-231cGAMP[7]
QS1 -~6400-cGAMP[8]
STF-1084 110--cGAMP[8]
Compound 32 Ki < 2 nM--cGAMP[9]

Note: IC50 and EC50 values can vary depending on the experimental conditions, such as substrate concentration. It is important to compare data generated under similar conditions.[10][11]

Experimental Protocol: ENPP1 Enzymatic Inhibition Assay (AMP-Glo™)

This protocol is adapted for a 384-well plate format.

  • Reagent Preparation:

    • Prepare ENPP1 enzyme dilution in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1% BSA).

    • Prepare a serial dilution of ENPP1-IN-5 and other test compounds in DMSO, then dilute in assay buffer.

    • Prepare cGAMP substrate solution in assay buffer.

  • Assay Procedure:

    • Add 2 µL of compound dilutions to the wells of a 384-well plate.

    • Add 4 µL of ENPP1 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of cGAMP substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of AMP-Glo™ Reagent I and incubate for 60 minutes.

    • Add 10 µL of AMP-Glo™ Reagent II and incubate for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Workflow:

start Start treat_cells Treat cells with ENPP1-IN-5 or vehicle start->treat_cells heat_shock Apply heat shock (temperature gradient) treat_cells->heat_shock lyse_cells Lyse cells heat_shock->lyse_cells centrifuge Centrifuge to pellet aggregated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble proteins) centrifuge->collect_supernatant western_blot Analyze ENPP1 levels by Western Blot collect_supernatant->western_blot end End western_blot->end

Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with ENPP1-IN-5 or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer with protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[13]

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ENPP1 antibody.

    • Use an appropriate loading control (e.g., GAPDH, β-actin) to normalize the data.

  • Data Analysis:

    • Quantify the band intensities.

    • Plot the percentage of soluble ENPP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of ENPP1-IN-5 indicates target engagement.

Quantification of cGAMP Levels

A direct consequence of ENPP1 inhibition should be the accumulation of its substrate, cGAMP. This can be measured in cell culture supernatants or cell lysates.

Experimental Protocol: cGAMP ELISA

This protocol is for a competitive ELISA.

  • Sample Preparation:

    • Culture cells and treat with ENPP1-IN-5 or vehicle for a specified time.

    • Collect the cell culture supernatant and/or lyse the cells to collect the intracellular fraction.

    • It may be necessary to dilute the samples in the provided assay buffer.

  • ELISA Procedure:

    • Add standards and samples to the wells of a cGAMP-coated microplate.

    • Add a fixed concentration of a cGAMP-HRP conjugate to each well.

    • Add a specific anti-cGAMP antibody to each well.

    • Incubate for 2 hours at room temperature with shaking.

    • Wash the plate multiple times to remove unbound reagents.

    • Add a TMB substrate solution and incubate in the dark.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of cGAMP in the samples by interpolating their absorbance values on the standard curve. An increase in cGAMP levels in ENPP1-IN-5 treated samples compared to the control would confirm the inhibition of ENPP1 activity.[14]

Analysis of Downstream Signaling Events

The accumulation of cGAMP due to ENPP1 inhibition should lead to the activation of the STING signaling pathway. This can be assessed by measuring the phosphorylation of key signaling proteins and the production of downstream cytokines.

Western Blot for Phosphorylated STING and TBK1

Activation of the STING pathway involves the phosphorylation of STING (at Ser366 in humans) and TBK1 (at Ser172).[15][16]

Experimental Protocol: Western Blot for p-STING and p-TBK1

  • Cell Treatment and Lysis:

    • Treat cells with ENPP1-IN-5 or vehicle for various time points.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Western Blot Analysis:

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for p-STING (S366), total STING, p-TBK1 (S172), and total TBK1.

    • Use appropriate secondary antibodies conjugated to HRP or a fluorescent dye.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • An increase in the ratio of phosphorylated to total STING and TBK1 in ENPP1-IN-5-treated cells indicates pathway activation.

IFN-β ELISA

A key downstream effector of STING activation is the production of type I interferons, such as IFN-β.

Experimental Protocol: IFN-β ELISA

  • Sample Collection:

    • Treat cells (e.g., THP-1 monocytes) with ENPP1-IN-5 or vehicle for 24-48 hours.

    • Collect the cell culture supernatant.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for a human IFN-β ELISA kit. This typically involves a sandwich ELISA format.

  • Data Analysis:

    • Generate a standard curve and determine the concentration of IFN-β in the samples.

    • An increase in IFN-β secretion in ENPP1-IN-5-treated cells confirms the functional activation of the STING pathway.[3]

Logical Relationship of Orthogonal Methods

The combination of these orthogonal methods provides a comprehensive validation of ENPP1-IN-5's mechanism of action.

Hypothesis Hypothesis: ENPP1-IN-5 inhibits ENPP1 Biochemical_Assay Biochemical Assay (ENPP1 Enzymatic Assay) Hypothesis->Biochemical_Assay confirms direct inhibition Cellular_Target_Engagement Cellular Target Engagement (CETSA) Hypothesis->Cellular_Target_Engagement confirms binding in cells Substrate_Accumulation Substrate Accumulation (cGAMP Quantification) Biochemical_Assay->Substrate_Accumulation leads to Cellular_Target_Engagement->Substrate_Accumulation leads to Downstream_Signaling Downstream Signaling (p-STING/p-TBK1, IFN-β) Substrate_Accumulation->Downstream_Signaling triggers Conclusion Conclusion: ENPP1-IN-5 is a potent and selective ENPP1 inhibitor that activates the STING pathway Downstream_Signaling->Conclusion validates functional outcome

Figure 3. Logical flow of orthogonal methods to validate the mechanism of action of ENPP1-IN-5.

By employing a combination of these biochemical, cellular, and functional assays, researchers can confidently establish the mechanism of action of ENPP1-IN-5 and provide a solid foundation for its further development as a therapeutic agent.

References

Independent Validation of Enpp-1-IN-5: A Comparative Guide to ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent validation of the published findings related to the ENPP1 inhibitor, Enpp-1-IN-5. Due to the absence of publicly available, peer-reviewed quantitative data for this compound, this document outlines the available information derived from its patent literature and presents a comparison with other well-characterized, publicly documented ENPP1 inhibitors. The experimental protocols detailed herein are established methods for evaluating the efficacy and mechanism of action of any ENPP1 inhibitor, thereby serving as a resource for the independent assessment of this compound.

Overview of this compound and Alternative ENPP1 Inhibitors

This compound is described as a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1) with potential applications in cancer and infectious disease research.[1][2] Its discovery is detailed in patents WO2019046778A1 and WO2021203772A1.[1][2] These patents disclose methods for augmenting and enhancing the production of type I interferons in vivo through ENPP1 inhibition.[3] While the patents provide a general description of the inhibitory activity, specific quantitative data, such as IC50 values for this compound (often referred to as compound 1 in the patents), are not explicitly detailed in a readily accessible format within the documents.

For a robust independent validation, it is crucial to compare the performance of this compound with other known ENPP1 inhibitors that have been characterized in peer-reviewed publications. This guide includes data on such alternative inhibitors to provide a benchmark for assessment.

Comparative Performance of ENPP1 Inhibitors

The following table summarizes the reported biochemical potencies of several small molecule ENPP1 inhibitors from peer-reviewed literature. This data can serve as a reference for the expected performance of a potent ENPP1 inhibitor.

Inhibitor NameTargetIC50 / KiAssay ConditionsPublication
STF-1623 ENPP1Kᵢ < 2 nMpH 7.4, cGAMP substrateCarozza, J. A., et al. (2020)
Compound 27 ENPP1IC50 = 1.2 nMpH 7.5Li, L., et al. (2022)
QS1 ENPP1IC50 = 36 nMpH 9.0, ATP substratePatel, C. G., et al. (2009)
ZXP-8202 ENPP1EC50 = 20 nMCell-based enzymatic assayPeng, Z., et al. (2021)
OC-1 ENPP1Kᵢ < 10 nMEnzymatic assayASCO Meeting Abstract (2023)

Experimental Protocols for Independent Validation

To independently validate the findings of this compound, a series of biochemical and cell-based assays should be performed. The following are detailed methodologies adapted from published studies on other ENPP1 inhibitors.

Biochemical ENPP1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ENPP1.

Principle: Recombinant ENPP1 is incubated with a substrate (e.g., ATP or the fluorescent substrate p-nitrophenyl-5’-thymidine monophosphate (p-Nph-5’-TMP)) in the presence of the test inhibitor. The rate of product formation is measured and compared to a control without the inhibitor.

Materials:

  • Recombinant human ENPP1 protein

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM MgCl₂, 0.1 mM ZnCl₂)

  • Substrate: ATP or p-Nph-5’-TMP

  • Detection reagent (e.g., for ATP hydrolysis, a kit to measure ADP or AMP production; for p-Nph-5’-TMP, a spectrophotometer to measure p-nitrophenol at 405 nm)

  • Test inhibitor (this compound) and control inhibitors

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Add a fixed concentration of recombinant ENPP1 to each well of the microplate.

  • Add the diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction and measure the product formation using the appropriate detection method.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based STING Pathway Activation Assay

This assay determines the ability of an ENPP1 inhibitor to enhance the activation of the cGAS-STING pathway in cells.

Principle: ENPP1 is a negative regulator of the cGAS-STING pathway by hydrolyzing the STING agonist cGAMP. Inhibition of ENPP1 should lead to increased levels of extracellular cGAMP, which can then activate the STING pathway in reporter cells.

Materials:

  • A high ENPP1-expressing cell line (e.g., MDA-MB-231)

  • A STING reporter cell line (e.g., THP-1 dual cells expressing a luciferase reporter for IRF3 activity)

  • Cell culture media and supplements

  • 2’3’-cGAMP

  • Test inhibitor (this compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the high ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor and a fixed concentration of 2’3’-cGAMP.

  • Incubate for a period to allow for ENPP1 inhibition and cGAMP hydrolysis (e.g., 24 hours).

  • Collect the conditioned medium from these cells.

  • Add the conditioned medium to the STING reporter cells that have been seeded in a separate 96-well plate.

  • Incubate the reporter cells for a sufficient time to allow for STING activation and reporter gene expression (e.g., 18-24 hours).

  • Lyse the reporter cells and measure the luciferase activity using a luminometer.

  • Calculate the fold induction of the reporter signal relative to the vehicle control and determine the EC50 value of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general workflow for the validation of an ENPP1 inhibitor.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular cGAMP Extracellular cGAMP AMP_GMP AMP + GMP Extracellular cGAMP->AMP_GMP Hydrolysis Product STING STING Extracellular cGAMP->STING Enters cell ENPP1 ENPP1 ENPP1->Extracellular cGAMP Hydrolyzes ENPP1->AMP_GMP Produces This compound This compound This compound->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type I IFN Production Type I IFN Production IRF3->Type I IFN Production Induces

Caption: ENPP1-STING Signaling Pathway Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays cluster_data Data Analysis & Comparison A1 Prepare Recombinant ENPP1 A2 Incubate with this compound A1->A2 A3 Add Substrate (e.g., ATP) A2->A3 A4 Measure Product Formation A3->A4 A5 Calculate IC50 A4->A5 C1 Compare IC50/EC50 values with published inhibitors A5->C1 B1 Treat ENPP1-high cells with This compound + cGAMP B2 Collect Conditioned Media B1->B2 B3 Treat STING-reporter cells with Conditioned Media B2->B3 B4 Measure Reporter Activity (e.g., Luciferase) B3->B4 B5 Determine EC50 B4->B5 B5->C1 C2 Assess Selectivity and Mechanism of Action C1->C2 C3 Publish Findings C2->C3

Caption: Independent Validation Workflow for ENPP1 Inhibitors.

References

ENPP1 Inhibitors: A Comparative Analysis of Combination Therapy Versus Monotherapy in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ENPP1 inhibitor performance as a monotherapy versus its use in combination with other cancer treatments. This analysis is supported by available preclinical experimental data on various ENPP1 inhibitors.

While specific comparative data for Enpp-1-IN-5 is not publicly available, this guide leverages findings from studies on other potent and selective ENPP1 inhibitors to provide a comprehensive overview of the therapeutic potential of this drug class.

The Mechanism of Action: Targeting the cGAS-STING Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[1][2] In the tumor microenvironment, cancer cells can release cyclic GMP-AMP (cGAMP), a potent activator of the STING pathway, which in turn triggers an innate immune response against the tumor.[3] However, ENPP1 hydrolyzes cGAMP, dampening this anti-tumor immune response.[1][2]

ENPP1 inhibitors block this hydrolysis, leading to an accumulation of cGAMP in the tumor microenvironment. This accumulation subsequently activates the STING pathway in immune cells, such as dendritic cells, leading to the production of type I interferons and other pro-inflammatory cytokines. This process helps to convert "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors with an active anti-cancer immune response.[3]

ENPP1_STING_Pathway cluster_tumor_cell Tumor Cell cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS senses cGAMP_produced 2'3'-cGAMP cGAS->cGAMP_produced synthesizes cGAMP_ext Extracellular 2'3'-cGAMP cGAMP_produced->cGAMP_ext transported out ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolyzes STING STING cGAMP_ext->STING activates ENPP1_Inhibitor ENPP1 Inhibitor (e.g., this compound) ENPP1_Inhibitor->ENPP1 TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-α/β) IRF3->IFN induces transcription of Anti-tumor\nImmune Response Anti-tumor Immune Response IFN->Anti-tumor\nImmune Response

Figure 1: Simplified signaling pathway of ENPP1 inhibition leading to STING activation.

Quantitative Comparison: Monotherapy vs. Combination Therapy

Preclinical studies across various cancer models consistently demonstrate that while ENPP1 inhibitors show anti-tumor activity as a monotherapy, their efficacy is significantly enhanced when combined with other anti-cancer agents, particularly immune checkpoint inhibitors.

ENPP1 InhibitorCancer ModelMonotherapy Efficacy (Tumor Growth Inhibition - TGI)Combination TherapyCombination Efficacy (TGI)
ISM5939 MC38 Syngeneic Mouse Model67% (single dose)Anti-PD-L1 AntibodyTumor-free animals observed in the combination group
STF-1623 Multiple Mouse Models (Breast, Pancreatic, Colorectal, Glioblastoma)Effective tumor suppressionOther cancer therapies (unspecified)Most effective in combination
Unnamed ENPP1 Inhibitor 4T1 and CT26 Syngeneic Mouse ModelsNot specifiedAnti-PD-1 Antibody77.7% TGI and improved survival

Note: This table is a synthesis of data from multiple sources on different ENPP1 inhibitors and is intended for comparative purposes. Specific results can vary based on the inhibitor, cancer model, and experimental conditions.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of ENPP1 inhibitors.

In Vivo Tumor Growth Inhibition Studies

A common experimental workflow to assess the efficacy of ENPP1 inhibitors as monotherapy and in combination therapy is as follows:

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring and Analysis Tumor_Implantation Tumor Cell Implantation (e.g., MC38, CT26) into syngeneic mice Vehicle Vehicle Control Tumor_Implantation->Vehicle Randomization Monotherapy ENPP1 Inhibitor Monotherapy Tumor_Implantation->Monotherapy Randomization Combo_Agent Combination Agent (e.g., anti-PD-1) Tumor_Implantation->Combo_Agent Randomization Combination ENPP1 Inhibitor + Combination Agent Tumor_Implantation->Combination Randomization Tumor_Measurement Regular Tumor Volume Measurement Vehicle->Tumor_Measurement Treatment Period Monotherapy->Tumor_Measurement Treatment Period Combo_Agent->Tumor_Measurement Treatment Period Combination->Tumor_Measurement Treatment Period Endpoint Endpoint Analysis: Tumor Weight, Immunophenotyping Tumor_Measurement->Endpoint

Figure 2: General experimental workflow for in vivo efficacy studies.

Protocol Details:

  • Cell Culture and Implantation: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, 4T1 breast cancer) are cultured under standard conditions. A specified number of cells are then subcutaneously implanted into the flank of syngeneic mice (e.g., C57BL/6 or BALB/c).

  • Animal Grouping and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: (1) Vehicle control, (2) ENPP1 inhibitor monotherapy, (3) Combination agent monotherapy (e.g., anti-PD-1 antibody), and (4) Combination of ENPP1 inhibitor and the other agent. The ENPP1 inhibitor is typically administered orally, while antibodies are given via intraperitoneal injection.

  • Efficacy Assessment: Tumor volumes are measured at regular intervals using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.

  • Immunophenotyping: To understand the mechanism of action, tumors and spleens may be harvested for flow cytometry analysis to quantify the infiltration of various immune cell populations, such as CD8+ T cells, NK cells, and regulatory T cells.

ENPP1 Enzyme Inhibition Assay

Protocol Details:

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes a buffer, a substrate for ENPP1 (e.g., p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) or cGAMP), and varying concentrations of the ENPP1 inhibitor.

  • Enzyme Addition: The reaction is initiated by adding recombinant human ENPP1.

  • Incubation and Detection: The plate is incubated at 37°C. The product of the enzymatic reaction is then measured. For pNP-TMP, the release of p-nitrophenol is quantified by measuring absorbance at 405 nm. For cGAMP, its degradation can be measured using methods like HPLC-MS/MS.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of ENPP1 activity (IC50) is calculated from the dose-response curve.

Concluding Remarks

The available preclinical evidence strongly suggests that while ENPP1 inhibitors are promising as monotherapies, their true potential may be realized in combination with other immunotherapies, such as immune checkpoint blockade. By activating the STING pathway, ENPP1 inhibitors can create a more immunologically active tumor microenvironment, potentially overcoming resistance to existing treatments. Further clinical investigation is necessary to validate these preclinical findings in human patients. As research on specific molecules like this compound progresses, a more direct comparison will be possible.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Enpp-1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, step-by-step guidance for the proper disposal of Enpp-1-IN-5, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). Adherence to these procedures is critical for laboratory safety and environmental protection.

This compound and similar compounds, such as Enpp-1-IN-7, are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical waste is managed responsibly from the point of generation to its final disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1]. In case of accidental contact, follow these first aid measures:

Exposure RouteFirst Aid Procedure[1]
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.
Skin Contact Rinse skin thoroughly with water and remove contaminated clothing. Seek medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[2] Laboratories are responsible for the management of their chemical waste until it is collected by a certified hazardous waste disposal service.[3]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All waste containing this compound must be classified as hazardous chemical waste. This includes pure, unused compound, contaminated lab materials (e.g., pipette tips, gloves, empty containers), and solutions containing the inhibitor.

  • Segregate Incompatibles: Store this compound waste separately from incompatible materials such as strong acids, strong bases, and strong oxidizing or reducing agents to prevent hazardous reactions.[1][4]

Step 2: Waste Accumulation and Container Management

  • Designated Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA within the laboratory where it is generated.[2][4]

  • Container Selection: Use only appropriate, compatible containers for waste storage. Plastic containers are often preferred.[2] The container must be in good condition with a secure, leak-proof cap.[4]

  • Container Filling: Do not overfill waste containers. Leave at least one inch of headspace to allow for expansion.[4] Keep containers closed except when adding waste.[2][4]

Step 3: Labeling

  • Proper Labeling is Critical: Each waste container must be clearly labeled with the words "Hazardous Waste."[4]

  • Content Identification: The label must include the full chemical name ("this compound"), the building and room number of origin, and the percentage or volume of each component in a mixture.[4]

Step 4: Arranging for Disposal

  • Schedule a Pickup: Once the waste container is nearly full (approximately two-thirds), or before the one-year accumulation limit is reached, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form.[3]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

Enpp1_Disposal_Workflow cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Disposal Logistics start Generation of This compound Waste characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Incompatibles characterize->segregate containerize Place in a Labeled, Compatible Container segregate->containerize saa Store in Designated Satellite Accumulation Area (SAA) containerize->saa monitor Monitor Container Fill Level & Accumulation Date saa->monitor full Container Full or 1-Year Limit Approaching? monitor->full full->monitor No request_pickup Request Waste Pickup (EHS or Contractor) full->request_pickup Yes disposal Approved Waste Disposal Plant request_pickup->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these established protocols, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Essential Safety and Operational Guide for Handling Enpp-1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols, operational procedures, and disposal instructions for Enpp-1-IN-5, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound Enpp-1-IN-7 indicates potential hazards. Users should handle this compound as a substance that is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] A risk assessment should be performed before handling.

Table 1: Personal Protective Equipment (PPE) Requirements

ActivityRequired PPE
Handling Solid (Powder) - Gloves: Double-gloved with chemotherapy-rated nitrile gloves (ASTM D6978 tested).- Gown: Impermeable, disposable gown with closed front and knit cuffs.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Respiratory Protection: Use of a certified chemical fume hood is required. If weighing outside a containment system, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.[2]
Handling Liquid Solutions - Gloves: Chemotherapy-rated nitrile gloves.- Gown: Impermeable, disposable lab coat or gown.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Work Area: All work should be performed in a certified chemical fume hood.
Transporting Samples - Gloves: Single pair of nitrile gloves.- Containment: Samples should be in sealed, clearly labeled, non-breakable secondary containers.
Waste Disposal - Gloves: Heavy-duty or double-gloved nitrile gloves.- Gown: Impermeable lab coat or gown.- Eye Protection: Chemical splash goggles.

Operational Plan: Storage and Handling Protocols

Proper storage and preparation are critical for both safety and maintaining the compound's efficacy.

Table 2: Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 YearsKeep container tightly sealed in a dry, well-ventilated area away from light.[1]
In Solvent -80°C6 MonthsAliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
-20°C1 MonthUse within one month when stored at -20°C.[3]

This protocol outlines the steps for safely preparing a stock solution of this compound. All steps must be performed inside a chemical fume hood.

  • Pre-Weighing Preparation:

    • Don all required PPE for handling solids as specified in Table 1.

    • Decontaminate the balance and surrounding work area.

    • Use anti-static equipment if available.

  • Weighing the Compound:

    • Carefully weigh the desired amount of this compound powder.

    • To minimize inhalation risk, avoid creating dust. If possible, dissolve the compound directly in the supplier's vial.[4]

  • Solubilization:

    • Based on experimental needs, select an appropriate solvent. DMSO is a common choice for creating high-concentration stock solutions.[5]

    • Add the solvent to the vial containing the this compound powder.

    • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, divide the stock solution into smaller, single-use aliquots in properly labeled cryovials.

    • Store the aliquots at -80°C for long-term stability.[3]

  • Post-Procedure Cleanup:

    • Wipe down all surfaces and equipment with an appropriate deactivating agent (e.g., 70% ethanol), followed by water.

    • Dispose of all contaminated materials as hazardous chemical waste according to the disposal plan.

Emergency Procedures

Immediate and appropriate action is required in case of exposure or spills.

Table 3: First Aid and Spill Response

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1]
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention and provide the SDS or product information if available.[1]
Minor Spill Absorb liquid spills with inert material (e.g., vermiculite, sand). For solid spills, carefully cover with absorbent material to avoid dust generation. Decontaminate the area. Place all contaminated materials in a sealed container for hazardous waste disposal.
Major Spill Evacuate the area immediately. Alert safety personnel. Do not attempt to clean up without appropriate training and PPE, including respiratory protection.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weighing papers, and empty vials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.

  • Final Disposal: Dispose of all waste containers through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Scientific Context and Visualized Workflows

This compound is an inhibitor of ENPP1, an enzyme that plays a critical role in regulating innate immunity by hydrolyzing the signaling molecule 2′3′-cyclic GMP-AMP (cGAMP).[6] Understanding this pathway is key to understanding the compound's mechanism of action.

The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a sign of infection or cellular damage. ENPP1 acts as a negative regulator or an "innate immune checkpoint" in this pathway.[7]

ENPP1_STING_Pathway cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cGAMP_out Extracellular cGAMP ENPP1 ENPP1 cGAMP_out->ENPP1 AMP AMP + PPi ENPP1->AMP Hydrolysis DNA Cytosolic dsDNA (from pathogen or damage) cGAS cGAS DNA->cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_in->cGAMP_out Transport STING STING (on ER membrane) cGAMP_in->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (IFN-α/β) IRF3->IFN Immune_Response Antiviral/Antitumor Immune Response IFN->Immune_Response Enpp1_IN_5 This compound Enpp1_IN_5->ENPP1 Inhibits

Figure 1: The cGAS-STING pathway and the inhibitory role of ENPP1 and this compound.

This diagram outlines the critical steps and decision points for safely managing this compound from receipt to disposal.

Safe_Handling_Workflow cluster_Prep Preparation & Handling cluster_Post Post-Procedure Receive Receive Compound Store Log and Store (-20°C Powder) Receive->Store RiskAssess Conduct Risk Assessment Store->RiskAssess SelectPPE Select Appropriate PPE (See Table 1) RiskAssess->SelectPPE Proceed FumeHood Prepare Fume Hood Work Area SelectPPE->FumeHood Weigh Weigh Solid FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Decontaminate Decontaminate Work Area & Equipment Use->Decontaminate Waste Segregate Hazardous Waste (Solid & Liquid) Decontaminate->Waste Dispose Arrange for Professional Disposal Waste->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.